Calcitonin (8-32), salmon
Description
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H198N36O37/c1-56(2)42-74(146-113(187)92(125)60(9)10)98(172)131-50-88(166)135-68(22-15-17-37-120)100(174)142-77(45-59(7)8)108(182)149-82(54-157)111(185)140-71(31-34-85(122)163)102(176)138-73(33-36-91(169)170)103(177)144-76(44-58(5)6)107(181)145-78(47-66-49-129-55-134-66)109(183)137-69(23-16-18-38-121)101(175)143-75(43-57(3)4)106(180)139-72(32-35-86(123)164)105(179)153-95(63(13)160)116(190)148-80(46-65-27-29-67(162)30-28-65)117(191)155-41-21-26-84(155)112(186)141-70(24-19-39-130-119(127)128)104(178)152-94(62(12)159)115(189)147-79(48-87(124)165)110(184)151-93(61(11)158)114(188)133-51-89(167)136-81(53-156)99(173)132-52-90(168)150-96(64(14)161)118(192)154-40-20-25-83(154)97(126)171/h27-30,49,55-64,68-84,92-96,156-162H,15-26,31-48,50-54,120-121,125H2,1-14H3,(H2,122,163)(H2,123,164)(H2,124,165)(H2,126,171)(H,129,134)(H,131,172)(H,132,173)(H,133,188)(H,135,166)(H,136,167)(H,137,183)(H,138,176)(H,139,180)(H,140,185)(H,141,186)(H,142,174)(H,143,175)(H,144,177)(H,145,181)(H,146,187)(H,147,189)(H,148,190)(H,149,182)(H,150,168)(H,151,184)(H,152,178)(H,153,179)(H,169,170)(H4,127,128,130)/t61-,62-,63-,64-,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,92+,93+,94+,95+,96+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQBOYYGZCRRKW-LPJWDPCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H198N36O37 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2725.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Calcitonin (8-32), Salmon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salmon calcitonin (8-32) (sCT(8-32)) is a truncated analog of salmon calcitonin (sCT), a 32-amino acid peptide hormone. It is widely utilized in research as a potent and selective antagonist of the calcitonin receptor (CTR)[1][2]. The calcitonin receptor, a member of the Class B G protein-coupled receptor (GPCR) family, plays a crucial role in calcium homeostasis and bone metabolism[1][3][4]. Understanding the antagonistic mechanism of sCT(8-32) is pivotal for research into osteoporosis, hypercalcemia, and other metabolic bone disorders. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular effects governed by sCT(8-32).
The Calcitonin Receptor (CTR)
The primary target of sCT(8-32) is the calcitonin receptor. The CTR is predominantly expressed on the surface of osteoclasts, the primary cells responsible for bone resorption[1][2][5]. The binding of an agonist, such as native calcitonin, to the CTR initiates a conformational change that triggers intracellular signaling cascades, ultimately leading to the inhibition of osteoclast activity[5]. The CTR can also associate with Receptor Activity-Modifying Proteins (RAMPs) to form amylin receptors, broadening its physiological roles[1][4].
Mechanism of Action of sCT(8-32) as an Antagonist
As a competitive antagonist, sCT(8-32) binds to the calcitonin receptor at the same site as the endogenous agonist but fails to induce the necessary conformational change for receptor activation. This binding is characterized as rapidly and completely reversible[2]. By occupying the receptor's binding pocket, sCT(8-32) effectively blocks the binding of agonists like salmon calcitonin, thereby inhibiting their biological effects. Deletion of the initial seven N-terminal amino acids from the full sCT peptide is critical for this antagonistic activity[3].
Signaling Pathways Modulated by the Calcitonin Receptor
Activation of the calcitonin receptor by an agonist initiates signaling through multiple G protein-dependent pathways. As an antagonist, sCT(8-32) blocks these downstream effects.
Adenylyl Cyclase/cAMP/PKA Pathway
The canonical signaling pathway for the calcitonin receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[4][5][6][7][8]. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological response[5][8]. Studies have shown that salmon calcitonin can induce a tenfold increase in cellular cAMP content[8].
Phospholipase C/IP3/DAG Pathway
In addition to the cAMP pathway, the calcitonin receptor can also couple to the Gq alpha subunit, leading to the activation of Phospholipase C (PLC)[9][10][11]. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol[9]. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a distinct set of substrate proteins.
Effect on Osteoclasts
The primary physiological consequence of calcitonin receptor activation is the potent inhibition of osteoclast-mediated bone resorption[1][2][5][12]. Agonist binding induces rapid and dramatic changes in the osteoclast cytoskeleton, leading to the loss of the ruffled border, a specialized membrane structure essential for bone resorption[5]. This cellular inactivation is a key mechanism by which calcitonin protects bone mass. As an antagonist, sCT(8-32) prevents this inhibitory effect, allowing osteoclast resorption to proceed in the presence of calcitonin agonists.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of calcitonin analogs with the calcitonin receptor.
Table 1: Binding Affinities of Calcitonin Analogs to the Calcitonin Receptor
| Ligand | Receptor | Cell Line | Assay Type | Ki (nM) | Reference |
| Salmon Calcitonin (sCT) | Human CTR | COS-7 | Radioligand Binding | ~0.44 | [13] |
| Human Calcitonin (hCT) | Human CTR | COS-7 | Radioligand Binding | ~5.4 | [13] |
| sCT(8-32) | Rat C1a CTR | HEK-293 | Radioligand Binding | 10-fold lower affinity than sCT | [2] |
Table 2: Functional Potencies of Calcitonin Analogs
| Ligand | Response Measured | Cell Line | EC50 | Reference |
| Salmon Calcitonin | cAMP Production | CHO-m | ~29.6 pM | [14] |
| Salmon Calcitonin | cAMP Production | Human CTR transfected cells | 0.06 nM | [9] |
| Salmon Calcitonin | Calcium Mobilization | Human CTR transfected cells | 6 nM | [9] |
| Human Amylin | cAMP Production | Human CTR transfected cells | 0.7 nM | [9] |
| Human CGRP | cAMP Production | Human CTR transfected cells | 8 nM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of sCT(8-32) and its effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the calcitonin receptor.
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Calcitonin Salmon? [synapse.patsnap.com]
- 6. innoprot.com [innoprot.com]
- 7. mdpi.com [mdpi.com]
- 8. 3,5 cyclic adenosine monophosphate mediates the salmon calcitonin-induced increase in hypothalamic tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipase D- and protein kinase C isoenzyme-dependent signal transduction pathways activated by the calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Calcitonin, human – Agonist of the calcitonin receptor CTR - SB PEPTIDE [sb-peptide.com]
- 14. researchgate.net [researchgate.net]
The Antagonistic Profile of Salmon Calcitonin Fragment (8-32): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salmon calcitonin fragment (8-32) (sCT(8-32)) is a C-terminal truncated analog of salmon calcitonin, a 32-amino acid peptide hormone. This fragment, lacking the first seven N-terminal amino acids, has been extensively characterized as a competitive antagonist at both calcitonin (CT) and amylin (AMY) receptors.[1][2] Its utility as a research tool has been pivotal in elucidating the physiological roles of calcitonin and amylin, particularly in the regulation of calcium homeostasis, glucose metabolism, and pancreatic hormone secretion.[3][4] This document provides a comprehensive technical guide on the core functions of sCT(8-32), including its mechanism of action, impact on intracellular signaling, and detailed experimental protocols for its characterization.
Core Function: Competitive Antagonism
The primary function of sCT(8-32) is its ability to bind to calcitonin and amylin receptors without eliciting a downstream signaling cascade. The N-terminal region (residues 1-7) of the full-length salmon calcitonin peptide is essential for receptor activation.[2][5] By lacking this activation domain, sCT(8-32) acts as a competitive antagonist, effectively blocking the binding and subsequent action of endogenous agonists like calcitonin and amylin.[2][3]
The calcitonin receptor (CTR) and amylin receptors (AMYRs) are members of the Class B G protein-coupled receptor (GPCR) family. Amylin receptors are unique in that they are heterodimers, formed by the association of the calcitonin receptor with one of three receptor activity-modifying proteins (RAMPs), which generate the AMY1, AMY2, and AMY3 receptor subtypes.[1][6] sCT(8-32) exhibits broad antagonistic activity across these receptor subtypes, although with varying potencies.[1][6]
Signaling Pathways Modulated by sCT(8-32)
The primary signaling pathway activated by both calcitonin and amylin receptors is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][6][7][8] As a competitive antagonist, sCT(8-32) inhibits this agonist-induced cAMP production.[2][7][8] Other signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), have also been implicated in CTR signaling, and are consequently inhibited by sCT(8-32).[8][9][10]
Signaling Pathway Diagram
Caption: sCT(8-32) antagonizes agonist-induced Gαs-cAMP signaling.
Quantitative Data on sCT(8-32) Antagonism
The potency of sCT(8-32) as an antagonist is typically quantified by its pA2 or pKB value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve.
| Receptor/Cell Line | Assay | Agonist | pA2 / pKB (Mean ± SEM) | Reference |
| LLC-PK1 cells (porcine kidney) | Plasminogen activator release | Salmon Calcitonin | 7.31 | [2] |
| UMR-106-06 cells (rat osteosarcoma) | cAMP production | Salmon Calcitonin | 7.81 | [2] |
| Fetal rat long bone | Bone resorption assay | Salmon Calcitonin | Potent Antagonist | [2] |
| TtT/GF cells (pituitary folliculo-stellate) | cAMP accumulation | Rat Calcitonin | Strong Inhibition at 100 nM | [8] |
| Rat Perfused Pancreas | Insulin release inhibition | Amylin | Reversed inhibition at 10 µM | [4] |
Detailed Experimental Protocols
Radioligand Binding Assay for Calcitonin Receptors
This protocol is adapted from methodologies described for CGRP and calcitonin receptor binding assays.[11][12][13]
Objective: To determine the binding affinity (Ki) of sCT(8-32) for the calcitonin receptor.
Materials:
-
Cell membranes from cells expressing the calcitonin receptor (e.g., HEK293T cells transfected with the human calcitonin receptor).
-
Radioligand: [¹²⁵I]-labeled salmon calcitonin or a suitable antagonist like [¹²⁵I-Tyr]CGRP(8-37).[13]
-
Unlabeled sCT(8-32) for competition.
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold PBS.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of unlabeled sCT(8-32).
-
In siliconized polypropylene tubes, add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (typically at its Kd), 50 µL of varying concentrations of unlabeled sCT(8-32) or buffer (for total binding), and 50 µL of a high concentration of unlabeled agonist (e.g., 1 µM salmon calcitonin) for non-specific binding.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
Incubate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of sCT(8-32) from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This protocol is based on methodologies for measuring cAMP in response to GPCR activation.[6][7][14]
Objective: To determine the potency (pA2 or pKB) of sCT(8-32) in antagonizing agonist-induced cAMP production.
Materials:
-
Whole cells expressing the receptor of interest (e.g., COS-7 or HEK293S cells transiently transfected with the receptor).[6][7]
-
Stimulation Buffer: e.g., DMEM containing 0.1% BSA.
-
Phosphodiesterase inhibitor: e.g., 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Agonist (e.g., salmon calcitonin or rat amylin).
-
sCT(8-32).
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).
Procedure:
-
Seed cells in a multi-well plate (e.g., 96-well) and grow to desired confluency.
-
Wash cells with stimulation buffer.
-
Pre-incubate cells with stimulation buffer containing IBMX for 30 minutes at 37°C.
-
To measure antagonist activity, add varying concentrations of sCT(8-32) to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the agonist to the wells (creating a dose-response curve for the agonist in the presence of different fixed concentrations of the antagonist).
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions (e.g., by adding ethanol or a specific lysis reagent).
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
Plot the agonist dose-response curves in the absence and presence of sCT(8-32).
-
Perform a Schild analysis to determine the pA2 or pKB value of sCT(8-32).
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for a cAMP accumulation antagonist assay.
Conclusion
Salmon calcitonin fragment (8-32) is an indispensable pharmacological tool for the study of calcitonin and amylin receptor biology. Its well-defined mechanism as a competitive antagonist of Gαs-coupled signaling allows for the precise investigation of the physiological and pathophysiological roles of these peptide hormone systems. The experimental protocols outlined herein provide a robust framework for researchers to quantify its antagonistic properties and further explore the intricacies of the calcitonin receptor family.
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological discrimination of calcitonin receptor: receptor activity-modifying protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for calcitonin receptors (Journal Article) | OSTI.GOV [osti.gov]
- 13. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrinologia.org.mx [endocrinologia.org.mx]
Salmon Calcitonin (8-32): A Technical Guide to its Application as a Selective Amylin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of salmon Calcitonin (8-32) (sCT(8-32)) as a potent and selective antagonist of the amylin receptor. Amylin, a pancreatic hormone co-secreted with insulin, plays a crucial role in glucose homeostasis by regulating gastric emptying, suppressing glucagon secretion, and promoting satiety.[1] Dysregulation of amylin signaling is implicated in metabolic diseases, making the amylin receptor a key therapeutic target. sCT(8-32), a truncated analog of salmon calcitonin, has emerged as a valuable pharmacological tool for investigating the physiological functions of endogenous amylin and for the development of novel therapeutics. This document details the molecular interactions, binding affinities, and functional antagonism of sCT(8-32) at the amylin receptor subtypes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction to the Amylin Receptor System
The amylin receptor (AMY) is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[1][2][3] Three distinct RAMPs (RAMP1, RAMP2, and RAMP3) can associate with the CTR to form three pharmacologically distinct amylin receptor subtypes: AMY₁, AMY₂, and AMY₃, respectively.[3][4] This association with RAMPs is critical for conferring high affinity for amylin.[4] The calcitonin gene-related peptide (CGRP) receptor is similarly formed by the calcitonin receptor-like receptor (CLR) in complex with RAMP1.[4][5] The structural homology between amylin and CGRP results in some cross-reactivity of ligands at their respective receptors.[4]
Amylin receptor activation primarily couples to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][6] Downstream signaling can also involve other pathways, including the activation of protein kinase A (PKA) and mitogen-activated protein kinases (MAPK) such as ERK1/2.
Salmon Calcitonin (8-32) as a Selective Amylin Receptor Antagonist
Salmon Calcitonin (8-32) is a peptide fragment corresponding to amino acid residues 8 through 32 of salmon calcitonin. It has been widely characterized as a high-affinity, competitive antagonist of the amylin receptor.[7][8][9] Its utility stems from its ability to selectively block the effects of amylin with a notable degree of specificity over related receptors, such as the calcitonin and CGRP receptors.
Mechanism of Action
sCT(8-32) competitively binds to the amylin receptor, preventing the binding of the endogenous agonist, amylin. This blockade inhibits the conformational changes in the receptor necessary for G protein activation and subsequent downstream signaling cascades, such as cAMP production. The N-terminally truncated structure of sCT(8-32) is crucial for its antagonist activity, as the N-terminal region of full-length amylin and calcitonin is required for receptor activation.
Quantitative Data: Binding Affinity and Antagonist Potency
The following tables summarize the quantitative data for sCT(8-32) and related compounds at the amylin, CGRP, and calcitonin receptors. These values are compiled from various studies to provide a comparative overview.
Table 1: Binding Affinity (Ki in nM) of sCT(8-32) and Other Ligands at Amylin and CGRP Receptors
| Compound | Amylin Receptor (Nucleus Accumbens) | CGRP Receptor (SK-N-MC cells) | Reference |
| sCT(8-32) | ~1-10 nM (IC₅₀) | >1000 nM (IC₅₀) | [10] |
| AC187 | ~0.5-1 nM (IC₅₀) | ~100-200 nM (IC₅₀) | [10][11] |
| CGRP(8-37) | ~100-500 nM (IC₅₀) | ~1-10 nM (IC₅₀) | [10] |
Note: IC₅₀ values are presented as approximations from graphical data where exact Ki values were not provided. The specific amylin receptor subtype may influence binding affinity.
Table 2: Antagonist Potency (pKB) of sCT(8-32) and Other Antagonists at Rat Amylin and Calcitonin Receptors
| Antagonist | rCT(a) Receptor | rAMY₁(a) Receptor | rAMY₃(a) Receptor | Reference |
| sCT(8-32) | 8.3 ± 0.1 | 8.2 ± 0.1 | 8.3 ± 0.1 | [12] |
| AC187 | 8.2 ± 0.1 | 8.5 ± 0.1 | 8.4 ± 0.1 | [12] |
| rαCGRP(8-37) | < 6.0 | 7.2 ± 0.1 | 7.0 ± 0.1 | [12] |
pKB is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A higher pKB value indicates greater antagonist potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize sCT(8-32) as an amylin receptor antagonist.
Radioligand Binding Assay
Objective: To determine the binding affinity of sCT(8-32) for the amylin receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing amylin receptors (e.g., rat nucleus accumbens, or transfected cell lines like COS-7 or HEK293).
-
Radioligand: ¹²⁵I-labeled rat amylin.
-
Competitor: sCT(8-32) and other unlabeled ligands.
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgSO₄, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and gamma counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of ¹²⁵I-amylin (final concentration ~20-50 pM), and 50 µL of varying concentrations of sCT(8-32) (or other competitors).
-
To determine non-specific binding, add a high concentration of unlabeled amylin (e.g., 1 µM) to a set of wells.
-
Initiate the binding reaction by adding 50 µL of cell membrane preparation (20-50 µg of protein).
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki value.
cAMP Functional Assay
Objective: To measure the ability of sCT(8-32) to antagonize amylin-induced cAMP production.
Materials:
-
Cells expressing amylin receptors (e.g., COS-7 cells transiently transfected with CTR and a RAMP).[12]
-
Agonist: Rat amylin.
-
Antagonist: sCT(8-32).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with varying concentrations of sCT(8-32) in stimulation buffer for 15-30 minutes at 37°C.
-
Add a fixed concentration of rat amylin (typically the EC₈₀) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Construct a dose-response curve for the antagonist and calculate the IC₅₀. The Schild regression analysis can be used to determine the pA₂ value, a measure of antagonist potency.
In Vivo Models: Insulin Secretion in Perfused Rat Pancreas
Objective: To assess the in vivo efficacy of sCT(8-32) in antagonizing the effects of amylin on insulin secretion.[8][13]
Materials:
-
Male Wistar rats.
-
Perfusion medium: Krebs-Henseleit buffer supplemented with dextran and bovine serum albumin.
-
Glucose, amylin, and sCT(8-32).
-
Pancreas perfusion apparatus.
-
Insulin radioimmunoassay (RIA) kit.
Procedure:
-
Anesthetize the rat and surgically isolate the pancreas.
-
Cannulate the celiac artery and portal vein and connect the pancreas to the perfusion apparatus.
-
Perfuse the pancreas with the perfusion medium at a constant flow rate.
-
After an equilibration period, infuse glucose to stimulate insulin secretion.
-
Co-infuse amylin to observe its inhibitory effect on glucose-stimulated insulin secretion.
-
In a separate set of experiments, co-infuse sCT(8-32) with amylin and glucose to determine if the inhibitory effect of amylin is reversed.[8]
-
Collect the perfusate at regular intervals and measure the insulin concentration using an RIA kit.
-
Analyze the data to compare insulin secretion profiles under different conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Amylin receptor signaling pathway and antagonism by sCT(8-32).
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a functional cAMP antagonism assay.
Conclusion
Salmon Calcitonin (8-32) is a well-validated and highly selective antagonist of the amylin receptor, making it an indispensable tool for research in metabolism, neuroscience, and pharmacology. Its ability to potently block amylin-mediated signaling allows for the precise dissection of the physiological and pathophysiological roles of the amylin system. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the effective application of sCT(8-32) in a research and drug development setting. The continued use of sCT(8-32) and related antagonists will undoubtedly contribute to a deeper understanding of amylin receptor biology and the development of novel therapeutics for metabolic disorders.
References
- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
The Discovery and History of Salmon Calcitonin Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of salmon calcitonin (sCT) and its fragments. Since its identification, sCT has been a subject of intense research due to its high potency in regulating calcium homeostasis, making it a valuable therapeutic agent for metabolic bone diseases. This document details the pivotal experiments that elucidated the structure-activity relationships of sCT fragments, summarizing key quantitative data on their receptor binding and biological activity. Furthermore, it provides detailed experimental protocols for the core assays used in calcitonin research and visualizes the key signaling pathways and experimental workflows through diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with calcitonin and related peptides.
Introduction: The Dawn of a Potent Hypocalcemic Agent
In the early 1960s, a second calcium-regulating hormone, named calcitonin, was discovered. This hormone was found to be released in response to hypercalcemia and worked by lowering plasma calcium levels.[1] While calcitonin is produced by the C-cells of the thyroid gland in mammals, researchers turned their attention to other species.[1] The isolation of calcitonin from salmon proved to be a significant breakthrough.[1] Salmon calcitonin (sCT), a 32-amino acid peptide, was found to be remarkably more potent and have a longer half-life than its human counterpart.[2][3] This discovery paved the way for its therapeutic use in conditions such as Paget's disease, hypercalcemia, and postmenopausal osteoporosis.[2][4][5][6]
The primary structure of sCT features a disulfide bridge between cysteine residues at positions 1 and 7, forming a seven-amino-acid ring at the N-terminus, and a C-terminal prolinamide.[2] These structural features are crucial for its biological activity. The enhanced potency of sCT compared to human calcitonin (hCT) is attributed to its higher resistance to degradation and a stronger binding affinity for the calcitonin receptor (CTR).[6]
Unraveling Structure-Activity Relationships: The Role of sCT Fragments
The quest to understand the potent biological activity of salmon calcitonin led researchers to synthesize and study various fragments of the peptide. These investigations were crucial in identifying the specific regions of the molecule responsible for receptor binding and activation.
N-Terminal Truncations: From Agonists to Antagonists
Early studies focused on the role of the N-terminal region of sCT. It was discovered that sequential removal of amino acids from the N-terminus led to a gradual loss of agonist activity. Fragments with minor truncations acted as partial agonists. However, a significant finding was that the fragment sCT(8-32), lacking the initial seven amino acids, acted as a potent competitive antagonist of the calcitonin receptor.[7] This pivotal discovery demonstrated that the N-terminal ring is essential for receptor activation, while the C-terminal portion is primarily responsible for receptor binding.
Further studies on N-terminally truncated fragments, such as Nα-acetyl-sCT-(8-32)-NH2, confirmed their high-affinity antagonistic properties in various in vitro assays, including cAMP production and bone resorption assays.[2] These findings proposed the existence of two distinct domains within the sCT sequence: an activation domain within residues 3-6 and a binding domain comprising residues 9-32.[2]
C-Terminal Modifications and Alanine Scanning
Research into the C-terminal region and the individual contribution of amino acid residues has further refined our understanding of sCT's interaction with its receptor. Alanine-scanning mutagenesis, where individual amino acids are replaced by alanine, has been instrumental in identifying critical residues for receptor binding. These studies have highlighted the importance of specific amino acids in the C-terminal half of sCT for its high-affinity interaction with the extracellular domain of the calcitonin receptor. For instance, residues such as Threonine-25 (Thr25), Threonine-27 (Thr27), Glycine-28 (Gly28), and Proline-32 (Pro32) have been identified as crucial for binding to the CTR extracellular domain.[8]
Quantitative Analysis of Salmon Calcitonin Fragments
The biological activity of salmon calcitonin and its fragments has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of the receptor binding affinities and functional potencies of different sCT analogs.
Table 1: Receptor Binding Affinity of Salmon Calcitonin and its Fragments
| Peptide Fragment | Cell Line/Receptor Preparation | Assay Type | Binding Affinity (Ki/IC50/pA2) | Reference |
| Salmon Calcitonin (sCT) | T47D cells | Radioligand Competition Binding | IC50: ~0.0005 µM | [9] |
| Human Calcitonin (hCT) | T47D cells | Radioligand Competition Binding | IC50: >0.021 µM | [9] |
| sCT(8-32) | UMR-106-06 cells | Functional Antagonism (cAMP) | pA2 = 7.81 | [2][7] |
| Nα-acetyl-sCT-(8-32)-NH2 | LLC-PK1 cells | Functional Antagonism (Plasminogen Activator Release) | pA2 = 7.31 | [2] |
Table 2: Functional Activity (cAMP Accumulation) of Salmon Calcitonin and Analogs
| Peptide | Cell Line | Assay Type | Potency (EC50) | Reference |
| Salmon Calcitonin (sCT) | HEK293 cells expressing rat C1a CTR | cAMP Accumulation | EC50: ~29.6 pM | [10] |
| Salmon Calcitonin (sCT) | U2OS cells expressing human CT(a)R | cAMP Accumulation | EC50: 7.2 ± 1.2 x 10-12 M | [7] |
| Human Calcitonin (hCT) | U2OS cells expressing human CT(a)R | cAMP Accumulation | EC50: 5.0 ± 1.3 x 10-12 M | [7] |
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize the biological activity of salmon calcitonin and its fragments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of unlabeled ligands (e.g., sCT fragments) to the calcitonin receptor by measuring their ability to compete with a radiolabeled ligand.
-
Cell Culture: Human breast cancer cell line T47D, which endogenously expresses the calcitonin receptor, is cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Binding Assay:
-
Incubate a fixed amount of cell membrane preparation with a constant concentration of radiolabeled salmon calcitonin (e.g., 125I-sCT) and varying concentrations of the unlabeled competitor peptide.
-
The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of sCT or its fragments to stimulate the production of cyclic AMP (cAMP), a key second messenger in the calcitonin receptor signaling pathway.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat C1a isoform of the calcitonin receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.[10][12]
-
Assay Protocol:
-
Seed the cells into 24- or 96-well plates and allow them to adhere overnight.
-
Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 10-30 minutes) to prevent cAMP degradation.[10]
-
Add varying concentrations of sCT or its fragments to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.[10]
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis.
In Vivo Hypocalcemic Activity Assay
This in vivo assay assesses the biological potency of sCT and its fragments by measuring their ability to lower blood calcium levels in an animal model.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.[13] The animals are housed under standard laboratory conditions with free access to food and water.
-
Experimental Procedure:
-
Fast the rats for approximately 18 hours before the experiment, with water provided ad libitum.[13]
-
Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).[13]
-
Administer a single dose of sCT or its fragment via a specific route (e.g., subcutaneous or intravenous injection).
-
Collect blood samples at various time points post-injection (e.g., 0, 1, 2, 4, and 6 hours).
-
Separate the serum or plasma by centrifugation.
-
-
Calcium Measurement: Measure the total or ionized calcium concentration in the serum or plasma samples using a calcium-specific electrode or a colorimetric assay kit.[13]
-
Data Analysis: Calculate the percentage decrease in blood calcium levels from the baseline (time 0) for each treatment group. The potency of the fragments can be compared based on the magnitude and duration of the hypocalcemic effect.
Signaling Pathways and Experimental Workflows
The biological effects of salmon calcitonin are mediated through its interaction with the calcitonin receptor, a G protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow for studying sCT fragments.
Caption: Calcitonin Receptor Signaling Pathway.
References
- 1. Identification of key components in the irreversibility of salmon calcitonin binding to calcitonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo. | Sigma-Aldrich [merckmillipore.com]
- 3. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of High Affinity Calcitonin Analog Fragments Targeting Extracellular Domains of Calcitonin Family Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Mean EC50 values and amplitude of response for cAMP concentration-response curves in Figure 8A. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction of calcitonin receptor expression by glucocorticoids in T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Preparation and Characterization of Salmon Calcitonin–biotin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Salmon Calcitonin (8-32): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmon Calcitonin (sCT), a 32-amino acid polypeptide hormone, is a potent inhibitor of osteoclastic bone resorption and plays a crucial role in calcium homeostasis. The truncated analogue, salmon Calcitonin (8-32) [sCT(8-32)], lacking the N-terminal seven residues, has been instrumental in structure-activity relationship studies and serves as a valuable antagonist for both calcitonin (CT) and amylin receptors.[1][2] This technical guide provides an in-depth analysis of the structural features of sCT(8-32), summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
I. Structural Analysis
The three-dimensional structure of sCT(8-32) has been elucidated through various biophysical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a flexible molecule with a propensity to adopt ordered secondary structures, particularly when interacting with its receptor.
X-ray Crystallography
The crystal structure of a truncated analogue of salmon calcitonin, [BrPhe22]sCT(8–32), in complex with the extracellular domain of the human calcitonin receptor (CTR) has been determined to a resolution of 2.1 Å.[3][4] This structure provides critical insights into the receptor-bound conformation of the peptide.
A key feature of the receptor-bound [BrPhe22]sCT(8–32) is the presence of a type II β-turn, encompassing residues Gly28 to Thr31.[3][4] The remainder of the peptide adopts a largely extended conformation when interacting with the receptor's extracellular domain.
| Parameter | Value | Reference |
| PDB ID | 5II0 | [5] |
| Resolution | 2.10 Å | [5] |
| Method | X-ray Diffraction | [5] |
| Key Secondary Structure | Type II β-turn (Gly28-Thr31) | [3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies on the full-length salmon calcitonin have shown that in membrane-mimicking environments, such as methanol-water mixtures or in the presence of SDS micelles, the central region of the peptide (residues 8-22) forms a distinct α-helix.[6][7][8] The C-terminal segment is typically more flexible, existing in an extended conformation or a loose loop.[6][7] While specific high-resolution structural data for the isolated sCT(8-32) fragment in solution is less common, the foundational studies on the full-length peptide provide the basis for understanding its conformational tendencies.
| Technique | Key Findings for sCT (relevant to the 8-32 region) | Reference |
| 2D NMR in 90% MeOH-H₂O | α-helical segment from Val-8 through Tyr-22. C-terminal segment in an extended conformation. | [6] |
| 2D NMR in TFE/H₂O | The core of the peptide between residues 8 and 22 assumes an α-helix like structure. The C-terminal decapeptide folds back toward the core, forming a loose loop. | [7] |
| 2D NMR in SDS micelles | An α-helix from Thr-6 through Tyr-22. The C-terminal decapeptide forms a loop folded back toward the helix. | [8] |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a valuable tool for assessing the secondary structure content of peptides in solution. Studies on salmon calcitonin in various solvent systems, such as methanol/water and trifluoroethanol/water mixtures, indicate the adoption of a significant α-helical structure, with estimates of up to 40-48% helical content for the full-length peptide.[9] This supports the findings from NMR that the 8-22 region has a strong helical propensity.
| Environment | Observed Secondary Structure | Helical Content (%) | Reference |
| Trifluoroethanol (TFE)/water | α-helix | ~40% for full-length sCT | [10] |
| Methanol/water | α-helix | Up to 40-48% for full-length sCT | [9] |
II. Functional Analysis: Receptor Binding
Salmon Calcitonin (8-32) is a well-characterized antagonist of the calcitonin and amylin receptors.[1][2] Its binding affinity has been determined in various cell systems using radioligand binding assays.
| Receptor | Cell Line | Assay Type | Radioligand | IC₅₀ / Kᵢ (nM) | Reference |
| Calcitonin Receptor | HEK-293 cells expressing rat C1a CTR | Competition Binding | ¹²⁵I-sCT | IC₅₀ = 15 | [11][12] |
| Amylin Receptor | MCF-7 cells | Competition Binding | ¹²⁵I-human amylin | Kᵢ = 1.24 ± 0.54 | [13] |
| Calcitonin Receptor | T-47D cells | Competition Binding | ¹²⁵I-sCT | IC₅₀ ≈ 0.5 | [6] |
III. Signaling Pathways
Calcitonin receptors are members of the Class B G protein-coupled receptor (GPCR) family.[3] Upon agonist binding, they primarily couple to Gαs to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14] They can also couple to Gαq to activate the phospholipase C (PLC) pathway, resulting in the release of intracellular calcium.[14] As an antagonist, sCT(8-32) blocks these downstream signaling events.
IV. Experimental Protocols
X-ray Crystallography of Peptide-Receptor Complex
This protocol provides a general workflow for determining the crystal structure of a peptide-receptor complex, based on the methodology used for the [BrPhe22]sCT(8–32)-CTR ECD structure.[4]
Methodology:
-
Protein Expression and Purification: The extracellular domain (ECD) of the calcitonin receptor is expressed in a suitable system (e.g., E. coli or insect cells) and purified using chromatographic techniques. The peptide analogue is chemically synthesized and purified.
-
Complex Formation and Crystallization: The purified receptor ECD and the peptide are mixed in a specific molar ratio and the complex is further purified. Crystallization is achieved by screening a wide range of conditions using methods like vapor diffusion.
-
Data Collection and Processing: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The data are then processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Determination and Refinement: The phase information is obtained, often by molecular replacement using a known structure as a model. An atomic model of the complex is built into the electron density map and refined to best fit the experimental data. The final model is validated for its geometric and stereochemical quality.[4]
NMR Spectroscopy of Peptides in Solution
This protocol outlines the general steps for determining the solution structure of a peptide like sCT(8-32) using NMR spectroscopy.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable solvent, often a mixture like 90% H₂O/10% D₂O or in the presence of membrane-mimicking agents like TFE or SDS micelles, to a concentration of 0.5-5 mM.[15][16] The pH is adjusted to be below 7.5 to observe amide protons.[15]
-
NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).[17]
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraint Generation: NOESY spectra provide information about protons that are close in space (< 5 Å), which are used to generate distance restraints. Coupling constants from COSY spectra can be used to determine dihedral angle restraints.
-
Structure Calculation and Refinement: The experimental restraints are used in computational algorithms (e.g., distance geometry or molecular dynamics) to calculate a family of 3D structures consistent with the NMR data. This ensemble of structures is then refined and analyzed.
Circular Dichroism Spectroscopy
This protocol describes the general procedure for analyzing the secondary structure of sCT(8-32) using CD spectroscopy.[18][19]
Methodology:
-
Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-1.0 mg/mL.[18][19] A corresponding buffer blank is also prepared.
-
CD Spectrum Acquisition: The CD spectrum of the buffer blank is first recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette (e.g., 1 mm pathlength).[18] The cuvette is then rinsed, and the peptide sample spectrum is acquired using the same instrument settings.
-
Data Processing: The buffer spectrum is subtracted from the peptide spectrum. The resulting CD signal (in millidegrees) is converted to mean residue ellipticity.
-
Secondary Structure Estimation: The processed CD spectrum is analyzed using deconvolution software to estimate the percentages of different secondary structure elements (α-helix, β-sheet, β-turn, and random coil).
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of sCT(8-32) for the calcitonin receptor.[6][20][21]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the calcitonin receptor (e.g., T-47D or HEK-293 cells).
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-sCT) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled competitor, sCT(8-32), are added to the wells. A control for non-specific binding is included, which contains a high concentration of an unlabeled ligand.
-
Incubation and Separation: The plate is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification and Analysis: The radioactivity retained on the filters is measured. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, and the IC₅₀ value is determined by non-linear regression. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a method to assess the antagonistic activity of sCT(8-32) by measuring its effect on agonist-stimulated cAMP production.[14][22][23]
Methodology:
-
Cell Culture: Cells expressing the calcitonin receptor are cultured and seeded into multi-well plates.
-
Compound Addition: The cells are pre-incubated with increasing concentrations of the antagonist, sCT(8-32).
-
Agonist Stimulation: A fixed concentration of an agonist (e.g., full-length sCT) is added to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The incubation is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit (e.g., based on HTRF, ELISA, or bioluminescence).
-
Data Analysis: The cAMP levels are plotted against the concentration of sCT(8-32) to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP response.
V. Conclusion
The structural and functional analysis of salmon Calcitonin (8-32) has provided invaluable insights into the molecular determinants of calcitonin and amylin receptor binding and antagonism. Its well-defined structure, particularly in the receptor-bound state, and its characterized signaling blockade make it an essential tool for research in endocrinology and drug development for metabolic and bone-related disorders. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this and related peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Type II Turn of Receptor-bound Salmon Calcitonin Revealed by X-ray Crystallography* | Semantic Scholar [semanticscholar.org]
- 4. Type II Turn of Receptor-bound Salmon Calcitonin Revealed by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Solution structure of salmon calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. GloSensor™ cAMP Assay Protocol [promega.jp]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cosmobio.co.jp [cosmobio.co.jp]
In Vivo Effects of Salmon Calcitonin (8-32) on Insulin Release: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the in vivo effects of salmon Calcitonin (8-32) (sCT(8-32)) on insulin release. It details the underlying mechanisms, experimental methodologies, and quantitative outcomes based on preclinical research.
Executive Summary
Salmon Calcitonin (8-32) is a truncated peptide fragment that acts as a potent and selective antagonist of the amylin receptor. Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, functions as a negative feedback regulator of insulin secretion. By blocking the inhibitory action of endogenous amylin, sCT(8-32) has been demonstrated to enhance glucose-stimulated insulin release in vivo. This guide synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes the involved signaling pathways and workflows.
Mechanism of Action: Amylin Receptor Antagonism
The primary mechanism by which sCT(8-32) influences insulin release is through its antagonism of the amylin receptor on pancreatic β-cells. Amylin receptors are heterodimeric G protein-coupled receptors (GPCRs), consisting of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP), typically RAMP1 or RAMP3 in the context of amylin signaling.[1][2][3]
Endogenous amylin binds to these receptors, activating an inhibitory G protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Reduced cAMP levels are associated with a decrease in protein kinase A (PKA) activity, which ultimately dampens the exocytosis of insulin-containing granules. Some evidence also suggests that amylin can induce membrane hyperpolarization of the β-cell, further contributing to the inhibition of insulin secretion.[6]
sCT(8-32) competitively binds to the amylin receptor, preventing endogenous amylin from exerting its inhibitory effects. This blockade leads to a disinhibition of the insulin secretion pathway, resulting in a potentiation of glucose-stimulated insulin release.[7][8]
Signaling Pathway Diagram
Caption: Amylin receptor signaling in pancreatic β-cells and antagonism by sCT (8-32).
Quantitative Data on Insulin Release
The most direct in vivo evidence for the effect of sCT(8-32) on insulin secretion comes from studies using the isolated perfused rat pancreas model. The data clearly demonstrates a potentiation of glucose-stimulated insulin secretion in the presence of the antagonist.
| Experimental Condition | Agent(s) and Concentration | Effect on Glucose-Stimulated Insulin Release | Quantitative Change | Significance | Reference |
| Potentiation | sCT (8-32) at 10 µM | Potentiation of insulin response to 7 mM glucose | 2.5-fold increase | P < 0.05 | [7][8] |
| Potentiation (Incremental Area) | sCT (8-32) at 10 µM | Increased total insulin secreted over 15 min | 44.4 ± 10 ng vs. 18.6 ± 3.9 ng (control) | P < 0.05 | [9] |
| Antagonism of Amylin | Amylin at 75 pM | Inhibition of glucose-induced insulin release | ~80% inhibition | - | [7][8] |
| Reversal of Inhibition | Amylin (75 pM) + sCT (8-32) (10 µM) | Reversal of amylin-induced inhibition | ~80% reversal | P < 0.05 | [7][8] |
| Specificity vs. CGRP | CGRP at 75 pM | Inhibition of glucose-induced insulin release | ~70% inhibition | - | [7][8] |
| Specificity vs. CGRP | CGRP (75 pM) + sCT (8-32) (10 µM) | No significant effect on CGRP-induced inhibition | Not statistically significant | - | [7][8] |
Experimental Protocols
Perfused Rat Pancreas Model
This in situ model allows for the direct assessment of pancreatic secretion without the influence of systemic hormonal and neural factors.[10]
Objective: To determine the effect of sCT(8-32) on glucose-stimulated insulin secretion.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (pH 7.4) containing: NaCl (115 mM), KCl (4.7 mM), CaCl2 (2.6 mM), KH2PO4 (1.19 mM), MgSO4·7H2O (1.19 mM), NaHCO3 (24.9 mM).
-
Perfusion medium supplements: 4% (w/v) Dextran T-70, 0.5% (w/v) Bovine Serum Albumin (BSA), 3.2 mM glucose.
-
Gas mixture: 95% O2 / 5% CO2.
-
Test substances: Glucose, salmon Calcitonin (8-32), rat amylin.
-
Peristaltic pump and perfusion apparatus.
-
Insulin Radioimmunoassay (RIA) kit.
Procedure:
-
Animal Preparation: Anesthetize rats according to approved institutional protocols.
-
Surgical Isolation: Perform a laparotomy to expose the pancreas. Surgically isolate the pancreas, cannulating the celiac artery (for inflow) and the portal vein (for outflow).
-
Perfusion Setup: Transfer the isolated pancreas to a perfusion chamber maintained at 37°C. Begin perfusion with the Krebs-Henseleit buffer at a constant flow rate (e.g., 4 mL/min).
-
Stabilization: Allow the preparation to stabilize for a 30-minute period, collecting the effluent to establish a basal secretion rate.
-
Experimental Infusion:
-
Control Group: Following stabilization, switch the perfusion medium to one containing 7 mM glucose for a 25-minute stimulation period.
-
sCT (8-32) Group: Following stabilization, infuse sCT (8-32) at a concentration of 10 µM for 10 minutes. Then, switch to a medium containing both 7 mM glucose and 10 µM sCT (8-32) for a 25-minute stimulation period.
-
-
Sample Collection: Collect effluent samples at regular intervals (e.g., every minute) throughout the stabilization and experimental periods.
-
Analysis: Centrifuge the collected samples to remove any particulate matter and store the supernatant at -20°C until analysis. Measure insulin concentrations in the effluent using a standard RIA.
-
Data Calculation: Calculate the rate of insulin secretion (e.g., ng/min) and the total incremental area under the curve during the stimulation period.
Experimental Workflow Diagram
Caption: Workflow for the perfused rat pancreas experiment.
Implications for Research and Drug Development
The ability of salmon Calcitonin (8-32) to potentiate glucose-stimulated insulin release by antagonizing endogenous amylin highlights the amylin receptor as a significant target for modulating β-cell function.[7][8] This has several implications:
-
Therapeutic Potential: For conditions characterized by inadequate insulin secretion but preserved β-cell mass, amylin antagonists could serve as a novel therapeutic class to enhance insulin release.
-
Research Tool: sCT(8-32) is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of endogenous amylin in glucose homeostasis.
-
Drug Design: The structure of sCT(8-32) can serve as a template for the development of more potent, selective, and pharmacokinetically favorable small molecule or peptide-based amylin receptor antagonists.
References
- 1. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amylin (islet amyloid polypeptide) inhibition of insulin release in the perfused rat pancreas: implication of the adenylate cyclase/cAMP system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amylin modulates beta-cell glucose sensing via effects on stimulus-secretion coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of (8–32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Salmon Calcitonin (8-32) and its Relation to CGRP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of salmon Calcitonin (8-32) [sCT(8-32)] and its intricate relationship with Calcitonin Gene-Related Peptide (CGRP). We delve into the molecular interactions, receptor binding profiles, and signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction: A Tale of Two Peptides
Calcitonin (CT) and Calcitonin Gene-Related Peptide (CGRP) are structurally related peptide hormones that play crucial roles in various physiological processes. While calcitonin is primarily involved in calcium homeostasis and bone metabolism[1][2][3], CGRP is a potent vasodilator implicated in nociception and has emerged as a key player in the pathophysiology of migraine[4][5][6].
Salmon calcitonin is notably more potent than its human counterpart[1]. The fragment sCT(8-32) is a truncated version of salmon calcitonin that lacks the first seven N-terminal amino acids. This modification converts the agonist into a high-affinity antagonist of the calcitonin receptor[1][7]. The relationship between sCT(8-32) and CGRP arises from the promiscuity of their receptors, which belong to the Class B G protein-coupled receptor (GPCR) family[2][7].
The pharmacological specificity of these receptors is further modulated by Receptor Activity-Modifying Proteins (RAMPs), which are single-transmembrane domain proteins[1][8]. The calcitonin receptor (CTR) can associate with RAMPs to form amylin (AMY) receptors, for which both sCT(8-32) and CGRP can exhibit affinity[8][9][10]. The CGRP receptor itself is a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and RAMP1[1][4][5]. This complex interplay of receptors and RAMPs underscores the importance of a detailed understanding of the pharmacology of ligands like sCT(8-32) and CGRP.
Receptor Binding Profiles and Quantitative Data
The interaction of sCT(8-32) and CGRP with their respective and shared receptors has been characterized through various binding and functional assays. The following tables summarize the available quantitative data, providing a comparative overview of their binding affinities and functional potencies.
Table 1: Comparative Binding Affinities (Ki/IC50) of sCT(8-32) and CGRP Analogs at Calcitonin and CGRP Receptors
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Binding Affinity (nM) | Reference |
| αCGRP | CGRP Receptor | SK-N-MC cells | Radioligand Binding | ~0.1-1 | [1] |
| CGRP(8-37) | CGRP Receptor | Various | Radioligand Binding | ~10-fold lower than CGRP | [1] |
| Salmon Calcitonin | CGRP Receptor | Rat Nucleus Accumbens | Radioligand Binding | Lower affinity than CGRP | [11] |
| Salmon Calcitonin (8-32) | Amylin Receptors | COS-7 cells | Functional (cAMP) | Antagonist | [9][10] |
| CGRP(8-37) | Amylin1a Receptor | COS-7 cells | Functional (cAMP) | Weak Antagonist | [9] |
| Salmon Calcitonin | Calcitonin Receptor | Various | Radioligand Binding | High Affinity | [1] |
| IAPP | CGRP Receptor | Rat Nucleus Accumbens | Radioligand Binding | High Affinity | [11] |
Note: Specific Ki/IC50 values for sCT(8-32) at the CGRP receptor are not consistently reported in the literature, though it is generally considered to have low affinity. The table reflects the current understanding based on available data.
Table 2: Functional Potency (EC50/pA2) of CGRP and Antagonism by sCT(8-32) and CGRP(8-37)
| Agonist/Antagonist | Receptor | Cell Line | Assay Type | Functional Potency (Value) | Reference |
| αCGRP | AMY1a Receptor | COS-7 cells | cAMP Accumulation | Potent Agonist | [9] |
| CGRP(8-37) | CGRP Receptor | Various | Functional Assays | pKi 6.5-8.0 | [12] |
| Salmon Calcitonin (8-32) | Amylin Receptors | Various | Functional Assays | Antagonist | [12] |
| Salmon Calcitonin (8-32) | Calcitonin Receptors | Various | Functional Assays | Antagonist | [1][12] |
Signaling Pathways
Both the calcitonin and CGRP receptors are primarily coupled to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[2][13][14]. However, coupling to other G proteins, such as Gαq/11, which activates the phospholipase C (PLC) pathway, has also been reported, particularly for the CGRP receptor[2][14].
Calcitonin Receptor Signaling
The binding of calcitonin to its receptor triggers a conformational change that activates the associated Gαs protein. This leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, mediating the physiological effects of calcitonin, such as the inhibition of osteoclast activity[15].
CGRP Receptor Signaling
Similar to the calcitonin receptor, the CGRP receptor's activation by CGRP primarily stimulates the Gαs-cAMP pathway[14][16]. The resulting increase in cAMP and PKA activation leads to various cellular responses, including vasodilation[14]. Additionally, the CGRP receptor can couple to Gαi/o, inhibiting adenylyl cyclase, or Gαq/11, activating the PLC pathway and leading to an increase in intracellular calcium[14].
Experimental Protocols
Radioligand Binding Assay for CGRP Receptors
This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands, such as sCT(8-32), for the CGRP receptor using a radioactively labeled CGRP analog.
Materials:
-
Cell membranes expressing CGRP receptors (e.g., from SK-N-MC cells)
-
[125I]-CGRP (radioligand)
-
Unlabeled ligands: sCT(8-32), CGRP, CGRP(8-37)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[17]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI)[17]
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (e.g., sCT(8-32), CGRP) in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled CGRP (for non-specific binding).
-
50 µL of the diluted unlabeled test ligand.
-
50 µL of [125I]-CGRP (final concentration typically at or below the Kd).
-
100 µL of cell membrane suspension (protein concentration to be optimized, typically 5-20 µ g/well ).
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation[17].
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer[17].
-
Dry the filter plate at 50°C for 30-60 minutes[17].
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol describes a method to measure the functional activity of ligands at Gαs-coupled receptors by quantifying intracellular cAMP levels.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with CTR or CGRPR)
-
Cell culture medium
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
-
Agonists (e.g., CGRP) and antagonists (e.g., sCT(8-32))
-
Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
For antagonist testing: Pre-incubate the cells with various concentrations of the antagonist (e.g., sCT(8-32)) for 15-30 minutes.
-
Add the agonist (e.g., CGRP) at a concentration that elicits a submaximal response (typically EC80) to the antagonist-treated wells. For agonist dose-response curves, add varying concentrations of the agonist.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
For agonist dose-response: Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 and maximal response.
-
For antagonist dose-response: Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist to determine the IC50. Calculate the pA2 value to quantify the antagonist's potency.
Logical Relationship and Cross-Reactivity
The relationship between sCT(8-32) and CGRP is defined by the overlapping pharmacology of their respective receptor systems. sCT(8-32) is a potent antagonist at the calcitonin receptor and also at amylin receptors, which are formed by the association of the calcitonin receptor with RAMPs[9][10][12]. CGRP can also activate certain amylin receptor subtypes, particularly the AMY1 receptor (CTR + RAMP1)[8][9]. Therefore, sCT(8-32) can indirectly antagonize the effects of CGRP at these shared amylin receptors.
However, sCT(8-32) is generally considered to have low affinity for the canonical CGRP receptor (CLR + RAMP1). Conversely, the CGRP antagonist, CGRP(8-37), is a potent antagonist at the CGRP receptor but has weaker activity at amylin receptors and is inactive at the calcitonin receptor[9][12]. This provides a pharmacological basis for distinguishing between these receptor systems.
Conclusion
The study of salmon Calcitonin (8-32) and its relationship with CGRP provides a fascinating example of the complexity and cross-talk within the calcitonin family of peptides and their receptors. While sCT(8-32) is a selective antagonist for the calcitonin and amylin receptors, its interaction with the CGRP system is primarily indirect, occurring at shared amylin receptor subtypes. A thorough understanding of these interactions, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of selective therapeutics targeting these important physiological pathways. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological discrimination of calcitonin receptor: receptor activity-modifying protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The presence of islet amyloid polypeptide/calcitonin gene-related peptide/salmon calcitonin binding sites in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 17. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols: The Use of Calcitonin (8-32), Salmon in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin (8-32), salmon is a truncated peptide fragment of salmon calcitonin that acts as a potent and selective antagonist of both calcitonin (CT) and amylin receptors.[1] Given the significant overlap in the pharmacology of the calcitonin family of peptides, which includes calcitonin, amylin, and calcitonin gene-related peptide (CGRP), this compound has emerged as a valuable tool in neuroscience research. Its ability to antagonize CGRP receptors, which are critically involved in the pathophysiology of migraine and pain, makes it a key compound for investigating these conditions.[2][3]
Mechanism of Action: CGRP and Amylin Receptor Antagonism
The receptors for the calcitonin peptide family are unique in that they are heterodimers of a G protein-coupled receptor (GPCR) and a receptor activity-modifying protein (RAMP). The calcitonin receptor (CTR) or the calcitonin receptor-like receptor (CLR) can associate with one of three RAMPs (RAMP1, RAMP2, or RAMP3) to form a variety of receptors with distinct pharmacological specificities.[4]
-
CGRP Receptor: The canonical CGRP receptor is a complex of CLR and RAMP1.
-
Amylin Receptors: Amylin receptors are formed by the association of the CTR with RAMP1 (AMY1), RAMP2 (AMY2), or RAMP3 (AMY3).[5]
This compound exerts its effects by competitively binding to these receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligands CGRP and amylin. The primary signaling pathway for these receptors involves the activation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[6] By inhibiting this pathway, this compound can effectively block the physiological effects of CGRP and amylin, such as vasodilation and nociceptive signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Ligand | Receptor | Species | Assay Type | Parameter | Value | Reference |
| This compound | Calcitonin Receptor (CT) | Human | Functional Antagonism (cAMP) | pKB | 8.2 | [6] |
| This compound | Calcitonin Receptor (CT) | Human | Radioligand Binding | pKi | 8.2 | [6] |
| This compound | CTR ECD | Salmon | Competition Binding | IC50 | 2.2 µM | [7] |
| Human CT (8-32) | CTR ECD | Human | Competition Binding | IC50 | 110 µM | [7] |
| sCT(8-32) | Amylin-stimulated cAMP | MCF-7 cells | Functional Antagonism | Ki | 1.24 nM | [8] |
| sCT(8-32) | hCT-stimulated cAMP | MCF-7 cells | Functional Antagonism | Ki | 1.40 nM | [8] |
| sCT(8-32) | sCT-stimulated cAMP | MCF-7 cells | Functional Antagonism | Ki | 7.2 nM | [8] |
| sCT(8-32) | hCGRP-I-stimulated cAMP | MCF-7 cells | Functional Antagonism | Ki | 1.82 nM | [8] |
Table 2: In Vivo Study Designs and Effective Doses
| Research Area | Animal Model | Route of Administration | Effective Dose | Outcome Measure | Reference |
| Migraine | Glyceryltrinitrate (GTN)-induced hyperalgesia in rats | Intraperitoneal (i.p.) | 50 µg/kg | Reversal of GTN-induced increase in plasma CGRP and c-fos expression in TNC | [3][9] |
| Pain | Formalin-induced nociception in rats | Intrathecal (i.t.) | 0.005 nmoles | Reduced c-Fos immunoreactive nuclei in the lumbar spinal cord | [10][11] |
| Depression | Chronic Restraint Stress (CRS) in mice | Subcutaneous (s.c.) | 50 IU/kg | Amelioration of depressive-like phenotype | [2] |
Application Notes
Application 1: Investigation of Migraine Pathophysiology
This compound is a valuable tool for studying the role of CGRP in migraine. Animal models of migraine, such as the one induced by the nitric oxide donor glyceryltrinitrate (GTN), can be employed. Administration of this compound in this model can help elucidate the contribution of CGRP to central and peripheral sensitization, key processes in migraine pain.[3][9] Researchers can investigate its effects on CGRP release from the trigeminal ganglion, activation of neurons in the trigeminal nucleus caudalis (TNC), and dural mast cell degranulation.
Application 2: Elucidation of Pain Mechanisms
The role of CGRP and amylin in nociceptive processing can be investigated using this compound in various pain models. The formalin test in rodents, which induces a biphasic pain response, is a well-established model of inflammatory pain. Intrathecal administration of this compound can be used to probe the involvement of spinal CGRP and amylin receptors in the transmission of pain signals.[10][11] Outcome measures can include behavioral assessments of pain and immunohistochemical analysis of neuronal activation markers like c-Fos in the spinal cord.
Application 3: Studies on Neuroinflammation and Affective Disorders
Emerging evidence suggests a role for CGRP and its receptors in neuroinflammatory processes and mood disorders like depression.[2] Animal models such as chronic restraint stress (CRS) can be used to induce depressive-like behaviors. The administration of this compound can help determine the contribution of the CGRP and amylin systems to the pathophysiology of these conditions. Behavioral tests such as the forced swim test and tail suspension test can be used to assess antidepressant-like effects.[12]
Experimental Protocols
Protocol 1: In Vivo Migraine Model - Glyceryltrinitrate (GTN)-Induced Hyperalgesia in Rats
Objective: To investigate the effect of this compound on GTN-induced migraine-like pain in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Glyceryltrinitrate (GTN) solution
-
This compound (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Tools for blood collection and tissue dissection
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare fresh solutions of GTN and this compound on the day of the experiment.
-
Experimental Groups:
-
Group 1: Saline control
-
Group 2: GTN (10 mg/kg, i.p.)
-
Group 3: this compound (50 µg/kg, i.p.) + GTN (10 mg/kg, i.p.)
-
Group 4: Vehicle + GTN (10 mg/kg, i.p.)
-
Group 5: this compound alone (50 µg/kg, i.p.)
-
-
Drug Administration: Administer this compound or vehicle 30 minutes prior to the GTN injection.
-
Behavioral Testing (Nociceptive Thresholds): Assess thermal and mechanical hyperalgesia at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) after GTN administration using methods like the hot plate test and von Frey filaments.
-
Sample Collection: Two hours after the final injection, anesthetize the rats and collect blood samples via cardiac puncture for CGRP measurement. Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Tissue Processing: Dissect the trigeminal nucleus caudalis (TNC) and dura mater. Process the TNC for c-fos immunohistochemistry and the dura mater for mast cell degranulation analysis (e.g., toluidine blue staining).[3][9]
-
Data Analysis: Analyze behavioral data using appropriate statistical tests (e.g., ANOVA). Quantify c-fos positive neurons in the TNC and the percentage of degranulated mast cells in the dura. Measure plasma CGRP levels using an ELISA kit.
Protocol 2: In Vivo Pain Model - Formalin-Induced Nociception in Rats
Objective: To determine the effect of intrathecal this compound on formalin-induced pain behavior and spinal neuronal activation.
Materials:
-
Male Sprague-Dawley rats (250-300g) with intrathecal catheters
-
Formalin solution (2.5%)
-
This compound (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Intrathecal Catheter Implantation: Surgically implant intrathecal catheters at the lumbar level (L4-L5) and allow rats to recover for at least 5-7 days.
-
Drug Preparation: Prepare fresh solutions of this compound on the day of the experiment.
-
Experimental Groups:
-
Group 1: Saline (i.t.) + Saline (intraplantar)
-
Group 2: Saline (i.t.) + Formalin (intraplantar)
-
Group 3: this compound (0.005 nmoles in 10 µl, i.t.) + Formalin (intraplantar)
-
-
Drug Administration: Administer this compound or saline intrathecally 10 minutes before the formalin injection.
-
Formalin Test: Inject 50 µl of 2.5% formalin into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, place the rat in an observation chamber and record the time spent licking, biting, or flinching the injected paw for 60 minutes. The scoring is typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).
-
Tissue Collection and Analysis: Two hours after the formalin injection, anesthetize the rats and perfuse them with 4% paraformaldehyde. Collect the lumbar spinal cord, process it for cryosectioning, and perform c-Fos immunohistochemistry to quantify neuronal activation.[10][11]
-
Data Analysis: Analyze the behavioral data for each phase of the formalin test. Count the number of c-Fos positive neurons in the dorsal horn of the spinal cord.
Protocol 3: In Vitro CGRP Receptor Antagonism - cAMP Accumulation Assay
Objective: To determine the antagonistic activity of this compound at the CGRP receptor by measuring its effect on CGRP-induced cAMP accumulation in cultured cells.
Materials:
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CGRP (human α-CGRP)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture the HEK293-CGRP receptor cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 20,000 cells per well and allow them to attach overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells. For a control, add vehicle. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of CGRP (typically the EC80 concentration, predetermined in a separate dose-response experiment) to all wells except the basal control wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value. The pKB value can be calculated using the Cheng-Prusoff equation if the agonist concentration and its EC50 are known.[6]
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Calcitonin Receptor Family Signaling Pathway.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Chronic salmon calcitonin exerts an antidepressant effect via modulating the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Salmon calcitonin ameliorates migraine pain through modulation of CGRP release and dural mast cell degranulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrathecal Amylin and Salmon Calcitonin Affect Formalin Induced c-Fos Expression in the Spinal Cord of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrathecal Amylin and Salmon Calcitonin Affect Formalin Induced c-Fos Expression in the Spinal Cord of Rats [ijms.sums.ac.ir]
- 12. Frontiers | Salmon Calcitonin Exerts an Antidepressant Effect by Activating Amylin Receptors [frontiersin.org]
Application Notes and Protocols: In Vivo Studies of Calcitonin (8-32), Salmon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for in vivo research involving Calcitonin (8-32), salmon, a highly selective amylin receptor antagonist. The information is intended to guide the design and execution of pre-clinical studies investigating the physiological roles of amylin and the therapeutic potential of its antagonists.
Introduction
This compound, is a truncated peptide fragment of salmon calcitonin that acts as a potent and selective antagonist of the amylin receptor.[1] Amylin, a pancreatic β-cell hormone co-secreted with insulin, is involved in regulating glucose homeostasis, food intake, and bone metabolism.[2][3] By blocking the actions of endogenous amylin, this compound serves as a critical tool for elucidating the physiological functions of amylin and for evaluating the therapeutic potential of amylin receptor blockade in various disease models.
In Vivo Research Applications
This compound, can be utilized in a variety of in vivo models to investigate the role of amylin in:
-
Metabolic Diseases: Studying the impact of amylin antagonism on glucose metabolism, insulin secretion, and food intake in models of diabetes and obesity.
-
Bone Metabolism: Evaluating the effects of blocking amylin signaling on bone resorption and formation in models of osteoporosis.
-
Cardiovascular Function: Investigating the role of amylin in the regulation of blood pressure and cardiac function.
-
Neurobiology: Exploring the central effects of amylin on appetite, nausea, and other neurological processes.
Experimental Protocols
The following are detailed protocols for in vivo studies using this compound, in rat models. These protocols are based on established methodologies for studying amylin and calcitonin receptor ligands.
Pancreatic Hormone Secretion Studies in Perfused Rat Pancreas
This protocol is designed to investigate the effect of this compound, on insulin, glucagon, and somatostatin release.
Experimental Workflow:
Caption: Workflow for Perfused Rat Pancreas Experiment.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., pentobarbital)
-
Krebs-Henseleit buffer
-
Rat Amylin
-
This compound
-
Glucose
-
Radioimmunoassay kits for insulin, glucagon, and somatostatin
Procedure:
-
Animal Preparation: Anesthetize male Wistar rats and surgically isolate the pancreas for perfusion.
-
Pancreas Perfusion:
-
Perfuse the isolated pancreas with Krebs-Henseleit buffer.
-
Allow for a 35-minute equilibration period.
-
Collect baseline samples for 5 minutes.
-
-
Experimental Intervention:
-
Infuse the perfusate with rat amylin (75 pM) in the presence or absence of this compound (10 µM).
-
Introduce a glucose challenge (7 mM) to stimulate insulin secretion.
-
Collect perfusate samples at regular intervals.
-
-
Data Analysis:
-
Measure insulin, glucagon, and somatostatin concentrations in the collected samples using radioimmunoassay.
-
Calculate the hormone response by determining the integrated area under the curve.
-
Perform statistical analysis to determine the significance of the observed effects.[4]
-
Osteoporosis Model in Ovariectomized Rats
This protocol is designed to evaluate the effect of this compound, on bone metabolism in a rat model of postmenopausal osteoporosis. While the original study used salmon calcitonin (an agonist), this model can be adapted to study the antagonistic effects of this compound.
Experimental Workflow:
Caption: Workflow for Ovariectomized Rat Osteoporosis Study.
Materials:
-
Female Sprague-Dawley rats (3 months old)
-
Anesthetic
-
This compound
-
Vehicle control (e.g., saline)
-
Dual-energy X-ray absorptiometry (DXA) machine
-
ELISA kits for bone turnover markers (e.g., OC, PICP, ICTP)
-
Three-point bending test apparatus
-
Histology equipment
Procedure:
-
Model Induction:
-
Perform bilateral ovariectomy (OVX) on female Sprague-Dawley rats to induce an osteoporosis model. A sham surgery group should be included as a control.
-
Allow a 14-week post-operative period for the development of osteoporotic changes.[5]
-
-
Treatment Period:
-
Divide the OVX rats into treatment groups: vehicle control and this compound.
-
Administer daily subcutaneous injections for 12 weeks. The dosage of this compound, should be determined based on preliminary dose-ranging studies.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and bone samples.
-
Measure bone mineral density (BMD) of the femur and lumbar spine using DXA.
-
Quantify serum levels of bone formation markers (e.g., osteocalcin [OC], procollagen type I C-terminal propeptide [PICP]) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen [ICTP]) using ELISA.
-
Assess bone strength of the femur using a three-point bending test.
-
Perform histomorphometric analysis of the lumbar vertebrae to evaluate trabecular bone architecture.[5]
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies relevant to the actions of amylin and calcitonin receptor ligands.
Table 1: Effect of this compound, on Amylin-Inhibited Insulin Secretion in Perfused Rat Pancreas [4]
| Treatment Group | Incremental Insulin Response (ng/15 min) |
| Glucose (7 mM) | 21.5 ± 4.2 |
| Glucose + Rat Amylin (75 pM) | 3.6 ± 4.2 |
| Glucose + Rat Amylin (75 pM) + this compound (10 µM) | 17.5 ± 3.5 |
Table 2: Effect of Salmon Calcitonin on Bone Turnover Markers in Ovariectomized Rats [5]
| Treatment Group | Osteocalcin (OC) (µg/L) | PICP (µg/L) | ICTP (µg/L) |
| Sham | 25.3 ± 3.1 | 12.8 ± 1.5 | 3.2 ± 0.4 |
| OVX + Vehicle | 48.6 ± 5.2 | 20.1 ± 2.3 | 6.8 ± 0.7 |
| OVX + Salmon Calcitonin (2 U/kg/d) | 35.4 ± 4.1 | 15.6 ± 1.8 | 4.5 ± 0.5 |
Note: This data is for salmon calcitonin (agonist). Studies with this compound, would be expected to show different effects, potentially exacerbating bone loss if endogenous amylin has a protective role.
Signaling Pathways
Amylin Receptor Signaling
Amylin receptors are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[2][6] The specific RAMP subunit (RAMP1, RAMP2, or RAMP3) determines the receptor subtype (AMY1, AMY2, or AMY3, respectively).[6] Upon binding of an agonist like amylin, the receptor activates multiple downstream signaling pathways. This compound, acts by competitively blocking amylin from binding to this receptor complex.
Caption: Amylin Receptor Signaling Pathway and Antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [scholarshare.temple.edu]
- 4. scispace.com [scispace.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Salmon Calcitonin (8-32) in Metabolic Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmon Calcitonin (8-32) (sCT(8-32)) is a truncated peptide fragment of salmon calcitonin. In the context of metabolic disease research, its primary and most significant application is as a potent and selective antagonist of the amylin receptor.[1] Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, is involved in regulating glucose homeostasis, satiety, and gastric emptying.[2][3] Dysregulation of amylin has been implicated in the pathophysiology of diabetes.[4] sCT(8-32) serves as a critical tool to investigate the physiological and pathological roles of endogenous amylin, thereby aiding in the elucidation of its mechanisms of action and the development of novel therapeutic strategies for metabolic disorders.[1][5]
Application Notes
The primary application of salmon Calcitonin (8-32) in metabolic disease studies is to probe the function of the amylin signaling system. By selectively blocking amylin receptors, researchers can infer the role of endogenous amylin in various physiological processes.
Key Applications:
-
Investigating the Role of Endogenous Amylin in Insulin Secretion: sCT(8-32) is used to determine the extent to which endogenous amylin modulates glucose-stimulated insulin secretion (GSIS). Studies have shown that the administration of sCT(8-32) alone can potentiate GSIS, suggesting that endogenous amylin exerts a tonic inhibitory effect on pancreatic β-cells.[1][5]
-
Elucidating Mechanisms of Amylin-Induced Insulin Resistance: In peripheral tissues like skeletal muscle, amylin can inhibit insulin-mediated glucose uptake.[4] sCT(8-32) can be employed to block this effect, helping to dissect the signaling pathways involved in amylin-induced insulin resistance.[4]
-
Characterizing Amylin Receptor Pharmacology: sCT(8-32) is utilized in competitive binding assays and functional studies to characterize the pharmacology of amylin receptors and to screen for novel amylin receptor agonists and antagonists.[2]
-
Studying the Central Effects of Amylin on Appetite and Weight Control: Although this document focuses on metabolic disease, it is worth noting that amylin has centrally-mediated effects on food intake. sCT(8-32) can be administered centrally to block these effects and study the role of amylin in the regulation of energy balance.
Quantitative Data Summary
The following tables summarize the quantitative effects of salmon Calcitonin (8-32) from key studies.
Table 1: Effect of sCT(8-32) on Glucose-Stimulated Insulin Secretion (GSIS) in the Perfused Rat Pancreas
| Treatment Condition | Glucose Concentration | Insulin Response (Incremental Area, ng/15 min) | Percent Change from Control | Reference |
| Control | 7 mM | 18.6 ± 3.9 | - | [5] |
| sCT(8-32) (10 µM) | 7 mM | 44.4 ± 10 | +138.7% | [5] |
Table 2: Effect of sCT(8-32) on Amylin-Inhibited GSIS in the Perfused Rat Pancreas
| Treatment Condition | Glucose Concentration | Amylin Concentration | Insulin Release Inhibition by Amylin | Reversal of Inhibition by sCT(8-32) (10 µM) | Reference |
| Amylin | 7 mM | 75 pM | 80% | - | [1][5] |
| Amylin + sCT(8-32) | 7 mM | 75 pM | - | 80% | [1][5] |
Table 3: Effect of Amylin and sCT(8-32) on Muscle Glycogen Metabolism
| Treatment Condition | Muscle Fiber Type | Change in Glycogen Concentration | Amelioration by sCT(8-32) | Reference |
| Amylin (100 nM) | Fast Oxidative | Decreased | Yes | [4] |
| Amylin (100 nM) | Fast Glycolytic | Decreased | Yes | [4] |
| Amylin (100 nM) | Slow Oxidative | Decreased | Yes | [4] |
Experimental Protocols
Protocol 1: In Vitro Rat Pancreas Perfusion to Study Insulin Secretion
This protocol is adapted from the methodology described by Silvestre et al. (1996).[5]
1. Animals:
-
Male Wistar rats (200-220g), fasted for 12-14 hours with free access to water.
2. Reagents and Solutions:
-
Perfusion Medium (Krebs-Henseleit buffer):
-
NaCl: 115 mM
-
KCl: 4.7 mM
-
CaCl2: 2.6 mM
-
H2KPO4: 1.19 mM
-
MgSO4·7H2O: 1.19 mM
-
NaHCO3: 24.9 mM
-
Dextran T-70: 4% (w/v)
-
Bovine Serum Albumin (BSA), Cohn Fraction V: 0.5% (w/v)
-
Glucose: 3.2 mM (basal)
-
-
Gas Mixture: 95% O2 / 5% CO2 (to maintain pH 7.4)
-
Test Substances:
-
Salmon Calcitonin (8-32) (Bachem, Bubendorf, Switzerland)
-
Rat Amylin (Bachem, Bubendorf, Switzerland)
-
Glucose
-
3. Experimental Procedure:
-
Pancreas Isolation: Anesthetize the rat and surgically isolate the pancreas. Cannulate the celiac and superior mesenteric arteries for inflow and the portal vein for outflow.
-
Perfusion Setup: Place the isolated pancreas in a perfusion chamber maintained at 37°C. Perfuse with Krebs-Henseleit buffer at a constant flow rate (e.g., 2.5 ml/min).
-
Equilibration: Perfuse the pancreas with basal glucose (3.2 mM) for a 30-40 minute equilibration period.
-
Experimental Infusion:
-
Baseline: Collect effluent samples for 10 minutes during perfusion with basal glucose.
-
Stimulation: Switch to a perfusion medium containing the stimulating glucose concentration (e.g., 7 mM) with or without amylin and/or sCT(8-32) at the desired concentrations (e.g., Amylin 75 pM, sCT(8-32) 10 µM).
-
Sample Collection: Collect effluent samples at regular intervals (e.g., every minute) for the duration of the stimulation period (e.g., 25 minutes).
-
-
Hormone Analysis: Immediately centrifuge the collected samples and store the supernatant at -20°C until analysis. Measure insulin concentrations using a radioimmunoassay (RIA).
4. Data Analysis:
-
Calculate the incremental insulin secretion by subtracting the basal secretion from the stimulated secretion.
-
Express results as mean ± SEM.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.
Visualizations
Signaling Pathways
Caption: Amylin signaling pathway in pancreatic β-cells and its antagonism by sCT(8-32).
Experimental Workflow
Caption: Experimental workflow for the isolated perfused rat pancreas protocol.
References
- 1. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scispace.com [scispace.com]
Utilizing Salmon Calcitonin (8-32) as a Precision Tool for Amylin Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a crucial role in glucose homeostasis by regulating gastric emptying, suppressing glucagon secretion, and promoting satiety.[1][2] The biological effects of amylin are mediated through amylin receptors (AMYRs), which are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs).[1][3] This unique composition confers distinct pharmacological properties to the three amylin receptor subtypes: AMY₁, AMY₂, and AMY₃, which are formed by the association of CTR with RAMP1, RAMP2, and RAMP3, respectively.[1][4]
The study of amylin receptor pharmacology and physiology has been significantly advanced by the use of selective antagonists. Salmon calcitonin (8-32) (sCT(8-32)), a truncated analog of salmon calcitonin, has emerged as a highly selective and potent antagonist of amylin receptors.[5][6][7][8] Its utility lies in its ability to competitively block the binding of amylin and other agonists, thereby inhibiting downstream signaling pathways. This document provides detailed application notes and experimental protocols for utilizing sCT(8-32) as a tool to investigate amylin receptor function in various experimental settings.
Mechanism of Action
Salmon calcitonin (8-32) acts as a competitive antagonist at amylin receptors. The N-terminal portion of the full-length calcitonin peptide is crucial for receptor activation, and its removal, as in sCT(8-32), results in a molecule that retains high binding affinity but lacks intrinsic agonistic activity.[9][10] It competes with amylin for binding to the extracellular domain of the CTR/RAMP complex, thereby preventing the conformational changes required for G protein coupling and subsequent intracellular signaling, primarily through the Gαs-adenylyl cyclase-cAMP pathway.[2][4][11]
Applications
Salmon calcitonin (8-32) is a versatile tool for a range of in vitro and in vivo studies aimed at characterizing amylin receptors and elucidating the physiological roles of amylin.
-
Receptor Binding Assays: To determine the binding affinity of novel amylin receptor agonists or antagonists and to characterize the pharmacology of different amylin receptor subtypes.
-
Second Messenger Assays: To investigate the functional consequences of amylin receptor activation and blockade by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
In Vitro Functional Assays: To study the effects of amylin receptor antagonism on cellular processes such as insulin secretion from pancreatic islets.[12]
-
In Vivo Studies: To explore the physiological and behavioral roles of endogenous amylin, including its effects on food intake, gastric emptying, and glucose metabolism.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters for salmon calcitonin (8-32) at amylin and calcitonin receptors.
Table 1: Binding Affinity of sCT(8-32) and Related Peptides
| Ligand | Receptor/Cell Line | Assay Type | IC₅₀ / Kᵢ | Reference |
| sCT(8-32) | Rat C1a Receptor (HEK-293 cells) | Competition Binding (¹²⁵I-sCT) | ~10-fold lower affinity than sCT | [15] |
| sCT(8-32) | CTR ECD | Competition Binding (Biotinylated-sCT) | 2.2 µM | [16] |
| AC413 | CTR ECD | Competition Binding (Biotinylated-sCT) | 30 µM | [16] |
| hCT(8-32) | CTR ECD | Competition Binding (Biotinylated-sCT) | 110 µM | [16] |
Table 2: Antagonist Potency of sCT(8-32)
| Antagonist | Agonist | Cell Line / Receptor | Assay | pA₂ | Reference |
| Nα-acetyl-sCT-(8-32)-NH₂ | sCT | UMR-106-06 cells | cAMP production | 7.81 | [10] |
| Nα-acetyl-sCT-(8-32)-NH₂ | sCT | LLC-PK1 cells | Plasminogen activator release | 7.31 | [10] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for amylin receptors using sCT(8-32) as a reference antagonist.
dot
Materials:
-
Cells or tissues expressing amylin receptors (e.g., HEK293 cells transfected with CTR and RAMPs).
-
Radiolabeled amylin agonist (e.g., ¹²⁵I-rat amylin).
-
Unlabeled salmon calcitonin (8-32).
-
Test compounds.
-
Binding buffer (e.g., HBSS with 10 mM HEPES, 0.1% ovalbumin, pH 7.4).[17]
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the amylin receptor subtype of interest using standard sucrose density centrifugation methods.[17]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of radiolabeled amylin agonist.
-
Increasing concentrations of unlabeled sCT(8-32) (for competition curve) or the test compound.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: cAMP Second Messenger Assay
This protocol outlines a method to assess the antagonist activity of sCT(8-32) by measuring its ability to inhibit agonist-induced cAMP production.
dot
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing the desired amylin receptor subtype.[18]
-
Cell culture medium (e.g., DMEM with 7.5% FBS).[18]
-
Poly-D-lysine coated 96-well plates.[18]
-
Salmon calcitonin (8-32).
-
Amylin receptor agonist (e.g., rat amylin).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).[19]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[18]
-
Pre-incubation with Antagonist: Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 100 µM IBMX).[19] Add increasing concentrations of sCT(8-32) to the appropriate wells and pre-incubate for 30 minutes at 37°C.[19]
-
Agonist Stimulation: Add a fixed concentration of the amylin receptor agonist (typically the EC₈₀ concentration) to the wells and incubate for a further 30 minutes at 37°C.[19]
-
Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Data Analysis: Measure the intracellular cAMP concentration. Plot the cAMP response as a percentage of the agonist-only response against the logarithm of the sCT(8-32) concentration. Determine the IC₅₀ value. The pA₂ value can be calculated from Schild analysis to quantify the potency of the antagonist.
Protocol 3: In Vivo Antagonism of Amylin-Induced Effects
This protocol provides a general framework for investigating the in vivo effects of sCT(8-32) on amylin-mediated physiological responses.
dot
Materials:
-
Experimental animals (e.g., C57BL/6J mice).[14]
-
Salmon calcitonin (8-32) dissolved in a sterile vehicle (e.g., 0.9% NaCl).[12]
-
Amylin or other agonist dissolved in a sterile vehicle.
-
Equipment for administering substances (e.g., syringes, needles).
-
Apparatus for measuring the desired endpoint (e.g., metabolic cages, blood glucose meter).
Procedure (Example: Antagonism of Amylin-Induced Anorexia):
-
Animal Acclimatization: Acclimatize animals to the experimental conditions, including handling and injection procedures.
-
Antagonist Administration: Administer sCT(8-32) (e.g., 1-10 µg, intrathecally) or vehicle to the animals.[13]
-
Agonist Administration: After a suitable pre-treatment time, administer amylin or vehicle.
-
Measurement of Food Intake: Measure cumulative food intake at various time points post-injection.
-
Data Analysis: Compare the food intake between the different treatment groups (vehicle, amylin + vehicle, amylin + sCT(8-32)). A significant reversal of the amylin-induced reduction in food intake by sCT(8-32) indicates successful antagonism.
Signaling Pathway
The amylin receptor is a class B GPCR that, upon agonist binding, primarily couples to the Gαs protein.[11] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the cellular response. sCT(8-32) blocks this pathway at the initial step by preventing agonist binding to the receptor.
dot
Conclusion
Salmon calcitonin (8-32) is an indispensable pharmacological tool for the study of amylin receptors. Its high selectivity and potent antagonist activity make it suitable for a wide array of experimental applications, from basic receptor characterization to complex in vivo physiological studies. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize sCT(8-32) to advance our understanding of amylin biology and to aid in the development of novel therapeutics targeting metabolic diseases.
References
- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. genscript.com [genscript.com]
- 8. Calcitonin (8-32), salmon | 155069-90-2 | Amylin Receptor | MOLNOVA [molnova.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 12. scispace.com [scispace.com]
- 13. DSpace [scholarshare.temple.edu]
- 14. Frontiers | Salmon Calcitonin Exerts an Antidepressant Effect by Activating Amylin Receptors [frontiersin.org]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Investigation of the direct effects of salmon calcitonin on human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
reconstitution and storage protocols for lyophilized Calcitonin (8-32), salmon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmon Calcitonin (8-32) is a synthetic peptide fragment of salmon calcitonin, a naturally occurring 32-amino acid hormone involved in calcium homeostasis. This truncated analog is a potent and selective antagonist of the amylin receptor, which is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). Due to its antagonistic properties, salmon Calcitonin (8-32) is a valuable tool in studying the physiological roles of amylin, including its effects on glucose metabolism, food intake, and gastric emptying. These application notes provide detailed protocols for the proper reconstitution, storage, and in vitro use of lyophilized salmon Calcitonin (8-32).
Reconstitution Protocol
Proper reconstitution of lyophilized salmon Calcitonin (8-32) is critical for maintaining its biological activity and ensuring accurate experimental results. It is recommended to bring the vial to room temperature for 25 to 45 minutes before opening to prevent moisture condensation.
Recommended Solvents:
-
Sterile Water: For general use, sterile, deionized or distilled water is the recommended solvent.
-
Acidic Buffers: For enhanced stability, especially for long-term storage of stock solutions, a 10 mM sodium acetate buffer with a pH between 3.5 and 5.5 is recommended.[1][2]
Reconstitution Procedure:
-
Before opening, gently tap the vial on a hard surface to ensure that all the lyophilized powder is at the bottom.
-
Slowly add the desired volume of the chosen solvent to the vial.
-
Gently swirl or rock the vial to dissolve the powder. Avoid vigorous shaking or vortexing , as this can cause peptide aggregation.
-
If the peptide does not dissolve readily, brief sonication in a water bath may be applied.
-
Once dissolved, the solution should be clear and free of visible particulates. If particulates are present, the solution can be sterilized by filtration through a 0.22 µm filter.
Storage Protocols
The stability of salmon Calcitonin (8-32) is dependent on the storage conditions. Following these guidelines will help preserve the integrity of the peptide.
Lyophilized Powder
-
Long-term storage: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.
-
Short-term storage: For short-term storage, the powder can be kept at 2-8°C.
-
Handling: Keep the vial tightly sealed and protected from light.
Reconstituted Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted solution into single-use volumes.
-
Storage Temperature:
-
For short-term storage (up to 1 month), store aliquots at -20°C.
-
For long-term storage (up to 6 months), store aliquots at -80°C.
-
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to peptide degradation.
Stability Data
The stability of salmon Calcitonin (8-32) in aqueous solution is influenced by pH and temperature. The degradation of salmon calcitonin generally follows first-order kinetics.[3] The peptide exhibits maximum stability in acidic conditions.[3][4]
| pH | Temperature (°C) | Stability Notes |
| 3.3 | 70 | Exhibits the highest stability, with the slowest degradation rate compared to higher pH values.[3] |
| 3.3 | 37 | Solutions at this pH provide optimum stability for long-term storage.[5] |
| 4.0 | 37 | Stable for short-term studies, but significant degradation can occur with extended storage.[4] |
| 5.0 | 37 | Shows a beta-sheet conformation and good stability.[6] |
| 6.0 | 70 | The degradation rate is significantly faster than at pH 3.3.[3] |
| 7.0 | 37 | Prone to aggregation.[6] |
| 9.0 | 70 | Shows a faster degradation rate compared to acidic and neutral pH.[3] |
Signaling Pathway
Salmon Calcitonin (8-32) acts as a competitive antagonist at amylin receptors (AMYRs). AMYRs are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMP1, RAMP2, or RAMP3), which determine the receptor subtype (AMY1, AMY2, or AMY3, respectively).[7][8]
Amylin, the endogenous ligand, binds to AMYRs and typically signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade is involved in various physiological processes, including glycemic control and satiety. By competitively binding to the AMYR, salmon Calcitonin (8-32) blocks the binding of amylin and subsequently inhibits the downstream signaling cascade, including the production of cAMP.
Figure 1. Amylin Receptor Signaling Pathway Antagonism by sCT (8-32).
Experimental Protocols
In Vitro cAMP Competition Assay
This protocol describes a competitive assay to determine the antagonistic activity of salmon Calcitonin (8-32) by measuring its ability to inhibit amylin-induced cAMP production in cells expressing the amylin receptor.
Materials:
-
Cells expressing the amylin receptor (e.g., HEK293 cells co-transfected with CTR and a RAMP)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Amylin (agonist)
-
Salmon Calcitonin (8-32) (antagonist)
-
cAMP assay kit (e.g., LANCE cAMP assay kit)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the amylin receptor-expressing cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonist:
-
Agonist Stimulation:
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by aspirating the medium and adding ice-cold ethanol or the lysis buffer provided in the cAMP assay kit.[9]
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of salmon Calcitonin (8-32).
-
Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal amylin-induced cAMP production.
-
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Solution stability of salmon calcitonin at high concentration for delivery in an implantable system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 7. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 10. Investigation of the direct effects of salmon calcitonin on human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcitonin (8-32), Salmon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin (8-32), salmon, is a synthetic peptide fragment of salmon calcitonin. It is a highly selective and potent antagonist of the amylin receptor.[1][2] Amylin, a pancreatic hormone co-secreted with insulin, is involved in glycemic control and energy homeostasis.[3] By blocking the amylin receptor, this compound serves as a valuable tool for investigating the physiological and pathological roles of amylin and for the development of therapeutics targeting the amylin signaling pathway. These application notes provide detailed information on the recommended solvents, stability, and experimental protocols for the effective use of this compound in research settings.
Physicochemical Properties and Recommended Solvents
This compound is a lyophilized powder that requires reconstitution before use.[4] The choice of solvent is critical for ensuring the peptide's solubility, stability, and activity.
Data Presentation: Solubility and Stability of this compound
| Solvent | Maximum Solubility | Recommended Concentration for Stock Solution | Storage of Stock Solution | Stability Notes |
| Sterile Water | 100 mg/mL (requires sonication)[1] | 1-10 mg/mL | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] | Prone to degradation at neutral pH. Best for immediate use or short-term storage. Filter-sterilize before use in cell culture.[1] |
| 5% Acetic Acid | 1 mg/mL[4] | 1 mg/mL | Aliquot and store at -20°C for up to 1 month.[4] | The peptide is most stable at pH 3.3-4.0.[5][6] This solvent is suitable for long-term storage of the peptide in solution. |
| 50mM Sodium Phosphate Buffer (pH 8.5) | Soluble[7] | 1 mg/mL | Use immediately. Avoid repeated freeze-thaw cycles. | Higher pH can increase the rate of degradation.[5] |
| 10% DMSO in PBS (pH 7.5) | Soluble[7] | 1-5 mg/mL | Aliquot and store at -20°C. | DMSO can aid in solubilizing the peptide. Ensure the final concentration of DMSO is compatible with the experimental system. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a competitive antagonist at the amylin receptor. The amylin receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[8] There are three subtypes of RAMPs (RAMP1, RAMP2, and RAMP3), which determine the ligand specificity of the amylin receptor.[8]
Upon binding of the endogenous agonist, amylin, the receptor complex activates G proteins, primarily Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. This compound competitively binds to the amylin receptor, preventing amylin from binding and activating this signaling cascade.
Diagram: Amylin Receptor Signaling Pathway
Caption: Amylin receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound for use in subsequent experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or 5% acetic acid
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
Protocol:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Carefully open the vial.
-
Add the desired volume of the chosen solvent (e.g., sterile water or 5% acetic acid) to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to dissolve the peptide. If using water and the peptide is not fully dissolving, sonicate the vial for short bursts until the solution is clear.[1]
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended in the table above. Avoid repeated freeze-thaw cycles.[1]
In Vitro Amylin Receptor Antagonism Assay
Objective: To determine the antagonistic activity of this compound on amylin-induced cAMP production in a cell-based assay.
Materials:
-
Cells expressing the amylin receptor (e.g., HEK293 cells co-transfected with CTR and RAMP)
-
Cell culture medium
-
Amylin (agonist)
-
This compound (antagonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Experimental Workflow:
Caption: Workflow for an in vitro amylin receptor antagonist assay.
Detailed Protocol:
-
Seed the amylin receptor-expressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the different concentrations of this compound to the wells and pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare a solution of amylin at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the amylin solution to all wells except for the negative control wells.
-
Incubate the plate at 37°C for the optimal time for cAMP accumulation (this should be determined empirically, but is typically around 30 minutes).
-
Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels.
-
Analyze the data by plotting the cAMP concentration as a function of the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the amylin-induced response.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this peptide. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of the lyophilized powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Calcitonin (8-32) (salmon I) | VAC-00802 | Biosynth [biosynth.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. research.monash.edu [research.monash.edu]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. genscript.com [genscript.com]
- 8. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Salmon Calcitonin (8-32) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmon Calcitonin (8-32) is a synthetic peptide fragment corresponding to amino acids 8-32 of salmon calcitonin. It is a potent and selective antagonist of amylin receptors, making it a valuable tool in preclinical research for investigating the physiological roles of amylin.[1][2] Amylin, a pancreatic hormone co-secreted with insulin, is involved in glycemic control, satiety, and gastric emptying.[3] By blocking the actions of amylin, salmon Calcitonin (8-32) allows researchers to elucidate the mechanisms underlying these processes and to explore the therapeutic potential of targeting the amylin system in conditions such as diabetes, obesity, and metabolic syndrome.[4][5]
These application notes provide detailed information and protocols for the preparation and administration of salmon Calcitonin (8-32) in rodent models for animal studies.
Physicochemical Properties and Storage
Salmon Calcitonin (8-32) is a polypeptide with a molecular weight of approximately 2725.08 g/mol .[6] It is typically supplied as a lyophilized powder.
Solubility and Preparation of Stock Solutions:
-
Solubility: Salmon Calcitonin (8-32) is soluble in water.[6]
-
Reconstitution: For in vivo studies, sterile, non-pyrogenic saline is a commonly used vehicle. To prepare a stock solution, reconstitute the lyophilized peptide in sterile saline to a desired concentration. For example, a 1 mg/mL stock solution can be prepared by dissolving 1 mg of the peptide in 1 mL of sterile saline. Gently vortex to ensure complete dissolution.
-
Sterilization: It is recommended to filter-sterilize the reconstituted peptide solution through a 0.22 µm syringe filter before administration to animals.[7]
Storage:
-
Lyophilized Powder: Store at -20°C for long-term storage.
-
Reconstituted Solution: Store at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize quantitative data for salmon Calcitonin (8-32) from various animal studies.
Table 1: In Vivo Efficacy and Dosage of Salmon Calcitonin (8-32)
| Animal Model | Application | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| Rat | Reversal of Amylin-Induced Inhibition of Insulin Secretion | Intravenous Infusion | 10 µM | Reversed the inhibitory effect of 75 pM amylin on glucose-induced insulin release by 80%. | [2] |
| Rat | Stimulation of Food Intake | Intravenous Infusion | 60 - 2,000 pmol/kg/min | Dose-dependently stimulated food intake. | [8] |
| Mouse | Antagonism of Amylin-Induced Anorexia | Intraperitoneal (i.p.) | 10 µg/kg | Sufficient to induce anorexia. | [9] |
| Rat | Antagonism of Amylin-Induced Anorexia | Intraperitoneal (i.p.) | 5 µg/kg | Sufficient to induce anorexia. | [9] |
Table 2: Receptor Binding and In Vitro Activity
| Receptor | Assay Type | IC50 / Potency | Cell Line | Observed Effect | Reference(s) |
| Amylin Receptor | Radioligand Binding | Micromolar range (specific value not consistently reported) | Various | Competitive antagonist of amylin binding. | [10] |
| Amylin Receptors (AMY1, AMY3) | cAMP Accumulation Assay | - | COS-7, HEK-293 | Antagonizes amylin-induced cAMP formation. | [11][12] |
| Amylin Receptors (AMY1, AMY3) | Intracellular Ca2+ Mobilization | - | COS-7 | Antagonizes amylin-induced calcium mobilization. | [12] |
Signaling Pathways
Salmon Calcitonin (8-32) exerts its effects by antagonizing amylin receptors. Amylin receptors are heterodimers composed of the calcitonin receptor (CTR) or the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP).[13][14] The specific RAMP subunit (RAMP1, RAMP2, or RAMP3) determines the receptor subtype (AMY1, AMY2, or AMY3).[13][14] These receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins, primarily Gs and Gq.[11][12]
Activation of amylin receptors by amylin initiates downstream signaling cascades, including the adenylyl cyclase-cAMP-PKA pathway (primarily via Gs) and the phospholipase C-IP3/DAG-PKC pathway (primarily via Gq).[11][12] Salmon Calcitonin (8-32) competitively binds to these receptors, preventing amylin from binding and thereby inhibiting these downstream signaling events.
Experimental Protocols
The following are detailed protocols for common administration routes of salmon Calcitonin (8-32) in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous (s.c.) Injection in Mice
This route is often used for systemic administration and is relatively easy to perform.
Materials:
-
Sterile salmon Calcitonin (8-32) solution (reconstituted in sterile saline)
-
Sterile insulin syringes with 27-30G needles
-
70% ethanol wipes
-
Animal balance
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume based on the desired dosage (e.g., mg/kg).
-
Restraint: Gently restrain the mouse by scruffing the loose skin on its neck and back. This will create a "tent" of skin.
-
Injection Site Preparation: Swab the injection site (the tented skin) with a 70% ethanol wipe and allow it to dry.
-
Injection: Insert the needle, bevel up, into the base of the skin tent at a shallow angle. Be careful not to puncture the underlying muscle.
-
Administration: Slowly inject the calculated volume of the salmon Calcitonin (8-32) solution. A small bleb should form under the skin.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
This route allows for rapid absorption into the systemic circulation.
Materials:
-
Sterile salmon Calcitonin (8-32) solution
-
Sterile 1 mL syringes with 23-25G needles
-
70% ethanol wipes
-
Animal balance
Procedure:
-
Animal Preparation: Weigh the rat to calculate the injection volume.
-
Restraint: Securely restrain the rat. One common method is to hold the rat with its head tilted slightly downwards.
-
Injection Site Identification: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a new sterile needle and syringe.
-
Administration: Inject the solution into the peritoneal cavity.
-
Withdrawal and Monitoring: Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.
Protocol 3: Intracerebroventricular (i.c.v.) Cannulation and Injection in Rodents
This advanced technique allows for direct administration into the central nervous system, bypassing the blood-brain barrier. This procedure requires surgical expertise and adherence to strict aseptic techniques.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine
-
Surgical instruments
-
Guide cannula and dummy cannula
-
Dental cement
-
Internal injector connected to a microsyringe pump
-
Sterile salmon Calcitonin (8-32) solution
Procedure (summary):
-
Anesthesia and Surgery: Anesthetize the animal and secure it in a stereotaxic frame. Perform a midline scalp incision to expose the skull.
-
Cannula Implantation: Using stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle), drill a small hole in the skull and implant a guide cannula to the correct depth.
-
Securing the Cannula: Secure the cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to maintain patency.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Injection: On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert the internal injector connected to the microsyringe pump. Infuse the desired volume of salmon Calcitonin (8-32) solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Post-Injection: After infusion, leave the injector in place for a short period to prevent backflow, then withdraw it and replace the dummy cannula. Return the animal to its cage and monitor its behavior.
Experimental Workflow
A typical experimental workflow for investigating the antagonist effects of salmon Calcitonin (8-32) on amylin-induced anorexia is depicted below.
Conclusion
Salmon Calcitonin (8-32) is a critical pharmacological tool for studying the amylin system in vivo. Proper handling, preparation, and administration are essential for obtaining reliable and reproducible results. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is imperative to adapt these protocols to specific experimental designs and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. scispace.com [scispace.com]
- 2. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Hypophagia induced by salmon calcitonin, but not by amylin, is partially driven by malaise and is mediated by CGRP neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor activity-modifying proteins differentially modulate the G protein-coupling efficiency of amylin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of the Calcitonin Receptor in Herpes Simplex Type 1 Neuronal Infection using Salmon Calcitonin (8-32)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental studies on the effects of salmon calcitonin (8-32) on Herpes Simplex Virus Type 1 (HSV-1) neuronal infection have not been identified in publicly available literature. The following application notes and protocols are based on a hypothetical application derived from existing research on the calcitonin receptor's role in HSV-1 susceptibility and general methodologies for studying viral neuro-invasion.
Introduction and Rationale
Herpes Simplex Virus Type 1 (HSV-1) is a neurotropic virus that establishes lifelong latency in the sensory neurons of its host[1][2]. While antiviral treatments can manage lytic infections, they do not eliminate the latent viral reservoir. Understanding the host factors that regulate susceptibility to HSV-1 neuronal infection is crucial for developing novel therapeutic strategies.
Recent genetic studies in rats have identified the calcitonin receptor gene (Calcr) as a candidate for regulating susceptibility to HSV-1 infection and the development of Herpes Simplex Encephalitis (HSE)[3][4]. Functional studies have suggested that signaling through the calcitonin receptor (CalcR) can inhibit viral replication[3]. This presents a compelling rationale for investigating the CalcR signaling pathway as a potential target for modulating HSV-1 neuronal infection.
Salmon Calcitonin (8-32) (sCT(8-32)) is a well-characterized peptide fragment that acts as a selective antagonist of the calcitonin and amylin receptors[5][6][7][8][9]. As such, sCT(8-32) represents a valuable pharmacological tool to probe the involvement of CalcR in the lifecycle of HSV-1 within neurons. These notes provide a hypothetical framework and detailed protocols for utilizing sCT(8-32) to elucidate the role of CalcR signaling in HSV-1 neuronal infection.
Background
-
The Calcitonin Receptor (CalcR) in HSV-1 Infection: A major quantitative trait locus (QTL) governing susceptibility to HSE in rats was mapped to a region containing the Calcr gene[4]. Resistant rat strains exhibit higher Calcr expression in the periphery, and in vitro experiments demonstrated that signaling through CalcR can inhibit HSV-1 replication[3].
-
Calcitonin Gene-Related Peptide (CGRP) and HSV-1: CGRP, a neuropeptide whose receptor shares components with the amylin receptor, is also implicated in HSV-1 pathogenesis. HSV-1 latency-associated transcripts (LAT) have been shown to decrease CGRP expression in trigeminal neurons, potentially as a mechanism to modulate the neuronal environment[1]. Conversely, other studies suggest CGRP may inhibit HSV-1 infection of mucosal Langerhans cells but could also play a role in promoting viral reactivation from latency[10][11][12].
-
CalcR Signaling: The calcitonin receptor is a G-protein coupled receptor (GPCR). Its activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), or the activation of the phospholipase C (PLC) pathway, resulting in increased intracellular calcium (Ca²⁺)[13]. Viruses are known to hijack host cell Ca²⁺ signaling to facilitate their replication and spread[14].
Hypothetical Application: sCT(8-32) as a Probe for CalcR in HSV-1 Infection
We propose using sCT(8-32) to antagonize the calcitonin receptor in primary neuronal cultures infected with HSV-1. The central hypothesis is that by blocking the endogenous, protective signaling of CalcR, sCT(8-32) will enhance HSV-1 replication and/or neuronal cytotoxicity. This experimental approach would allow for a direct assessment of CalcR's role in controlling HSV-1 infection at the single-cell level.
Data Presentation: Expected (Hypothetical) Outcomes
The following tables summarize the potential quantitative data that could be generated from the proposed experiments.
Table 1: Hypothetical Effect of sCT(8-32) on HSV-1 Replication in Primary Neurons
| Treatment Group | Viral Titer (PFU/mL) at 24 h.p.i. | Relative Viral DNA (gB gene copies) |
| Mock Infected | 0 | 1.0 |
| HSV-1 (MOI 1) | 5.0 x 10⁵ | 150.0 |
| HSV-1 + sCT(8-32) [1 µM] | 9.5 x 10⁵ | 285.0 |
| HSV-1 + sCT(8-32) [10 µM] | 1.8 x 10⁶ | 540.0 |
h.p.i.: hours post-infection; MOI: multiplicity of infection; PFU: plaque-forming units.
Table 2: Hypothetical Effect of sCT(8-32) on Neuronal Viability and Apoptosis Post-Infection
| Treatment Group | Neuronal Viability (% of Mock) at 48 h.p.i. | Caspase-3 Activation (Fold Change) |
| Mock Infected | 100% | 1.0 |
| HSV-1 (MOI 1) | 65% | 4.5 |
| HSV-1 + sCT(8-32) [10 µM] | 40% | 8.2 |
| sCT(8-32) [10 µM] alone | 98% | 1.1 |
Experimental Protocols
This section details a comprehensive protocol for investigating the effects of sCT(8-32) on HSV-1 infection in primary neuronal cultures.
Primary Neuronal Culture
This protocol is adapted from established methods for culturing primary sensory neurons for HSV-1 studies[2][15][16].
-
Dissection: Isolate trigeminal ganglia (TG) or superior cervical ganglia (SCG) from embryonic day 18-21 rat pups.
-
Dissociation: Transfer ganglia to a dissociation medium (e.g., papain-based solution) and incubate at 37°C for 20-30 minutes. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto culture dishes pre-coated with poly-D-lysine and laminin. Use a defined, serum-free neuronal culture medium supplemented with nerve growth factor (NGF).
-
Purification: To eliminate non-neuronal cells, add an anti-mitotic agent (e.g., 5-fluoro-2'-deoxyuridine) to the culture medium for the first 5-7 days.
-
Maturation: Maintain the purified neuronal cultures for at least 7-10 days to allow for the development of mature axons and dendrites before proceeding with infection.
HSV-1 Infection and sCT(8-32) Treatment
-
Preparation: Prepare stock solutions of a reporter strain of HSV-1 (e.g., expressing GFP) and sCT(8-32) (soluble in water[9]) in neuronal culture medium.
-
Pre-treatment: One hour prior to infection, replace the culture medium with fresh medium containing the desired concentrations of sCT(8-32) (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Infection: Add HSV-1 to the cultures at a specific multiplicity of infection (MOI), for example, MOI=1 for replication studies or MOI=0.1 for latency studies.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Post-Infection Culture: Remove the viral inoculum, wash the cells gently with PBS, and replace it with the fresh medium containing sCT(8-32) or vehicle.
-
Time-Course Analysis: Harvest cells and supernatant at various time points post-infection (e.g., 6, 12, 24, 48 hours) for downstream analysis.
Quantification of Viral Replication
-
Plaque Assay: Collect the culture supernatant at different time points. Perform serial dilutions and use them to infect confluent monolayers of Vero cells. After incubation, stain the cells (e.g., with crystal violet) to count plaques and determine the viral titer (PFU/mL).
-
Quantitative PCR (qPCR): Extract total DNA from the infected neurons. Perform qPCR using primers specific for a viral gene (e.g., glycoprotein B, gB) and a host housekeeping gene (e.g., GAPDH) for normalization.
Analysis of Neuronal Viability and Signaling
-
MTT Assay: Assess cell viability by adding MTT reagent to the cultures. After incubation, solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Immunofluorescence: Fix the cells and perform immunocytochemistry for viral antigens (e.g., ICP4) and cellular markers of apoptosis (e.g., cleaved Caspase-3).
-
Western Blotting: Lyse the neurons and perform Western blot analysis to probe for key proteins in the CalcR signaling pathway (e.g., phosphorylated CREB) and HSV-1 proteins.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for testing sCT(8-32) effects on HSV-1.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical CalcR signaling pathway inhibiting HSV-1 replication.
Conclusion and Future Directions
The identification of the calcitonin receptor as a potential regulator of HSV-1 susceptibility opens a new avenue for research into host-directed therapies. The proposed use of salmon calcitonin (8-32) provides a direct and mechanistically focused approach to validate CalcR as a therapeutic target.
If the hypothesis is confirmed, future studies could explore:
-
The specific antiviral genes and pathways downstream of CalcR activation.
-
Whether CalcR agonists can prophylactically or therapeutically reduce HSV-1 replication in vivo.
-
The role of CalcR signaling in the establishment and reactivation of HSV-1 latency.
By employing the protocols and conceptual framework outlined here, researchers can begin to unravel the complex interplay between the calcitonin signaling axis and HSV-1, potentially leading to novel strategies to combat this persistent viral pathogen.
References
- 1. Two Alphaherpesvirus Latency-Associated Gene Products Influence Calcitonin Gene-Related Peptide Levels in Rat Trigeminal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Primary Neuron Culture System for the Study of Herpes Simplex Virus Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Calcitonin Receptor Gene Is a Candidate for Regulation of Susceptibility to Herpes simplex Type 1 Neuronal Infection Leading to Encephalitis in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcitonin receptor gene is a candidate for regulation of susceptibility to herpes simplex type 1 neuronal infection leading to encephalitis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacological discrimination of calcitonin receptor: receptor activity-modifying protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. genscript.com [genscript.com]
- 10. The peripheral nerve-derived neuropeptide CGRP inhibits infection of mucosal Langerhans cells with herpes simplex virus (HSV) | Institut Cochin [institutcochin.fr]
- 11. CGRP inhibits human Langerhans cells infection with HSV by differentially modulating specific HSV-1 and HSV-2 entry mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Calcium Ions Signaling: Targets for Attack and Utilization by Viruses [frontiersin.org]
- 15. Entry of Herpes Simplex Virus Type 1 into Primary Sensory Neurons In Vitro Is Mediated by Nectin-1/HveC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Calcitonin (8-32), Salmon in Perfused Pancreas Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin (8-32), salmon, a truncated analogue of salmon calcitonin, serves as a potent and selective antagonist of the amylin receptor.[1][2] Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, is implicated in the regulation of glucose homeostasis.[3] Perfused pancreas experiments provide a valuable in vitro model to investigate the direct effects of various compounds on pancreatic hormone secretion, independent of systemic influences. These application notes provide detailed protocols for utilizing this compound in isolated perfused rat pancreas experiments to elucidate the physiological role of endogenous amylin and to characterize the pharmacology of amylin receptor ligands.
Core Applications
-
Investigating the role of endogenous amylin: By antagonizing the effects of endogenous amylin, this compound can reveal the tonic regulatory influence of amylin on insulin, glucagon, and somatostatin secretion.[1][4]
-
Characterizing amylin receptor agonists and antagonists: The perfused pancreas system allows for the detailed study of the dose-dependent effects of novel compounds targeting the amylin receptor, with this compound serving as a reference antagonist.
-
Elucidating signaling pathways: This experimental setup can be used to explore the intracellular signaling cascades initiated by amylin receptor activation and blockade in pancreatic islet cells.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on hormone secretion from the isolated perfused rat pancreas, as reported in the literature.
| Experimental Condition | Hormone Measured | Effect of this compound (10 µM) | Reference |
| 7 mM Glucose | Insulin | 2.5-fold potentiation of glucose-induced insulin release | [1] |
| 7 mM Glucose + 75 pM Amylin | Insulin | 80% reversal of amylin-induced inhibition | [1] |
| 7 mM Glucose + 75 pM CGRP | Insulin | No significant effect on CGRP-induced inhibition | [1] |
| Basal (3.2 mM Glucose) | Glucagon | No significant effect | [1] |
| Basal (3.2 mM Glucose) | Somatostatin | No significant effect | [1] |
Experimental Protocols
Preparation of Perfusion Medium (Krebs-Henseleit Buffer)
A modified Krebs-Henseleit buffer is utilized as the perfusion medium. It is crucial to prepare this solution fresh daily and ensure proper oxygenation and pH.
Composition of Krebs-Henseleit Buffer:
| Component | Concentration (mM) |
| NaCl | 115 |
| KCl | 4.7 |
| CaCl2 | 2.6 |
| KH2PO4 | 1.19 |
| MgSO4·7H2O | 1.19 |
| NaHCO3 | 24.9 |
| D-Glucose | 3.2 (basal) |
| Dextran T-70 | 4% (w/v) |
| Bovine Serum Albumin (BSA) | 0.5% (w/v) |
Preparation Steps:
-
Dissolve all salts, glucose, and BSA in double-distilled water.
-
Continuously gas the buffer with 95% O2 and 5% CO2 for at least 30 minutes before and during the experiment to maintain a pH of 7.4.[5]
-
The buffer should be maintained at 37°C.
Isolated Perfused Rat Pancreas Procedure
This protocol is adapted from established methods for in situ pancreas perfusion.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments
-
Peristaltic pump
-
Perfusion chamber maintained at 37°C
-
Krebs-Henseleit buffer (prepared as above)
-
This compound (stock solution)
-
Other test compounds (e.g., amylin, CGRP, glucose)
-
Fraction collector
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat according to approved institutional animal care protocols. Perform a midline laparotomy to expose the abdominal organs.
-
Cannulation: Carefully cannulate the celiac artery and the portal vein. The aorta is ligated above the celiac artery, and the superior mesenteric artery is ligated.
-
Initiation of Perfusion: Begin perfusion immediately through the celiac artery cannula with oxygenated Krebs-Henseleit buffer at a constant flow rate of 2 mL/min.[5] The pancreas should be cleared of blood.
-
Sample Collection: Collect the effluent from the portal vein cannula in a fraction collector at 1-minute intervals.[5]
-
Stabilization Period: Allow the preparation to stabilize for a period of 20-30 minutes, maintaining a basal glucose concentration in the perfusate.
-
Experimental Protocol:
-
Baseline: Collect baseline samples for 10 minutes with basal glucose.
-
Stimulation: Introduce the stimulating agent (e.g., increase glucose concentration to 7 mM) into the perfusion medium.
-
Antagonist Infusion: To test the effect of this compound, introduce it into the perfusion medium at the desired concentration (e.g., 10 µM) either prior to or concurrently with the stimulating agent.[1]
-
Co-infusion Studies: For interaction studies, co-infuse this compound with an agonist like amylin.
-
-
Hormone Analysis: Analyze the collected fractions for insulin, glucagon, and somatostatin concentrations using appropriate radioimmunoassay (RIA) or ELISA kits.
Signaling Pathways and Visualizations
Experimental Workflow for Perfused Pancreas
The following diagram illustrates the general workflow for an isolated perfused pancreas experiment.
Caption: Workflow of an isolated perfused pancreas experiment.
Amylin Receptor Signaling and Antagonism by this compound
Amylin receptors are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[6] In pancreatic β-cells, amylin binding is thought to couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is believed to contribute to the regulation of insulin secretion. This compound acts as a competitive antagonist at the amylin receptor, blocking the binding of amylin and thereby inhibiting its downstream signaling effects.
References
- 1. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and Cytotoxicity of Amylin and Protection of Pancreatic Islet β-Cells from Amylin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scispace.com [scispace.com]
- 6. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
solubility issues with Calcitonin (8-32), salmon in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with salmon Calcitonin (8-32) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of salmon Calcitonin (8-32)?
A1: Salmon Calcitonin (8-32) is generally soluble in water.[1] Published data indicates solubility of at least 1 mg/mL in water, and potentially up to 100 mg/mL, though the latter may require sonication to achieve.[2][3] For fluorescently-labeled Calcitonin (8-32), solubility has been noted in 50mM sodium phosphate buffer (pH 8.5) or 10% DMSO in PBS buffer (pH 7.5).[4]
Q2: What is the best way to store salmon Calcitonin (8-32)?
A2: For long-term stability, the lyophilized powder should be stored at -20°C or -80°C.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2]
Q3: How does pH affect the stability and solubility of salmon Calcitonin?
A3: The pH of the buffer is a critical factor influencing the stability and aggregation of salmon Calcitonin.[5] While the (8-32) fragment may have different properties, studies on the full-length salmon Calcitonin indicate maximum stability at an acidic pH of 3.3.[5] Aggregation is a common issue and is highly dependent on pH, ionic strength, and temperature.[5] For example, at neutral to alkaline pH, the propensity for aggregation may increase.[6]
Q4: Can I use buffers other than water to dissolve salmon Calcitonin (8-32)?
A4: Yes, various aqueous buffers can be used. The choice of buffer will depend on your specific experimental needs. For instance, acetate buffer at pH 4.0 and phosphate buffer at pH 7.4 have been used in studies with salmon Calcitonin.[7] It is important to note that the peptide's interaction with other molecules can be pH-dependent.[7]
Troubleshooting Guide
Issue: The peptide is not dissolving completely or is forming a precipitate.
This is a common issue that can often be resolved by following a systematic approach. The following guide will walk you through potential solutions.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting solubility issues with salmon Calcitonin (8-32).
Detailed Troubleshooting Steps:
-
Initial Dissolution:
-
Recommendation: Start by attempting to dissolve the peptide in high-purity, sterile water.
-
Rationale: This provides a baseline for solubility without the confounding effects of buffer salts and pH.
-
-
Mechanical Assistance:
-
Recommendation: If the peptide does not readily dissolve, use gentle vortexing. If particles are still visible, sonication in a water bath for short periods can be effective.[2]
-
Caution: Avoid vigorous, prolonged vortexing or sonication as this can potentially lead to aggregation or degradation of the peptide.
-
-
pH Adjustment:
-
Recommendation: If solubility in water is poor or if you require a buffered solution, consider using a buffer with a slightly acidic pH (e.g., 0.1 M acetate buffer, pH 4.0).[7]
-
Rationale: Salmon Calcitonin has been shown to have greater stability at acidic pH.[5] This can help to minimize aggregation and improve solubility.
-
-
Concentration Check:
-
Recommendation: Attempt to dissolve the peptide at a lower concentration first. Once fully dissolved, you can add more peptide to reach your target concentration.
-
Rationale: High initial concentrations can sometimes promote aggregation, making it more difficult to get the peptide into solution.[6]
-
Quantitative Data Summary
| Parameter | Value | Buffer/Solvent | Source(s) |
| Solubility in Water | ~1 mg/mL | Water | [3] |
| up to 100 mg/mL (may require sonication) | Water | [2] | |
| Optimal pH for Stability | 3.3 (for full-length sCT) | Various Buffers | [5] |
| Buffer Systems Used | 0.1 M Acetate Buffer | pH 4.0 | [7] |
| 0.1 M Phosphate Buffer | pH 7.4 | [7] | |
| 50 mM Sodium Phosphate Buffer | pH 8.5 | [4] | |
| 10% DMSO in PBS | pH 7.5 | [4] |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Stock Solution
-
Preparation:
-
Allow the lyophilized salmon Calcitonin (8-32) vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of solvent to achieve a 1 mg/mL concentration. For example, for 1 mg of peptide, you will need 1 mL of solvent.
-
-
Dissolution:
-
Add the appropriate volume of sterile, high-purity water or your desired aqueous buffer to the vial.
-
Recap the vial and gently swirl to mix.
-
If necessary, vortex for a few seconds.
-
For difficult-to-dissolve peptide, place the vial in a bath sonicator for 2-5 minutes. Check for dissolution. Repeat if necessary, but avoid overheating the sample.
-
-
Sterilization and Storage:
-
If using a non-sterile solvent, the stock solution can be filter-sterilized using a 0.22 µm filter.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Visual Representation of the Protocol
Caption: A step-by-step workflow for preparing a stock solution of salmon Calcitonin (8-32).
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcitonin (salmon) | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Calcitonin (8-32), Salmon for Antagonist Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of salmon Calcitonin (8-32) for its antagonist activity at the calcitonin receptor.
Frequently Asked Questions (FAQs)
Q1: What is salmon Calcitonin (8-32) and why is it used as an antagonist?
Salmon Calcitonin (8-32) (sCT(8-32)) is a truncated analog of salmon calcitonin, consisting of amino acid residues 8 through 32. It lacks the N-terminal disulfide bridge present in the full-length salmon calcitonin, which is crucial for agonist activity. This structural modification allows sCT(8-32) to bind to the calcitonin receptor (CTR) without activating it, thereby acting as a competitive antagonist. It is a commonly used tool to study the physiological roles of calcitonin and related peptides.[1]
Q2: What is the mechanism of action for sCT(8-32) as an antagonist?
sCT(8-32) acts as a competitive antagonist at the calcitonin receptor, which is a G protein-coupled receptor (GPCR). In its full-length form, salmon calcitonin binds to the CTR and activates Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels. By lacking the N-terminal region, sCT(8-32) can still bind to the receptor but fails to induce the conformational change necessary for G protein activation and subsequent cAMP production. It competes with the endogenous ligand (calcitonin) or other agonists for the same binding site, thereby inhibiting their effects.
Q3: Which experimental systems are suitable for studying sCT(8-32) antagonist activity?
Commonly used systems include cultured cell lines that endogenously express the calcitonin receptor or have been engineered to do so. Examples include T47D (human breast cancer cell line) and HEK293 or CHO cells transfected with the human calcitonin receptor.[2][3] The choice of cell line can influence the observed potency of the antagonist, so consistency is key for comparative studies.
Q4: How should I store and handle sCT(8-32) to ensure its stability?
Lyophilized sCT(8-32) peptide is stable at -20°C for extended periods (≥ 2 years).[4] Once reconstituted in a suitable solvent (e.g., sterile water or a buffer), it is recommended to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For short-term storage of solutions, 4°C is acceptable. The peptide's stability in aqueous solutions can be affected by pH and proteases.[6]
Quantitative Data Summary
The antagonist activity of salmon Calcitonin (8-32) is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values can vary depending on the experimental conditions, such as the cell line used, the concentration of the competing agonist, and the specific assay format.
| Parameter | Value | Receptor/System | Assay Type | Reference |
| IC50 | 2.2 µM | Purified CTR Extracellular Domain | Competitive Binding Assay (Biotinylated sCT) | [7] |
| IC50 | ~100 nM | MMP7 Inhibition | Not specified | [3] |
| pA2 | ~7.4 | Rat Spinal Cord Cells (CGRP-induced cAMP) | cAMP Accumulation Assay | [8] |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols and Troubleshooting Guides
Competitive Binding Assay using Fluorescence Polarization
This assay measures the ability of sCT(8-32) to compete with a fluorescently labeled tracer for binding to the calcitonin receptor.
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding.
-
Fluorescent Tracer: A fluorescently labeled version of a calcitonin receptor ligand (e.g., FITC-labeled sCT(8-32)).
-
Receptor Preparation: Membranes from cells overexpressing the calcitonin receptor or purified receptor protein.
-
sCT(8-32) Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., water or DMSO) and then serially dilute to the desired concentrations in assay buffer.
-
-
Assay Procedure:
-
In a black, low-binding microplate, add a fixed concentration of the fluorescent tracer and varying concentrations of sCT(8-32).
-
Add the receptor preparation to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 1-3 hours), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the sCT(8-32) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Problem | Possible Cause(s) | Solution(s) |
| High background fluorescence | - Autofluorescence from the assay buffer or microplate. - Impure fluorescent tracer. | - Test different assay buffers and use non-binding, black microplates. - Ensure the purity of the tracer through HPLC. |
| Low signal-to-noise ratio | - Insufficient receptor concentration. - Low affinity of the tracer for the receptor. - Quenching of the fluorophore. | - Increase the concentration of the receptor preparation. - Use a tracer with higher affinity or a different fluorophore. - Check for quenching effects by comparing the fluorescence of the free and bound tracer. |
| Inconsistent results between experiments | - Variability in reagent preparation. - Pipetting errors. - Instability of sCT(8-32) or the receptor. | - Prepare fresh reagents for each experiment and use calibrated pipettes. - Ensure proper storage and handling of all biological materials. Aliquot reagents to avoid freeze-thaw cycles. |
| IC50 values are higher than expected | - Degradation of sCT(8-32). - Low receptor expression in the cell membranes. - Competition from endogenous ligands in the preparation. | - Use freshly prepared sCT(8-32) dilutions. - Verify receptor expression levels using a validated method (e.g., Western blot or radioligand binding). - Ensure thorough washing of cell membranes to remove any endogenous ligands. |
Functional Antagonism Assay: cAMP Accumulation
This assay measures the ability of sCT(8-32) to inhibit the agonist-induced production of cyclic AMP (cAMP).
-
Cell Culture and Plating:
-
Culture cells expressing the calcitonin receptor to approximately 80-90% confluency.
-
Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of sCT(8-32) for 15-30 minutes at 37°C. This step allows the antagonist to bind to the receptors.
-
Add a fixed concentration of a calcitonin receptor agonist (e.g., full-length salmon calcitonin) to the wells. This concentration should be at or near the EC80 to ensure a robust signal.
-
Incubate for an additional 15-30 minutes at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the sCT(8-32) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Problem | Possible Cause(s) | Solution(s) |
| High basal cAMP levels | - Over-confluent cells. - Contamination of cell culture. - Presence of phosphodiesterase inhibitors in the media. | - Ensure cells are not overgrown before plating. - Maintain aseptic cell culture techniques. - If using a phosphodiesterase inhibitor (e.g., IBMX), optimize its concentration. |
| Low or no agonist-induced cAMP response | - Low receptor expression or desensitization. - Inactive agonist. - Problems with the cAMP assay kit. | - Use a cell line with confirmed high receptor expression. Avoid prolonged exposure to agonists before the assay. - Use a fresh, validated batch of the agonist. - Run the positive and negative controls provided with the cAMP assay kit to ensure it is working correctly. |
| High variability in cAMP measurements | - Uneven cell seeding. - Inconsistent incubation times. - Pipetting inaccuracies. | - Ensure a homogenous cell suspension when plating. - Use a multichannel pipette for simultaneous additions and a timer for precise incubation periods. - Calibrate pipettes regularly. |
| Incomplete inhibition at high sCT(8-32) concentrations | - sCT(8-32) may be acting as a partial agonist at very high concentrations. - Insufficient antagonist concentration to fully compete with the agonist. | - Test a wider range of sCT(8-32) concentrations. - Lower the concentration of the competing agonist. |
Visualizations
Calcitonin Receptor Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. innoprot.com [innoprot.com]
- 3. cells-online.com [cells-online.com]
- 4. Calcitonin (8-32), salmon | 155069-90-2 | Amylin Receptor | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
stability of Calcitonin (8-32), salmon in solution at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of salmon Calcitonin (8-32).
Frequently Asked Questions (FAQs)
Q1: What is salmon Calcitonin (8-32) and what is its primary mechanism of action?
A1: Salmon Calcitonin (8-32) is a truncated fragment of salmon Calcitonin (sCT), a 32-amino acid polypeptide hormone. This fragment, lacking the N-terminal 1-7 disulfide loop, acts as a highly selective antagonist of the amylin receptor. It also functions as an antagonist at the calcitonin receptor (CTR). Its primary mechanism of action involves blocking the signaling pathways activated by amylin and calcitonin.
Q2: What are the recommended storage conditions for salmon Calcitonin (8-32) solutions?
A2: For optimal stability, it is crucial to store salmon Calcitonin (8-32) stock solutions under specific conditions. Once reconstituted, it is advisable to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]
Table 1: Recommended Storage Conditions for Salmon Calcitonin (8-32) Stock Solutions
| Storage Temperature | Duration | Additional Notes |
| -80°C | Up to 6 months | Sealed storage, protected from moisture and light, preferably under nitrogen.[1] |
| -20°C | Up to 1 month | Sealed storage, protected from moisture and light, preferably under nitrogen.[1] |
Q3: How does temperature affect the stability of salmon Calcitonin in solution?
A3: Temperature is a critical factor influencing the stability of calcitonin peptides in solution. While specific data for the (8-32) fragment is limited, studies on the full-length salmon Calcitonin (sCT) provide valuable insights. Generally, higher temperatures accelerate degradation and aggregation. For instance, sCT in a nasal spray formulation was stable for three days at 25°C and 40°C, but stability was compromised after storage at 60°C.[2][3] The degradation of sCT in aqueous solutions typically follows first-order kinetics.[4] Increased temperature also promotes the formation of aggregates.[2]
Table 2: Temperature-Dependent Stability of Salmon Calcitonin Nasal Spray (2200 IU/mL)
| Storage Condition | Stability Outcome |
| 3 days at 25°C or 40°C, followed by 2 weeks at 5°C and 2 weeks at 25°C | Stable[2][3] |
| 3 days at 60°C, followed by 2 weeks at 5°C and 2 weeks at 25°C | Stability lost[2][3] |
Q4: What is the optimal pH for salmon Calcitonin stability in aqueous solutions?
A4: The stability of salmon Calcitonin is highly dependent on the pH of the solution. Studies on full-length sCT have shown that it is most stable in acidic conditions. The optimal pH for sCT stability has been reported to be around 3.3.[4] In one study, the best formulation for sCT was found to be a 10 mM sodium acetate buffer with a pH between 3.5 and 5.5.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced Peptide Activity or Inconsistent Results | - Degradation: Improper storage temperature or duration, non-optimal pH of the solution, repeated freeze-thaw cycles. - Aggregation: High concentration, elevated temperature, agitation.[4] | - Storage: Prepare fresh stock solutions and aliquot them for storage at -80°C for long-term or -20°C for short-term use.[1] Avoid repeated freeze-thaw cycles. - pH: Ensure the buffer pH is within the optimal range for stability (ideally around 3.3-5.5).[4][5] - Handling: Handle solutions gently to minimize agitation. |
| Precipitation or Cloudiness in Solution | - Aggregation: The peptide is forming insoluble aggregates. This can be influenced by temperature, pH, and concentration.[4] - Poor Solubility: The peptide may not be fully dissolved. | - Aggregation Mitigation: Use solutions at lower concentrations if possible. Store at recommended low temperatures. Ensure the pH is in the optimal stability range. - Solubilization: If using a lyophilized powder, ensure it is fully reconstituted according to the manufacturer's instructions. Gentle vortexing or sonication may aid dissolution. For aqueous stock solutions, it is recommended to filter and sterilize through a 0.22 µm filter before use.[1] |
| Low Signal or No Effect in Cell-Based Assays | - Peptide Inactivity: Degradation or aggregation of the peptide. - Incorrect Concentration: Errors in dilution or calculation. - Cellular Response: The cell line may not express the target receptor (Calcitonin Receptor or Amylin Receptor) or may have a low receptor density. | - Peptide Quality Control: Use a fresh aliquot of the peptide. Confirm peptide integrity using a suitable analytical method like HPLC if possible. - Concentration Verification: Double-check all calculations and dilutions. - Receptor Expression: Verify the expression of the target receptor in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence. |
Experimental Protocols
Protocol 1: Preparation of Salmon Calcitonin (8-32) Stock Solution
-
Reconstitution: If starting with a lyophilized powder, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, purified water or a buffer of choice (e.g., 10 mM sodium acetate, pH 4.5) to a desired stock concentration (e.g., 1 mg/mL). Gentle vortexing can be used to aid dissolution. For aqueous stock solutions, filter sterilization using a 0.22 µm filter is recommended.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When needed, thaw a single aliquot on ice.
Protocol 2: Assessment of Peptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of salmon Calcitonin (8-32) over time at different temperatures.
-
Sample Preparation: Prepare solutions of salmon Calcitonin (8-32) in the desired buffer at a known concentration. Aliquot the solution into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C at 0, 24, 48, and 72 hours).
-
Incubation: Store the vials at their respective temperatures. At each designated time point, remove one vial from each temperature condition for analysis.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed.[6][7]
-
Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.[7][8]
-
Analysis: The stability of the peptide is determined by measuring the decrease in the peak area of the intact peptide over time. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
Logical Workflow for Troubleshooting Peptide Activity Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Secondary Structures of Human Calcitonin at Different Temperatures and in Different Membrane-Mimicking Environments, Characterized by Circular Dichroism (CD) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Quality analysis of salmon calcitonin in a polymeric bioadhesive pharmaceutical formulation: sample preparation optimization by DOE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsdronline.com [ijpsdronline.com]
potential off-target effects of Calcitonin (8-32), salmon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using salmon Calcitonin (8-32) [sCT(8-32)]. The focus is on addressing potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for salmon Calcitonin (8-32)?
A1: Salmon Calcitonin (8-32) is the C-terminal fragment of salmon Calcitonin. It lacks the N-terminal disulfide-bridged loop (residues 1-7) which is critical for agonist activity.[1] Consequently, sCT(8-32) acts as a competitive antagonist. Its primary targets are the Calcitonin (CT) receptor and Amylin (AMY) receptors.[2][3] It blocks the binding of endogenous agonists like Calcitonin and Amylin, thereby inhibiting downstream signaling.
Q2: What are the known off-target receptors for sCT(8-32)?
A2: The primary off-targets for sCT(8-32) are receptors closely related to the CT and AMY receptors. This family of receptors is formed by the Calcitonin Receptor (CTR) or the Calcitonin Receptor-Like Receptor (CLR) in complex with one of three Receptor Activity-Modifying Proteins (RAMPs).[2][4] While sCT(8-32) is a potent antagonist at both CT and AMY receptors, it can also interact with Calcitonin Gene-Related Peptide (CGRP) receptors, though generally with lower affinity.[2][5] Its selectivity can be cell-line dependent.[2]
Q3: How does the selectivity of sCT(8-32) compare to other common antagonists like CGRP(8-37)?
A3: sCT(8-32) and CGRP(8-37) have distinct but overlapping antagonist profiles.
-
sCT(8-32): Acts as an antagonist at both AMY and CT receptors.[2] It is inactive at CGRP receptors in some systems but can show inhibitory effects in others.[2][5][6]
-
CGRP(8-37): Acts as a potent antagonist of CGRP receptors and can inhibit some AMY and Adrenomedullin (AM) receptor responses.[2] It is notably inactive at CT receptors.[2] Therefore, comparing results with both antagonists can help dissect the specific receptor subtype involved in an observed biological effect.
Q4: Is the binding of sCT(8-32) reversible?
A4: Yes, the binding of the antagonist fragment sCT(8-32) to the calcitonin receptor is rapidly and completely reversible.[7][8] This is in stark contrast to the full-length salmon Calcitonin agonist, which is known for its poorly reversible or essentially irreversible binding, a property that is dependent on the N-terminal part of the peptide.[7][8][9] This reversible action makes sCT(8-32) suitable for experiments requiring washout steps.
Off-Target Binding and Functional Antagonism Data
The following tables summarize quantitative data on the interaction of salmon Calcitonin (8-32) with its primary and off-target receptors.
Table 1: Binding Affinities of salmon Calcitonin (8-32)
| Receptor/Target | System/Cell Line | Assay Type | Value | Unit | Reference |
|---|---|---|---|---|---|
| Calcitonin Receptor (CTR) ECD | Purified Protein | Competitive Binding (vs B-sCT) | 2.2 | µM (IC₅₀) | [9] |
| Human Calcitonin Receptor | HEK-293 Cells | Competition Binding | ~10-fold lower affinity than sCT | IC₅₀ | [7] |
| Amylin Receptor | Primate Kidney Cortex | Competition Binding (vs ¹²⁵I-rat amylin) | Potent Competitor | - | [6] |
| CGRP Receptor | Primate Kidney Medulla | Competition Binding (vs ¹²⁵I-rat CGRP-α) | No competition up to 1 µM | - |[6] |
Table 2: Functional Antagonist Potency of salmon Calcitonin (8-32)
| Antagonized Agonist | System/Cell Line | Assay Type | Value (Kᵢ) | Unit | Reference |
|---|---|---|---|---|---|
| Human Amylin | MCF-7 Cells | cAMP Accumulation | 1.24 | nM | [5] |
| Human Calcitonin (hCT) | MCF-7 Cells | cAMP Accumulation | 1.40 | nM | [5] |
| Human CGRP-I | MCF-7 Cells | cAMP Accumulation | 1.82 | nM | [5] |
| Salmon Calcitonin (sCT) | MCF-7 Cells | cAMP Accumulation | 7.2 | nM | [5] |
| Amylin | Rat Perfused Pancreas | Insulin Release Inhibition | - | - | [10] |
| CGRP | Rat Perfused Pancreas | Insulin Release Inhibition | No significant effect | - |[10] |
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Identification of key components in the irreversibility of salmon calcitonin binding to calcitonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of (8-32) salmon calcitonin, an amylin antagonist, on insulin, glucagon and somatostatin release: study in the perfused pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Calcitonin (8-32), salmon experiments
Welcome to the technical support center for researchers utilizing Calcitonin (8-32), salmon in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected results and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a truncated peptide fragment of salmon calcitonin. It acts as a highly selective antagonist of the calcitonin receptor (CTR) and amylin receptors (AMY). By binding to these receptors, it blocks the downstream signaling typically initiated by the endogenous agonists, calcitonin and amylin.
Q2: What are the common applications of this compound in research?
Researchers commonly use this compound to:
-
Investigate the physiological roles of the calcitonin and amylin signaling pathways.
-
Characterize the pharmacology of calcitonin and amylin receptors.
-
Differentiate between the effects mediated by calcitonin/amylin receptors and other signaling systems.
-
Serve as a competitive ligand in receptor binding assays.[1]
Q3: How should I properly store and handle my this compound peptide?
Proper storage and handling are critical to maintain the integrity and activity of the peptide.
| Storage Condition | Recommendation |
| Lyophilized Powder | Store at -20°C with a desiccant. For long-term storage, -80°C is recommended.[2] |
| Stock Solution | After reconstitution, aliquot and store at -20°C for up to one month or -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.[4] |
| Reconstitution | For cell-based assays, it is advisable to reconstitute in a sterile buffer or cell culture medium. If using water as the solvent for a stock solution, it should be filtered and sterilized.[2] |
Q4: What is the role of Receptor Activity-Modifying Proteins (RAMPs) in my experiments with this compound?
RAMPs are accessory proteins that can associate with the calcitonin receptor (CTR) to alter its pharmacology, creating different amylin receptor subtypes (e.g., AMY1, AMY2, AMY3).[5][6] The presence and specific type of RAMP can influence the binding affinity and potency of ligands, including this compound.[5][7][8] Unexpected results may arise if the RAMP expression profile of your experimental system is unknown or varies between cell batches.
Troubleshooting Guide
This guide addresses common unexpected outcomes in experiments involving this compound.
Issue 1: No or Low Antagonist Activity Observed
Possible Causes & Solutions
| Cause | Recommended Action |
| Peptide Degradation | Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles.[2][3][4] Consider purchasing a new vial of the peptide. The stability of salmon calcitonin is influenced by pH and temperature.[9] |
| Incorrect Peptide Concentration | Verify the calculation of the peptide concentration, accounting for the net peptide content versus the total weight of the lyophilized powder. |
| Suboptimal Assay Conditions | Optimize incubation times and buffer components. Ensure the agonist concentration used is appropriate (typically around the EC80 for functional assays) to detect antagonist effects. |
| Low Receptor Expression | Confirm the expression of the calcitonin or amylin receptor in your cell line or tissue preparation using techniques like qPCR or western blotting. |
| RAMP-Mediated Receptor Pharmacology | The specific RAMPs co-expressed with the calcitonin receptor can alter antagonist binding and potency.[5][7][8] Characterize the RAMP expression profile of your experimental system. |
Issue 2: High Background Signal or Non-Specific Effects
Possible Causes & Solutions
| Cause | Recommended Action |
| Peptide Aggregation | Visually inspect the reconstituted peptide solution for precipitation. Peptides can aggregate at high concentrations or in certain buffers. Consider solubility testing or using a different reconstitution solvent. |
| Contaminants in Peptide Preparation | Ensure you are using a high-purity peptide. Contaminants like residual trifluoroacetic acid (TFA) from synthesis can interfere with cellular assays.[4] |
| Off-Target Effects | At very high concentrations, the peptide may exhibit off-target effects. Perform dose-response curves to ensure you are working within a specific concentration range. |
| Assay-Specific Artifacts | Review the protocol for your specific assay (e.g., cAMP, binding) for sources of non-specific signal and include appropriate controls. |
Issue 3: Inconsistent or Poorly Reproducible Results
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Peptide Aliquots | Ensure thorough mixing of the stock solution before making aliquots. Avoid repeated freeze-thaw cycles of the same aliquot.[4] |
| Cell Line Variability | Cell lines can change over passages. Ensure you are using cells within a consistent passage number range. Regularly check for receptor and RAMP expression levels. |
| Experimental Technique | Standardize all experimental steps, including cell seeding density, incubation times, and washing procedures. |
| Buffer Composition | The pH and ionic strength of the buffer can impact peptide conformation and binding.[9] Maintain a consistent buffer composition across experiments. |
Experimental Protocols & Data
Competitive Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay using a fluorescently labeled tracer, such as Alexa Fluor 568-labeled sCT(8-32).[1]
Methodology
-
Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with CTR).
-
Assay Buffer: A typical buffer would be 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Tracer Addition: Add a fixed concentration of the fluorescently labeled tracer peptide to all wells.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature with gentle shaking.
-
Detection: Measure the fluorescence polarization. As the unlabeled peptide displaces the tracer, the fluorescence polarization will decrease.[1]
Data Interpretation
The data can be used to calculate the IC50 (inhibitory concentration 50%) of this compound, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
| Parameter | Typical Value Range | Reference |
| pKi for human CTR | 8.2 | [10] |
cAMP Functional Assay
This protocol outlines a general procedure for assessing the antagonist activity of this compound by measuring its effect on agonist-induced cAMP production.
Methodology
-
Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 30 minutes).[11]
-
Agonist Stimulation: Add a fixed concentration of a known agonist (e.g., salmon calcitonin) that elicits a submaximal response (EC80).
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes). The inclusion of a phosphodiesterase inhibitor like IBMX can prevent cAMP degradation.[11]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
Data Interpretation
A successful antagonist will cause a dose-dependent decrease in the agonist-induced cAMP signal. The IC50 value for the antagonist can be determined from the resulting dose-response curve.
Visualizations
Caption: Calcitonin receptor signaling pathway and antagonism by this compound.
Caption: Workflow for a competitive binding assay using this compound.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcitonin, Salmon Calcitonin, Salmon, CAS 47931-85-1, is a 32 amino acid synthetic calcitonin that is shown to stimulate bone formation and inhibit bone resorption. Has ability to cross mucous membranes. | 47931-85-1 [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAMPs and CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting a family B GPCR/RAMP receptor complex: CGRP receptor antagonists and migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 10. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Investigation of the direct effects of salmon calcitonin on human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of Calcitonin (8-32), salmon peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of salmon Calcitonin (8-32) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for salmon Calcitonin (8-32)?
A1: Salmon Calcitonin (sCT) is susceptible to several chemical and physical degradation pathways that can compromise its biological activity. The most common pathways include:
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid or glutamic acid, respectively. For sCT, deamidation of Gln14 and Gln20 residues is a major degradation route under acidic conditions.[1][2]
-
Oxidation: The methionine residue in the peptide sequence is prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.
-
Aggregation and Dimerization: sCT has a tendency to form dimers and larger aggregates, particularly at neutral to alkaline pH and elevated temperatures.[1][3] This is a form of physical instability that can lead to loss of function and potential immunogenicity.[1]
-
Hydrolysis: Cleavage of the peptide backbone can occur, especially at acidic pH, leading to fragmentation of the peptide.[2][3]
-
Disulfide Exchange: The disulfide bridge between Cys1 and Cys7 is crucial for sCT's activity. This bond can be broken or undergo exchange reactions, leading to incorrect folding and loss of potency.[3]
Q2: What is the optimal pH for storing salmon Calcitonin (8-32) solutions?
A2: The optimal pH for the chemical stability of salmon Calcitonin (8-32) in aqueous solution is in the acidic range, specifically around pH 3.3 to 4.0.[4][5][6] As the pH increases towards neutral and alkaline conditions, the rate of degradation, particularly deamidation and aggregation, significantly increases.[5][7]
Q3: How does temperature affect the stability of salmon Calcitonin (8-32)?
A3: Temperature is a critical factor in the degradation of sCT. Elevated temperatures accelerate most degradation reactions, including deamidation, hydrolysis, and aggregation.[3][5] For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C or -80°C is advised to minimize degradation.[8][9] It is important to avoid repeated freeze-thaw cycles, as this can also lead to peptide aggregation and loss of activity.[10] Nasal spray formulations of sCT have shown stability for short periods at 25°C and 40°C, but degradation is significant at 60°C.[11][12]
Q4: What are some recommended excipients to improve the stability of salmon Calcitonin (8-32) formulations?
A4: Several excipients can be incorporated into formulations to enhance the stability of sCT:
-
Buffers: Acetate or citrate buffers are commonly used to maintain the optimal acidic pH.[5][6]
-
Bulking Agents/Cryoprotectants: For lyophilized (freeze-dried) formulations, sugars like mannitol and trehalose are used to protect the peptide during the freezing and drying processes and to provide a stable solid matrix.[13]
-
Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween 80) can be included in liquid formulations to prevent aggregation and adsorption to container surfaces.[3]
-
Antioxidants: To prevent oxidation, antioxidants like methionine or ascorbic acid can be added to the formulation.
-
Enzyme Inhibitors: In biological matrices where proteases are present, protease inhibitors like aprotinin can be used to prevent enzymatic degradation.[7][14]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Peptide degradation due to improper storage or handling. | Verify storage conditions (temperature, pH, light protection). Prepare fresh solutions from lyophilized powder for critical experiments. Use appropriate buffers and consider adding stabilizers. |
| Precipitate or cloudiness in the peptide solution | Aggregation of the peptide. | Ensure the pH of the solution is in the optimal range (3.3-4.0). Avoid vigorous shaking or vortexing. Consider adding a non-ionic surfactant. Centrifuge the solution to remove aggregates before use if necessary, but be aware this will reduce the effective concentration. |
| Inconsistent results between experimental batches | Variability in peptide integrity due to degradation. | Standardize solution preparation and storage protocols. Perform a stability check of your stock solutions using analytical methods like HPLC. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Reduced peptide concentration over time in solution | Adsorption to container surfaces or degradation. | Use low-protein-binding tubes (e.g., siliconized polypropylene). Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) if compatible with your assay. Store at recommended pH and temperature. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of Salmon Calcitonin (8-32)
Objective: To prepare a stable stock solution of sCT for use in various experiments.
Materials:
-
Lyophilized salmon Calcitonin (8-32) powder
-
Sterile, nuclease-free water
-
50 mM Sodium Acetate buffer, pH 4.0
-
Low-protein-binding polypropylene microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Allow the lyophilized sCT vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of 50 mM Sodium Acetate buffer (pH 4.0) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing.
-
Once dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
For short-term storage (up to one week), store the aliquots at 2-8°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[8]
Protocol 2: Stability Assessment of Salmon Calcitonin (8-32) using RP-HPLC
Objective: To monitor the degradation of sCT over time under specific storage conditions.
Materials:
-
sCT solution to be tested
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector set to 214 nm or 280 nm
Procedure:
-
Prepare samples of the sCT solution at different time points (e.g., 0, 24, 48, 72 hours) under the desired storage conditions (e.g., 4°C, 25°C, 40°C).
-
At each time point, inject a fixed volume of the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10-60% over 30 minutes).
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main sCT peak.
-
Calculate the percentage of remaining intact sCT at each time point relative to the initial time point (T=0) to determine the degradation rate.
Visualizations
Degradation Pathways of Salmon Calcitonin (8-32)
Caption: Major degradation pathways of salmon Calcitonin (8-32).
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing sCT stability using RP-HPLC.
Quantitative Data Summary
Table 1: pH-Dependent Degradation of Salmon Calcitonin (8-32) at 70°C
| pH | Approximate First-Order Rate Constant (k) (hr⁻¹) | Relative Stability |
| 2.2 | ~0.3 | Moderate |
| 3.3 | ~0.02 | Highest |
| 4.0 | ~0.05 | High |
| 6.0 | ~0.2 | Low |
| 9.0 | >1.0 | Very Low |
| Data adapted from Lee et al. (1992). The degradation reaction of sCT followed first-order kinetics and exhibited maximum stability at pH 3.3.[5] |
Table 2: Recommended Storage Conditions for Salmon Calcitonin (8-32)
| Storage Type | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to 2 years | Store in a desiccator, protected from light.[8] |
| Stock Solution (in optimal buffer) | 2-8°C | Up to 1 week | Use low-protein-binding tubes. |
| Stock Solution (in optimal buffer) | -20°C to -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[8] |
References
- 1. Scientific Considerations for Generic Synthetic Salmon Calcitonin Nasal Spray Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 3. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of calcitonin salmon in nasal spray at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Transdermal Delivery of Salmon Calcitonin (sCT)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the transdermal delivery of salmon calcitonin (sCT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a transdermal delivery system for salmon calcitonin?
The primary challenges stem from the physicochemical properties of sCT and the barrier function of the skin.[1][2][3] sCT is a relatively large polypeptide (approximately 3.45 kDa) with a high degree of hydrophilicity, which limits its passive diffusion across the lipophilic stratum corneum.[3] Furthermore, sCT is prone to degradation in aqueous environments, posing significant stability challenges during formulation and storage.[4][5] Overcoming these hurdles requires advanced enhancement strategies such as microneedles, iontophoresis, or nanocarriers, each presenting its own set of formulation and application complexities.[1][6]
Q2: My in vitro skin permeation study shows negligible passive diffusion of sCT. Is this expected?
Yes, this is an expected outcome. Due to its large molecular weight and hydrophilic nature, the passive flux of salmon calcitonin across the skin is virtually zero.[7] Effective transdermal delivery of sCT necessitates the use of penetration enhancement techniques to overcome the formidable barrier of the stratum corneum.[3]
Q3: What are some common stability issues encountered with sCT in transdermal formulations?
sCT is susceptible to both physical and chemical instability.[4] Common issues include:
-
Aggregation and Fibrillation: In aqueous solutions, sCT has a tendency to form fibrillar aggregates, which can lead to a loss of biological activity.[1][4]
-
Hydrolysis and Deamidation: sCT can undergo hydrolysis, particularly at the 1-2 amide bond, and deamidation at glutamine residues (Gln14 and Gln20), especially in acidic or alkaline conditions.[8]
-
Disulfide Exchange: The disulfide bridge between cysteine residues at positions 1 and 7 can be a point of instability, leading to the formation of trisulfide derivatives or dimerization.[4][8]
-
Adsorption: sCT can adsorb to surfaces, such as glass diffusion cells, leading to inaccurate measurements of permeation.[5][9]
Q4: Can chemical enhancers alone facilitate the transdermal delivery of sCT?
While chemical enhancers can increase the fluidity of the stratum corneum lipids, their effect on the permeation of a large molecule like sCT is often insufficient to achieve therapeutic concentrations when used alone.[10] Combining chemical enhancers with physical enhancement methods like iontophoresis has been shown to be a more effective strategy.[10]
Troubleshooting Guides
Low Permeation and Bioavailability
Problem: Consistently low or no detectable sCT in the receptor phase of Franz diffusion cell experiments or in vivo.
| Possible Cause | Troubleshooting Steps |
| Ineffective Enhancement Strategy | * Iontophoresis: Verify the current density and electrode polarity. sCT is best delivered from the anode.[7] Ensure proper contact between the electrode and the formulation. |
| * Microneedles: Confirm the microneedles have sufficient length and mechanical strength to penetrate the stratum corneum. For coated microneedles, ensure the coating dissolves rapidly upon insertion.[1] For dissolving microneedles, check the dissolution profile. | |
| * Nanocarriers: Characterize the particle size, zeta potential, and entrapment efficiency of the nanocarriers.[2] Optimize the formulation for enhanced skin penetration. | |
| Formulation Issues | * pH of the Formulation: The stability of sCT is pH-dependent. A citrate buffer at pH 4.0 has been shown to be suitable for short-term studies.[7][9] |
| * Adsorption to Apparatus: Pre-saturate the Franz diffusion cells with a solution of a blocking agent like albumin to minimize non-specific binding of sCT to the glass surfaces.[9] | |
| * Insufficient Enhancer Concentration: Titrate the concentration of the chemical permeation enhancer. Be mindful of potential skin irritation at higher concentrations. | |
| Skin Variability | * Use skin from the same source and anatomical location to minimize variability. Ensure proper skin preparation and integrity before starting the experiment. |
Formulation Instability
Problem: Loss of sCT potency or visible signs of aggregation in the formulation over time.
| Possible Cause | Troubleshooting Steps |
| Degradation during Storage | * Temperature and Humidity: Store sCT formulations at recommended conditions, typically refrigerated (4°C) and at low humidity. High temperature and humidity can drastically reduce sCT stability, especially in dissolving microneedle arrays.[11] |
| * pH: Maintain the formulation pH within the optimal stability range for sCT (around pH 3-4).[5][8] | |
| * Stabilizers: Incorporate stabilizers into the formulation. For example, trehalose has been shown to improve the stability of sCT in dissolving microneedle patches, particularly under high temperature and humidity.[11][12] | |
| Enzymatic Degradation | * When working with skin tissue, proteolytic enzymes can degrade sCT. Consider adding a protease inhibitor like aprotinin to the formulation or receptor medium.[9] |
| Aggregation | * Optimize the sCT concentration. Higher concentrations can promote aggregation.[4] |
| * Investigate the effect of excipients on aggregation. Some excipients may promote or inhibit fibrillation. |
Inconsistent or Irreproducible Results
Problem: High variability in permeation data between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Analytical Method Variability | * Validate the analytical method (e.g., HPLC, ELISA) for accuracy, precision, and linearity.[13] |
| * Ensure complete extraction of sCT from the formulation or skin samples before analysis. | |
| Experimental Setup | * Iontophoresis: Check for loss of sCT due to adsorption if using salt bridges.[9] |
| * Microneedles: Ensure consistent application of the microneedle patch to the skin with uniform pressure. | |
| * Franz Cells: Maintain consistent temperature and stirring speed. Ensure no air bubbles are trapped beneath the skin membrane. | |
| Skin Sample Integrity | * Measure the transepidermal electrical resistance (TEER) of the skin samples before and after the experiment to ensure the barrier function is maintained. |
Quantitative Data Summary
Table 1: In Vivo Bioavailability of sCT with Different Delivery Systems in Rats
| Delivery System | Cmax (ng/mL) | Tmax (min) | AUC (ng/mL·min) | Relative Bioavailability (%) | Reference |
| Subcutaneous Injection | - | 15 | 403 ± 253 | 100 | [14] |
| Nasal Administration | - | - | 18.4 ± 14.5 | ~3 | [1][14] |
| Microneedle Patch (with Trehalose) | - | 7.5 ± 5 | 250 ± 83 | ~70 | [12][14] |
| Dissolving Microneedle Array (sCT-DMNA-2 with Trehalose) | - | - | - | ~70 | [11][12] |
Table 2: Stability of sCT in Dissolving Microneedle Arrays (DMNA) after 2 Months
| Storage Condition | sCT-DMNA-1 (sCT/Dex/K90E) Remaining Drug (%) | sCT-DMNA-2 (sCT/Dex-Tre/K90E) Remaining Drug (%) |
| 4°C, 10% Humidity | No significant decrease | No significant decrease |
| 25°C, 10% Humidity | No significant decrease | No significant decrease |
| 40°C, 10% Humidity | < 60% (p < 0.05) | Slightly decreased |
| 25°C, 55% Humidity | < 60% (p < 0.05) | Slightly decreased |
| Data adapted from reference[11]. |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., rat, pig). Remove subcutaneous fat and hair. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apparatus Setup: Fill the receptor compartment with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 37°C with constant stirring.
-
Donation Application: Apply the sCT formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of sCT in the collected samples using a validated HPLC or ELISA method.[13]
-
Data Analysis: Calculate the cumulative amount of sCT permeated per unit area and plot against time to determine the steady-state flux.
Quantification of sCT by High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method is crucial for the accurate quantification of sCT and its degradation products.[13][15]
-
Column: C18 column (e.g., 5 µm, 100 x 4.6 mm).
-
Mobile Phase: A gradient of two mobile phases is typically used. For example:
-
Phase A: Acetonitrile/water/tetramethylammonium hydroxide, adjusted to pH 2.5 with phosphoric acid.
-
Phase B: A higher concentration of acetonitrile in a similar buffer system.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 210 nm.
-
Temperature: 50°C.
-
Standard Preparation: Prepare standard solutions of sCT of known concentrations to generate a calibration curve.
Visualizations
Caption: Experimental workflow for evaluating transdermal sCT delivery systems.
Caption: Major degradation pathways of salmon calcitonin in aqueous solutions.
Caption: Troubleshooting logic for low sCT permeation in in vitro studies.
References
- 1. Delivery of salmon calcitonin using a microneedle patch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transdermal iontophoretic delivery of salmon calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of a transdermal salmon calcitonin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Transdermal Delivery of Salmon Calcitonin Using a Dissolving Microneedle Array: Characterization, Stability, and In vivo Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated HPLC assay for salmon calcitonin analysis. Comparison of HPLC and biological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delivery of salmon calcitonin using a microneedle patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impurities identification and quantification for calcitonin salmon by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in experiments with Calcitonin (8-32), salmon
Welcome to the technical support center for experiments involving Calcitonin (8-32), salmon. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a truncated peptide fragment of salmon calcitonin. It is a highly selective antagonist of the amylin receptor.[1] It is widely used in research to study the physiological roles of amylin and to investigate the therapeutic potential of amylin receptor blockade.
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~2725.08 g/mol | [2] |
| Amino Acid Sequence | VLGKLSQELHKLQTYPRTNTGSGTP-NH2 | [2] |
| Solubility | Soluble in water. | [2] |
| Storage (Powder) | Store at -20°C or -80°C, desiccated and protected from light. | [1] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 1 month at -20°C. | [1] |
Q3: What are the primary sources of experimental variability when working with this compound?
A3: The primary sources of variability include:
-
Peptide Integrity: Peptides are susceptible to degradation from proteases, oxidation, and deamidation.[3] The purity and age of the peptide stock are critical.
-
Solubility and Aggregation: While generally soluble in aqueous buffers, salmon calcitonin and its fragments can be prone to aggregation under certain conditions, such as specific pH ranges or after prolonged storage.[4][5][6] This can lead to a decrease in the effective concentration of the active monomeric peptide.
-
Handling and Storage: Improper storage and handling, such as repeated freeze-thaw cycles, can lead to peptide degradation and aggregation.[1]
-
Assay Conditions: Variability can arise from inconsistencies in cell culture conditions, reagent concentrations (especially the agonist in functional assays), incubation times, and the presence of peptidases in the experimental system.[7]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Problem 1: No or low antagonist activity observed.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | * Use a fresh vial of this compound from a reputable supplier. * Prepare fresh stock solutions and avoid using old aliquots. * If peptide degradation by proteases is suspected, consider adding a protease inhibitor cocktail to your assay buffer.[7] |
| Incorrect Peptide Concentration | * Verify the concentration of your stock solution. * Double-check all dilution calculations. |
| Suboptimal Agonist Concentration (Functional Assays) | * Ensure you are using an agonist concentration that elicits a submaximal response (typically EC50 to EC80).[8] A very high agonist concentration can overcome the competitive antagonism. * Verify the integrity and concentration of your agonist stock. |
| Low Receptor Expression | * Confirm the expression level of the amylin receptor in your cell line or tissue preparation. |
| Assay Incubation Time | * Ensure the pre-incubation time with this compound is sufficient to allow for binding to the receptor before the addition of the agonist. |
Problem 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | * Visually inspect the stock solution for any cloudiness or precipitation. * Briefly sonicate the stock solution before making dilutions. * Prepare fresh solutions and use them promptly. * Consider the buffer composition, as certain pH and ionic strengths can promote aggregation.[6] |
| Inconsistent Cell Health/Density | * Ensure a consistent cell seeding density and that cells are healthy and in the logarithmic growth phase. * Avoid using cells that are over-confluent. |
| Pipetting Errors | * Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions. |
| Incomplete Washing Steps | * Ensure thorough but gentle washing of cells or membranes to remove unbound ligands without dislodging cells. |
Problem 3: High non-specific binding in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Radioligand Issues | * Use a fresh batch of radioligand, as older stock may have degraded, leading to increased non-specific binding. * Optimize the concentration of the radioligand; using too high a concentration can increase non-specific binding. |
| Insufficient Blocking | * Ensure that the binding buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to minimize binding to non-receptor surfaces. |
| Inadequate Washing | * Increase the number or volume of washes to more effectively remove unbound radioligand. Ensure the washing buffer is at the correct temperature (typically ice-cold). |
| Filter Binding | * If using a filtration-based assay, pre-soak the filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the amylin receptor.
Materials:
-
Cell membranes prepared from cells expressing the amylin receptor.
-
Radiolabeled amylin ligand (e.g., ¹²⁵I-Amylin).
-
This compound.
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Binding Buffer (for total binding) or a high concentration of unlabeled amylin (for non-specific binding) or this compound at various concentrations.
-
25 µL of the radiolabeled amylin ligand at a final concentration close to its Kd.
-
50 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
-
Protocol 2: Functional Antagonist Assay (cAMP Measurement)
This protocol measures the ability of this compound to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the amylin receptor (e.g., HEK293 cells).
-
Amylin or another suitable agonist.
-
This compound.
-
Assay Buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with Assay Buffer.
-
Antagonist Addition: Add serial dilutions of this compound to the appropriate wells. Include "vehicle" control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the antagonist to bind to the receptors.
-
Agonist Addition: Add the amylin agonist at a pre-determined EC80 concentration to all wells (except for the basal control).
-
Stimulation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Stop the reaction by adding the lysis buffer provided with the cAMP kit. Proceed with the detection protocol as per the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 of this compound.
-
Signaling Pathways and Workflows
The amylin receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gs to stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[11][12] This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets. The receptor can also couple to Gq, activating Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[11] this compound, as an antagonist, blocks these downstream signaling events by preventing agonist binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Assessing the immunogenicity risk of salmon calcitonin peptide impurities using in silico and in vitro methods [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Scientific Considerations for Generic Synthetic Salmon Calcitonin Nasal Spray Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
proper handling and storage to maintain Calcitonin (8-32), salmon potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Calcitonin (8-32), salmon to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored in a freezer at temperatures below -15°C.[1] Some suppliers recommend storage at -20°C for up to one year, or at -80°C for up to two years.[2] It is crucial to protect the peptide from moisture and light.[2]
Q2: How should I reconstitute lyophilized this compound?
A2: To reconstitute, allow the vial to reach room temperature before opening to prevent moisture condensation. Use a sterile, high-purity solvent. While water is a common solvent, the peptide's solubility is pH-dependent, with maximal stability observed at pH 3.0-4.0.[3][4] For cell-based assays, reconstitution in a small amount of an appropriate sterile buffer (e.g., 10 mM sodium acetate, pH 3.5-5.5) before further dilution into the assay medium is recommended.[5] Avoid vigorous shaking or vortexing, which can cause aggregation; instead, gently swirl or pipette to dissolve the peptide.[6]
Q3: What are the optimal storage conditions for this compound in solution?
A3: Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][8] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] For short-term storage (1-2 weeks), 4°C is acceptable, but freezing is recommended for longer durations.[9]
Q4: What are the main causes of potency loss for this compound?
A4: Loss of potency can be attributed to several factors:
-
Improper Storage: Exposure to temperatures above the recommended freezing range, moisture, or light can degrade the peptide.[1][2]
-
Repeated Freeze-Thaw Cycles: Each cycle can lead to peptide degradation and aggregation.[8][9]
-
Aggregation: Salmon calcitonin has a tendency to aggregate, especially at higher concentrations and neutral or basic pH, which reduces its biological activity.[8][10]
-
Chemical Instability: At non-optimal pH, deamidation and hydrolysis can occur, altering the peptide's structure and function.[3][8]
-
Adsorption: The peptide can adsorb to glass or plastic surfaces, reducing the effective concentration in your solution. Using low-protein-binding tubes and adding a carrier protein like 0.1% BSA may help mitigate this.[3]
Storage and Stability Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | < -15°C | Up to 2 years | Protect from moisture and light.[1][2] |
| -20°C | Up to 1 year | Keep vial tightly sealed.[2] | |
| -80°C | Up to 2 years | Optimal for long-term storage.[2] | |
| Reconstituted Solution | 4°C | 1-2 weeks | For short-term use only.[9] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] | |
| -80°C | Up to 6 months | Recommended for longer-term solution storage.[2] |
Troubleshooting Guide
Issue 1: Reduced or No Antagonist Activity in a Cell-Based Assay
If you observe lower-than-expected or no antagonist activity from your this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: Precipitate Formation in the Reconstituted Solution
-
Cause: The peptide may be aggregating or may not be fully soluble in the chosen solvent. Salmon calcitonin is prone to aggregation, especially at neutral to high pH and high concentrations.[8][10]
-
Solution:
-
Try reconstituting the peptide in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 3.5-5.5), where it exhibits greater stability.[4][5]
-
If using an organic solvent for initial solubilization is necessary for very hydrophobic peptides, use a minimal amount of DMSO or DMF before diluting with your aqueous buffer.
-
Brief sonication in a water bath can sometimes help dissolve stubborn peptides, but use this method cautiously as it can also promote aggregation if overused.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the amylin or calcitonin receptor.
-
Cell Culture: Culture cells stably expressing the target receptor (e.g., BHK cells with human CTR) to confluence.
-
Cell Preparation: Harvest cells and resuspend them in a binding buffer (e.g., DMEM with 0.1% BSA and 0.05% bacitracin) to a concentration of approximately 2 x 10^5 cells/tube.[11]
-
Assay Setup: In low-protein-binding tubes, add:
-
Incubation: Add the cell suspension to each tube. Incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in buffer. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production, a downstream signaling event of amylin receptor activation.
-
Cell Seeding: Seed cells expressing the amylin receptor (e.g., CHO-K1 or HEK293 cells) into 96-well plates at a density of ~2.5 x 10^4 cells/well and incubate overnight.[12]
-
Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.[13]
-
Stimulation: Add a fixed concentration (usually the EC₈₀) of an agonist (e.g., amylin or salmon calcitonin) to the wells. Perform this step in the presence of a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[12] Incubate for 10-30 minutes at 37°C.[12][13]
-
Lysis and Detection: Terminate the reaction and lyse the cells (e.g., with ethanol or a supplied lysis buffer).[12] Measure the intracellular cAMP levels using a commercially available kit, such as a LANCE, HTRF, or ELISA-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the log concentration of the antagonist (this compound). Determine the IC₅₀, which represents the concentration of the antagonist that inhibits 50% of the agonist's maximal response.
Visualizations
Amylin Receptor Signaling Pathway
The amylin receptor is a heterodimer of the Calcitonin Receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP). Its activation by an agonist like amylin primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1][14] this compound acts as an antagonist by binding to this receptor complex and preventing agonist-mediated activation.
Caption: Antagonism of the Amylin Receptor signaling pathway by Calcitonin (8-32).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation and Characterization of Salmon Calcitonin–biotin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. jpt.com [jpt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. Structural perturbation of monomers determines the amyloid aggregation propensity of calcitonin variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. novonordiskmedical.com [novonordiskmedical.com]
Validation & Comparative
A Comparative Guide: Salmon Calcitonin (8-32) vs. Human CGRP (8-37)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied peptide antagonists: salmon Calcitonin (8-32) (sCT(8-32)) and human Calcitonin Gene-Related Peptide (8-37) (hCGRP(8-37)). This analysis is supported by experimental data to delineate their respective pharmacological profiles, receptor interactions, and signaling pathways.
Introduction
Salmon Calcitonin (8-32) and human CGRP (8-37) are truncated peptide fragments that act as antagonists at receptors for the calcitonin family of peptides. While both are utilized as research tools to probe the physiological roles of their parent hormones, they exhibit distinct receptor selectivity and potency. Understanding these differences is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics.
Quantitative Comparison of Biological Activity
The antagonist potency and binding affinity of sCT(8-32) and hCGRP(8-37) have been evaluated across various receptor subtypes. The following tables summarize key quantitative data from comparative studies.
| Peptide | Receptor Subtype | Cell Line/Tissue | Assay Type | Antagonist Potency (pA₂) | Binding Affinity (Kᵢ in nM) | Reference |
| sCT(8-32) | Calcitonin Receptor (CTR) | T47D cells | cAMP accumulation | 7.2 ± 1.3 | - | [1] |
| Amylin Receptor (AMY₁) | Nucleus Accumbens | Radioligand Binding | - | Potent inhibitor | [2] | |
| CGRP Receptor | SK-N-MC cells | Radioligand Binding | - | Weakly active | [2] | |
| hCGRP(8-37) | CGRP Receptor | SK-N-MC cells | Radioligand Binding | - | 1.3 | [3] |
| Calcitonin Receptor (CTR) | - | - | Inactive | - | [4][5] | |
| Amylin Receptor (AMY₁) | Nucleus Accumbens | Radioligand Binding | - | Weaker than sCT(8-32) | [2] |
Table 1: Antagonist Potency and Binding Affinity. This table provides a comparative overview of the antagonist activity and binding affinity of sCT(8-32) and hCGRP(8-37) at their primary and secondary target receptors.
| Peptide | Receptor | Tissue | IC₅₀ (nM) |
| sCT(8-32) | Amylin | Primate Kidney Cortex | ~10 |
| Calcitonin | Primate Kidney Medulla | ~1 | |
| CGRP | Primate Kidney Cortex | >1000 | |
| hCGRP(8-37) | Amylin | Primate Kidney Cortex | ~100 |
| Calcitonin | Primate Kidney Medulla | >1000 | |
| CGRP | Primate Kidney Cortex | ~10 |
Table 2: Comparative IC₅₀ Values in Primate Kidney. This table presents a direct comparison of the concentration of each peptide required to inhibit 50% of radioligand binding to different receptors in primate kidney tissue, highlighting their receptor selectivity.[6]
Signaling Pathways
Both calcitonin and CGRP receptors are G protein-coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase/cAMP pathway. However, they can also couple to other G proteins to activate alternative signaling cascades.
Calcitonin Receptor Signaling
The calcitonin receptor (CTR) predominantly couples to Gαs, leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. The CTR can also couple to Gαq, activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[7][8]
CGRP Receptor Signaling
The CGRP receptor, a heterodimer of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), also primarily signals through Gαs to increase intracellular cAMP levels and activate PKA.[9] PKA activation leads to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), which modulates gene transcription, and various ion channels, leading to vasodilation.[10][11] In some cell types, the CGRP receptor can also couple to Gαi, inhibiting adenylyl cyclase, or Gαq to activate the PLC pathway.[9]
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitonin Gene Related Peptide I (8-37), human / CGRP Receptor Antagonist - Echelon Biosciences [echelon-inc.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcitonin gene-related peptide inhibits autophagic-lysosomal proteolysis through cAMP/PKA signaling in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Specificity of Salmon Calcitonin (8-32) for Amylin vs. CGRP Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional specificity of the peptide fragment salmon Calcitonin (8-32) (sCT(8-32)) for amylin receptors versus calcitonin gene-related peptide (CGRP) receptors. The information is supported by experimental data from peer-reviewed studies to assist researchers in selecting appropriate pharmacological tools.
Introduction
Salmon Calcitonin (8-32) is a truncated analogue of salmon calcitonin and is widely used as a research tool.[1][2] It is recognized as an antagonist of both amylin and calcitonin receptors.[1][2] Understanding its selectivity profile is crucial for the accurate interpretation of experimental results, particularly when investigating the distinct physiological roles of amylin and CGRP signaling pathways. Amylin receptors are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), which gives rise to three subtypes: AMY1 (CTR/RAMP1), AMY2 (CTR/RAMP2), and AMY3 (CTR/RAMP3).[3] In contrast, the canonical CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and RAMP1.[2] This guide summarizes the quantitative data on the interaction of sCT(8-32) with these receptors and provides detailed experimental methodologies.
Data Presentation
The following tables summarize the binding affinity and functional antagonism of sCT(8-32) at amylin and CGRP receptors from various studies.
Table 1: Binding Affinity of Salmon Calcitonin (8-32) at Amylin and CGRP Receptors
| Receptor | Radioligand | Preparation | Species | IC50 / Ki | Reference |
| Amylin | [125I]Amylin | Rat Nucleus Accumbens | Rat | IC50 ~1 nM | [4] |
| Amylin (AMY1a) | [125I]rAmylin | COS-7 cells expressing rAMY1a | Rat | pKi ~8.22 | [5][6] |
| Amylin (AMY3a) | [125I]rAmylin | COS-7 cells expressing rAMY3a | Rat | pKi ~8.17 | [5][6] |
| CGRP | [125I]CGRP | SK-N-MC cells | Human | IC50 >1000 nM | [4] |
| CGRP | [125I]rat CGRP-α | Monkey Renal Arteries | Monkey | No competition up to 10-6 M | [7] |
| Calcitonin | [125I]sCT | Monkey Renal Cortex | Monkey | IC50 ~10-9 M | [7] |
Table 2: Functional Antagonism of Salmon Calcitonin (8-32) at Amylin and CGRP Receptors
| Receptor | Agonist | Assay | Cell Line/Tissue | Species | pA2 / IC50 | Reference | |---|---|---|---|---|---| | Amylin | Amylin | Glycogen Metabolism | Isolated Rat Soleus Muscle | Rat | Potent Antagonist |[4] | | Amylin | Amylin | cAMP Accumulation | COS-7 cells expressing rAMY1a | Rat | Potent Antagonist |[5][8] | | Amylin | Amylin | cAMP Accumulation | COS-7 cells expressing rAMY3a | Rat | Potent Antagonist |[5][8] | | CGRP | CGRP | cAMP Accumulation | - | - | Inactive/Very Weak Antagonist |[2][7] | | Calcitonin | Calcitonin | cAMP Accumulation | COS-7 cells expressing CTa | Human | Does not discriminate strongly from AMY receptors |[9] |
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays and functional cAMP accumulation assays. The general methodologies for these key experiments are detailed below.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor.[10][11][12]
Objective: To measure the binding affinity (IC50 or Ki) of sCT(8-32) to amylin and CGRP receptors.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a binding buffer.[13]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [125I]Amylin or [125I]CGRP) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor, sCT(8-32).[10]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[13]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[10][13]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to yield specific binding. The concentration of sCT(8-32) that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]
cAMP Functional Assays
cAMP functional assays are used to determine whether a ligand acts as an agonist or antagonist and to quantify its potency.[15]
Objective: To assess the functional activity of sCT(8-32) as an antagonist at amylin and CGRP receptors by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., AMY1, AMY3, or CGRP receptors) are cultured in appropriate media.[16]
-
Assay Preparation: Cells are harvested and seeded into multi-well plates.
-
Antagonist Pre-incubation: Cells are pre-incubated with increasing concentrations of sCT(8-32) for a defined period (e.g., 15 minutes).[17]
-
Agonist Stimulation: A fixed concentration of an agonist (e.g., amylin or CGRP) is added to the wells, and the cells are incubated for a further period (e.g., 10 minutes) to stimulate cAMP production.[17] The reaction is typically performed in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.[17]
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using various methods, such as radioimmunoassay (RIA) or homogenous time-resolved fluorescence (HTRF).[16][17]
-
Data Analysis: The ability of sCT(8-32) to inhibit the agonist-induced cAMP response is plotted against the antagonist concentration. The IC50 value, which is the concentration of antagonist that produces 50% of the maximal inhibition, is determined. For competitive antagonists, the pA2 value can be calculated to provide a measure of antagonist potency.
Mandatory Visualization
Caption: Amylin and CGRP receptor signaling pathways and the antagonistic action of sCT(8-32).
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
The experimental data strongly indicate that salmon Calcitonin (8-32) is a potent antagonist of amylin receptors with significantly lower to negligible affinity for the canonical CGRP receptor. While it effectively blocks amylin-mediated signaling, it is not a suitable tool for antagonizing CGRP receptors. For studies aiming to specifically block CGRP receptors, antagonists such as CGRP(8-37) or small molecule inhibitors are more appropriate choices. Researchers should carefully consider the receptor subtype expression in their experimental system when using sCT(8-32) to ensure accurate interpretation of the results.
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of Salmon Calcitonin (8-32) Across Calcitonin Receptor Subtypes
A Comparative Guide for Researchers in Pharmacology and Drug Development
Salmon Calcitonin (8-32) (sCT(8-32)), a truncated analogue of salmon calcitonin, is a widely utilized antagonist in the study of the calcitonin family of receptors. Its utility in research is predicated on its ability to competitively inhibit signaling through these receptors. However, the complex interplay between the calcitonin receptor (CTR), the calcitonin receptor-like receptor (CLR), and Receptor Activity-Modifying Proteins (RAMPs) gives rise to a family of distinct receptors with overlapping pharmacology, including the amylin (AMY) and calcitonin gene-related peptide (CGRP) receptors. This guide provides a comprehensive comparison of the cross-reactivity of sCT(8-32) with various calcitonin receptor subtypes, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Comparison of Antagonist Affinity
The antagonist affinity of salmon Calcitonin (8-32) varies across different calcitonin receptor subtypes. The following table summarizes the reported antagonist equilibrium dissociation constants (pKB and Ki) of sCT(8-32) for human and rat calcitonin (CT), amylin (AMY), and CGRP receptors.
| Receptor Target | Species | Antagonist Affinity (pKB / Ki) | Experimental System |
| Calcitonin Receptor (CTR) | Rat (C1a isoform) | pKB: Potent antagonist | COS-7 cells (cAMP accumulation) |
| Amylin Receptor (AMY1a) | Rat | pKB: Potent antagonist | COS-7 cells (cAMP accumulation) |
| Amylin Receptor (AMY3a) | Rat | pKB: Potent antagonist | COS-7 cells (cAMP accumulation) |
| CGRP Receptor | Human | pKB: 7.8 | SK-N-MC cells |
| Amylin-stimulated cAMP | Human | Ki: 1.24 ± 0.54 nM | MCF-7 cells |
| hCT-stimulated cAMP | Human | Ki: 1.40 ± 0.35 nM | MCF-7 cells |
| sCT-stimulated cAMP | Human | Ki: 7.2 ± 1.3 nM | MCF-7 cells |
| hCGRP-I-stimulated cAMP | Human | Ki: 1.82 ± 0.33 nM | MCF-7 cells |
Note: pKB is the negative logarithm of the antagonist equilibrium dissociation constant (KB). A higher pKB value indicates a higher antagonist affinity. Ki is the inhibitory constant.
Signaling Pathways and Antagonist Action
The calcitonin receptor family primarily signals through two main G-protein coupled pathways: the Gs-adenylyl cyclase-cAMP pathway and the Gq-phospholipase C-Ca2+ pathway.[1] Salmon Calcitonin (8-32) acts as a competitive antagonist, binding to the receptor without initiating a downstream signal, thereby blocking the binding and action of endogenous agonists like calcitonin, amylin, and CGRP.
Caption: Calcitonin receptor signaling and the inhibitory action of sCT(8-32).
Experimental Protocols
Accurate determination of antagonist affinity requires robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to characterize the cross-reactivity of sCT(8-32).
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (sCT(8-32)) to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the calcitonin receptor subtype of interest (e.g., HEK-293 or COS-7 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 3-120 µg of protein per well).
-
Add varying concentrations of unlabeled sCT(8-32).
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]salmon Calcitonin or [¹²⁵I-Tyr]CGRP(8–37)).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled agonist.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the sCT(8-32) concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of sCT(8-32) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Functional Assay)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the Gs signaling pathway.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest in appropriate media.
-
Plate the cells into 96-well plates and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of sCT(8-32) for a defined period (e.g., 15 minutes). This pre-incubation allows the antagonist to bind to the receptors.
-
Add a fixed concentration of an agonist (e.g., calcitonin, amylin, or CGRP) to stimulate the receptors. The agonist concentration should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubate for a further period (e.g., 10-30 minutes) to allow for cAMP accumulation. The incubation should be performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Terminate the reaction by lysing the cells.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the sCT(8-32) concentration.
-
Use non-linear regression to fit the data to a dose-response inhibition curve and determine the IC50 value.
-
The antagonist affinity can be expressed as a pA2 or pKB value, which can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis. For a competitive antagonist, the pA2 value is equivalent to the pKB.
-
Conclusion
References
The Clear Choice for a Negative Control: Why Calcitonin (8-32), Salmon, Excels in CGRP Studies
For researchers navigating the intricate world of Calcitonin Gene-Related Peptide (CGRP) signaling, the selection of appropriate controls is paramount to ensure the validity and specificity of their findings. This guide provides a comprehensive comparison, supported by experimental data, demonstrating why Calcitonin (8-32), salmon (sCT(8-32)), is a superior negative control in CGRP studies over other potential alternatives.
At the heart of this recommendation lies the remarkable specificity of sCT(8-32). While CGRP and calcitonin belong to the same family of structurally related peptides, their primary receptors and the selectivity of their antagonists are distinct. This guide will delve into the molecular basis for this selectivity, present quantitative data on receptor binding and functional activity, and provide detailed experimental protocols for utilizing sCT(8-32) as a negative control.
Unveiling the Specificity: A Tale of Two Receptors
The rationale for using sCT(8-32) as a negative control stems from the distinct molecular identities of the CGRP and calcitonin receptors. The canonical CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). In contrast, the Calcitonin Receptor (CTR) is a standalone G protein-coupled receptor. While both receptors can couple to Gs proteins and stimulate cyclic AMP (cAMP) production, their pharmacology and ligand preferences are markedly different.
sCT(8-32) is a truncated analog of salmon calcitonin that acts as a potent antagonist at the CTR and the closely related amylin receptors. Crucially, extensive research has demonstrated its lack of significant affinity for and functional activity at the CGRP receptor. This makes it an ideal tool to confirm that an observed biological effect is indeed mediated by the CGRP receptor and not due to off-target effects on the calcitonin or amylin signaling pathways.
Quantitative Comparison: Binding Affinities and Functional Antagonism
The following tables summarize the quantitative data that underscore the selectivity of this compound, for the Calcitonin Receptor over the CGRP receptor.
| Ligand | Receptor | Binding Affinity (Ki/IC50) | Reference |
| This compound | Calcitonin Receptor (CTR) | ~2.2 µM (IC50) | [1] |
| This compound | CGRP Receptor | No significant binding/competition observed | [2] |
| CGRP (8-37) | CGRP Receptor | High Affinity | |
| CGRP (8-37) | Calcitonin Receptor (CTR) | No significant binding/competition observed | [1] |
Table 1: Comparative Binding Affinities. This table highlights the significant difference in binding affinity of this compound, for its target receptor (CTR) versus the CGRP receptor.
| Experiment | Agonist | Antagonist | Effect on cAMP Accumulation | Reference |
| CGRP-induced cAMP | CGRP | This compound | No inhibition | |
| Calcitonin-induced cAMP | Calcitonin | This compound | Inhibition | |
| CGRP-induced cAMP | CGRP | CGRP (8-37) | Inhibition | |
| Calcitonin-induced cAMP | Calcitonin | CGRP (8-37) | No inhibition |
Table 2: Functional Antagonism in cAMP Assays. This table demonstrates the specific functional antagonism of this compound, at the Calcitonin Receptor-mediated signaling pathway, with no effect on the CGRP-induced pathway.
Experimental Protocols: A Practical Guide
Incorporating this compound, as a negative control in your CGRP studies is straightforward. Below is a detailed protocol for a typical in vitro cAMP assay.
Protocol: In Vitro cAMP Accumulation Assay
Objective: To determine if the effect of a test compound is mediated through the CGRP receptor.
Cell Line: A cell line endogenously or recombinantly expressing the CGRP receptor (e.g., SK-N-MC cells or HEK293 cells transfected with CLR and RAMP1).
Materials:
-
Cell culture medium and supplements
-
Test compound
-
CGRP (agonist)
-
This compound (negative control)
-
CGRP (8-37) (positive control antagonist)
-
cAMP assay kit (e.g., LANCE cAMP assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonists:
-
To wells designated for the negative control, add this compound, at a concentration known to be effective at the calcitonin receptor (e.g., 1 µM).
-
To wells for the positive control antagonist, add CGRP (8-37) at a concentration known to inhibit the CGRP receptor (e.g., 1 µM).
-
To control wells, add vehicle (the solvent used for the antagonists).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add CGRP to the wells at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
-
Data Analysis:
-
Compare the cAMP levels in the wells treated with CGRP alone to those pre-treated with this compound, and CGRP (8-37).
-
Expected Outcome: CGRP-induced cAMP accumulation will be significantly inhibited by CGRP (8-37) but will not be affected by this compound. This result confirms that the observed cAMP response is specifically mediated by the CGRP receptor.
-
Visualizing the Pathways: A Clear Distinction
To further illustrate the distinct signaling cascades, the following diagrams, generated using the DOT language, depict the CGRP and Calcitonin receptor signaling pathways.
Conclusion
The judicious use of controls is a cornerstone of rigorous scientific inquiry. In the context of CGRP research, this compound, stands out as an exemplary negative control. Its high selectivity for the calcitonin and amylin receptors, coupled with its negligible activity at the CGRP receptor, provides researchers with a powerful tool to dissect the specific contributions of the CGRP signaling pathway in their experimental systems. By incorporating this compound, into their study design, scientists can enhance the reliability and interpretability of their data, ultimately advancing our understanding of the physiological and pathological roles of CGRP.
References
A Comparative Analysis of Salmon Calcitonin (8-32) and Other Amylin Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of salmon Calcitonin (8-32) and other key amylin antagonists, supported by experimental data. We delve into their performance, providing insights into their binding affinities and functional antagonism to aid in the selection of appropriate tools for amylin receptor research.
Introduction to Amylin and its Antagonists
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a crucial role in glucose homeostasis. It exerts its effects by binding to the amylin receptor, a complex of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). Dysregulation of amylin signaling is implicated in metabolic diseases, making its receptor a key therapeutic target. Amylin antagonists are invaluable tools for elucidating the physiological roles of endogenous amylin and for the development of novel therapeutics. This guide focuses on a comparative analysis of two prominent peptide-based amylin antagonists: salmon Calcitonin (8-32) and AC187.
Comparative Performance of Amylin Antagonists
The antagonistic properties of these peptides are primarily assessed through their binding affinity to the amylin receptor and their ability to inhibit amylin-induced downstream signaling.
Binding Affinity
The binding affinity of an antagonist to the amylin receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Antagonist | Receptor/Tissue Source | Ki (nM) | IC50 (nM) | Reference |
| salmon Calcitonin (8-32) | Human breast carcinoma MCF-7 cells | 1.24 ± 0.54 | - | [1] |
| - | - | - | ||
| AC187 | Rat nucleus accumbens membranes | 0.079 | - | [2] |
| Amylin receptor | 0.275 | 0.48 | [3] | |
| Human amylin receptor subtype AMY1A | pKB = 8.02 | - | [4] | |
| Human amylin receptor subtype AMY3A | pKB = 7.68 | - | [4] |
Summary of Binding Data: AC187 consistently demonstrates a higher binding affinity for the amylin receptor across different experimental systems, with Ki and IC50 values in the sub-nanomolar range.[2][3] This suggests that AC187 is a more potent antagonist than salmon Calcitonin (8-32) at the receptor binding level. The order of potency for inhibiting amylin binding has been reported as AC187 > sCT(8-32) > CGRP(8-37).[4][5]
Functional Antagonism
Beyond binding, the functional consequence of receptor engagement is crucial. This is often evaluated by measuring the inhibition of amylin-stimulated second messenger production, such as cyclic AMP (cAMP), or downstream signaling events like ERK1/2 phosphorylation.
In studies on isolated rat soleus muscle, AC187 was found to be the most potent antagonist of amylin's effects on glycogen metabolism.[5] Furthermore, AC187 was more effective than salmon Calcitonin (8-32) at reducing amylin-stimulated hyperlactemia in rats.[5] In vivo studies have also demonstrated that systemic and central administration of AC187 can increase food intake, effectively blocking the satiating effect of endogenous amylin.[4]
Amylin Receptor Signaling Pathway
Amylin binding to its receptor, a heterodimer of the Calcitonin Receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase through Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. Additionally, amylin receptor activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of amylin antagonists. Below are representative protocols for key in vitro assays.
Experimental Workflow: In Vitro Antagonist Characterization
Radioligand Competition Binding Assay
This assay determines the affinity of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the amylin receptor.
A. Membrane Preparation:
-
Culture HEK293 cells transiently or stably expressing the human calcitonin receptor and the desired RAMP subtype in appropriate growth medium.
-
Harvest cells at 80-90% confluency.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the pellet in hypotonic lysis buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors) and incubate on ice.
-
Homogenize the cell suspension using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
B. Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Add increasing concentrations of the unlabeled antagonist (e.g., salmon Calcitonin (8-32) or AC187).
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-amylin or [¹²⁵I]-CGRP) to all wells. The concentration of the radioligand should be at or below its Kd for the receptor.
-
To determine non-specific binding, add a high concentration of unlabeled amylin to a set of control wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
C. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each antagonist concentration.
-
Plot the specific binding as a function of the log of the antagonist concentration.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit amylin-stimulated production of the second messenger cAMP.
A. Cell Culture and Plating:
-
Culture HEK293 cells expressing the amylin receptor in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
B. Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of the antagonist (e.g., salmon Calcitonin (8-32) or AC187) for a defined period (e.g., 15-30 minutes) at 37°C. This pre-incubation should be done in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of amylin (typically the EC80 concentration to ensure a robust signal) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
C. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the log of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
Perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the antagonist's pA2 value, which is a measure of its affinity.
Conclusion
Both salmon Calcitonin (8-32) and AC187 are effective amylin receptor antagonists. However, the available data consistently indicate that AC187 possesses a significantly higher binding affinity and greater in vitro and in vivo potency compared to salmon Calcitonin (8-32).[2][3][4][5] The choice of antagonist will depend on the specific experimental needs, including the desired potency, selectivity, and the biological system under investigation. For studies requiring a highly potent and selective tool to probe the physiological functions of endogenous amylin, AC187 appears to be the superior choice. The detailed protocols provided in this guide should enable researchers to rigorously evaluate and compare these and other amylin antagonists in their own experimental settings.
References
A Comparative Guide to the Efficacy of Salmon Calcitonin Versus Human Calcitonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of salmon calcitonin (sCT) and human calcitonin (hCT), focusing on their biochemical and cellular activities. The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in making informed decisions.
Executive Summary
Salmon calcitonin (sCT) is demonstrably more potent than human calcitonin (hCT) in its biological effects, primarily due to its higher binding affinity for the calcitonin receptor (CTR) and a longer duration of action.[1] This heightened potency, estimated to be around 50-fold greater than hCT, has established sCT as the preferred therapeutic option for conditions such as postmenopausal osteoporosis, Paget's disease of the bone, and hypercalcemia.[2] The enhanced activity of sCT is attributed to its greater ability to adopt an α-helical structure, which facilitates a more stable and prolonged interaction with the receptor.[2] While both forms of calcitonin mediate their effects through the same signaling pathways, the quantitative differences in their receptor interactions lead to significant disparities in their overall efficacy.
Data Presentation
The following tables summarize the quantitative data comparing the efficacy of salmon and human calcitonin.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Assay Type | Kd (nM) | IC50 (nM) | Notes |
| Salmon Calcitonin (sCT) | Human Calcitonin Receptor | Radioligand Binding | ~0.42 | - | Higher affinity compared to hCT.[3] |
| Human Calcitonin (hCT) | Human Calcitonin Receptor | Radioligand Binding | ~4.6 | 7.2 ± 1.3 | Lower affinity compared to sCT.[3] |
Table 2: In Vitro Potency (cAMP Production)
| Ligand | Cell Line | EC50 (pM) | Notes |
| Salmon Calcitonin (sCT) | U2OS cells expressing hCTR | 7.2 ± 1.2 | Equipotent to hCT in short-term stimulation.[3] |
| Human Calcitonin (hCT) | U2OS cells expressing hCTR | 5.0 ± 1.3 | Equipotent to sCT in short-term stimulation.[3] |
| Salmon Calcitonin (sCT) | CHO-m cells | ~29.6 | - |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled calcitonin peptides (sCT and hCT) to the human calcitonin receptor.
Materials:
-
HEK293T cells transiently transfected with the human calcitonin receptor (hCTR) and RAMP1.
-
Crude cell membranes prepared from transfected cells.
-
Radioligand: [125I-Tyr]-sCT or a suitable CGRP receptor antagonist like [125I-Tyr]CGRP(8–37).
-
Unlabeled competitors: Salmon Calcitonin (sCT) and Human Calcitonin (hCT).
-
Binding Buffer: Buffer A (specific composition to be detailed in the original study, often a Tris-based buffer) with 0.1% BSA.
-
Wash Buffer.
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Culture and transfect HEK293T cells with hCTR and RAMP1. Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In siliconized polypropylene tubes, add a fixed concentration of the radioligand.
-
Competition: Add increasing concentrations of the unlabeled competitor peptides (sCT or hCT) to the tubes. To determine non-specific binding, add a high concentration (e.g., 1µM) of the unlabeled peptide.
-
Incubation: Add the cell membrane preparation to each tube and incubate at 37°C to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Osteoclast Resorption Pit Assay
This assay measures the ability of osteoclasts to resorb bone or a bone-like substrate, and the inhibitory effect of calcitonin on this process.
Materials:
-
Osteoclast precursors (e.g., from human peripheral blood mononuclear cells or murine bone marrow).
-
Calcium phosphate (CaP)-coated cell culture plates or dentine discs.
-
Osteoclast differentiation medium (e.g., α-MEM with M-CSF and RANKL).
-
Salmon Calcitonin (sCT) and Human Calcitonin (hCT) at various concentrations.
-
Fixative (e.g., 2.5% glutaraldehyde).
-
Staining solution (e.g., 5% silver nitrate or Toluidine Blue).
-
Light microscope with imaging software.
Procedure:
-
Osteoclast Differentiation: Isolate osteoclast precursors and culture them on CaP-coated plates or dentine discs in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts. This typically takes 9-14 days.
-
Calcitonin Treatment: Once mature osteoclasts have formed, treat the cells with varying concentrations of sCT or hCT. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours) to allow for bone resorption.
-
Cell Removal and Staining: Remove the cells from the resorption substrate. Stain the plates or discs with a suitable staining solution to visualize the resorption pits. For CaP-coated plates, 5% silver nitrate can be used, which stains the unresorbed areas, leaving the pits clear.
-
Image Acquisition and Analysis: Acquire images of the resorption pits using a light microscope. Quantify the total resorbed area using image analysis software like ImageJ.
-
Data Analysis: Compare the resorbed area in the calcitonin-treated groups to the control group to determine the inhibitory effect of sCT and hCT on osteoclast activity.
Mandatory Visualization
Caption: Calcitonin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Inhibitory Effects of Salmon Calcitonin (8-32) on cAMP Production: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the modulation of G protein-coupled receptor (GPCR) signaling, understanding the inhibitory effects of antagonists on cyclic adenosine monophosphate (cAMP) production is crucial. This guide provides a comparative analysis of salmon Calcitonin (8-32) (sCT(8-32)), a well-established calcitonin receptor antagonist, and other alternative peptides. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools.
Comparative Inhibitory Potency of Calcitonin Receptor Antagonists
The inhibitory effects of sCT(8-32) and other peptide antagonists on agonist-induced cAMP production are typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki or pKB). The following table summarizes the inhibitory potencies of sCT(8-32) and its alternatives at the human calcitonin receptor (CTR) and related amylin receptors (AMY). It is important to note that the calcitonin receptor can form complexes with Receptor Activity-Modifying Proteins (RAMPs) to create amylin receptors.[1]
| Antagonist | Target Receptor | Agonist Stimulated by | Inhibitory Potency (pKB) | Reference Cell Line |
| Salmon Calcitonin (8-32) | hCT(a) | rat Amylin | ~8.0 | Cos7 |
| hAMY1(a) | rat Amylin | ~8.0 | Cos7 | |
| AC187 (Amylin analogue) | hCT(a) | rat Amylin | ~8.0 | Cos7 |
| hAMY1(a) | rat Amylin | ~8.5 | Cos7 | |
| CGRP (8-37) | hCT(a) | rat Amylin | Inactive | Cos7 |
| hAMY1(a) | rat Amylin | Weak antagonist | Cos7 | |
| Amylin (8-37) | hCT(a) | human Amylin/hCT | Inactive (up to 1µM) | MCF-7 |
Note: pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity and potency of the antagonist.
From the data, it is evident that both salmon Calcitonin (8-32) and AC187 are potent antagonists at both the calcitonin and amylin 1a receptors, with AC187 showing slightly higher potency at the amylin receptor.[1][2] In contrast, CGRP (8-37) is a weak antagonist at the amylin receptor and does not show significant inhibitory activity at the calcitonin receptor.[2] Amylin (8-37) was found to be inactive at the calcitonin receptor in MCF-7 cells.[3]
Experimental Protocols
Accurate evaluation of the inhibitory effects of these peptides on cAMP production relies on robust and well-defined experimental protocols. Below is a detailed methodology for a competitive cAMP accumulation assay using the AlphaScreen technology, a common platform for such studies.
Competitive cAMP Accumulation Assay using AlphaScreen
This protocol is designed to measure the ability of an antagonist to inhibit agonist-induced cAMP production in a cell-based system.
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the target calcitonin receptor (e.g., HEK293, CHO, Cos7).
-
Agonist: Calcitonin (human or salmon) or another suitable agonist for the calcitonin receptor.
-
Antagonists: Salmon Calcitonin (8-32) and other peptides for comparison (e.g., AC187, CGRP (8-37)).
-
Cell Culture Medium: As appropriate for the chosen cell line (e.g., DMEM, Ham's F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[4]
-
AlphaScreen cAMP Assay Kit: Containing Acceptor beads conjugated to an anti-cAMP antibody, Streptavidin-Donor beads, and a biotinylated cAMP probe.
-
Lysis Buffer: Provided with the AlphaScreen kit or a suitable alternative.
-
Microplates: White, opaque 384-well microplates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 384-well plate at an optimized density (e.g., 3,000 cells/well) and incubate overnight to allow for attachment.[4]
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the antagonist peptides (e.g., salmon Calcitonin (8-32), AC187) in stimulation buffer.
-
Aspirate the culture medium from the cells and add the diluted antagonists to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare the agonist (e.g., calcitonin) at a concentration that elicits a submaximal response (e.g., EC80) in the absence of an antagonist.
-
Add the agonist to all wells except for the negative control wells.
-
Incubate the plate for a specific duration (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the AlphaScreen kit.
-
Add the AlphaScreen Acceptor beads (coated with anti-cAMP antibody) to all wells and incubate in the dark.
-
Add the detection mix containing the biotinylated cAMP probe and Streptavidin-Donor beads to all wells.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 1-2 hours) to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the amount of cAMP produced in the cells.
-
Generate a cAMP standard curve to quantify the amount of cAMP in each well.
-
Plot the antagonist concentration versus the percentage of inhibition of the agonist-induced cAMP response.
-
Calculate the IC50 value for each antagonist using a non-linear regression analysis.
-
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and the experimental design, the following diagrams have been created using the Graphviz DOT language.
Caption: Calcitonin signaling pathway and its inhibition.
Caption: Workflow for evaluating antagonist inhibitory effects.
References
- 1. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological discrimination of calcitonin receptor: receptor activity-modifying protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Amylin Receptor Antagonists: Calcitonin (8-32), salmon vs. AC187
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used peptide-based amylin receptor antagonists: Calcitonin (8-32), salmon (sCT(8-32)) and AC187. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.
Introduction to Amylin Receptor Antagonists
Amylin, a pancreatic β-cell hormone, plays a crucial role in glucose homeostasis and satiety. Its receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), represent important therapeutic targets. Both sCT(8-32) and AC187 are fragments of salmon calcitonin and are known to antagonize amylin receptors. However, they exhibit distinct pharmacological profiles. AC187 is a derivative of sCT(8-32) with specific amino acid substitutions, designed to enhance its affinity and selectivity for the amylin receptor.[1][2]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the binding affinities and functional potencies of sCT(8-32) and AC187 at various amylin and calcitonin receptor subtypes. The data is primarily derived from studies utilizing competitive binding assays and functional assays measuring cAMP accumulation.
Table 1: Antagonist Potency (pKB) at Rat Amylin and Calcitonin Receptors
| Antagonist | rAMY1(a) (CTR + RAMP1) | rAMY3(a) (CTR + RAMP3) | rCT(a) |
| sCT(8-32) | 8.12 ± 0.09 | 7.91 ± 0.12 | 8.08 ± 0.10 |
| AC187 | 8.64 ± 0.08 | 8.44 ± 0.09 | 8.16 ± 0.12 |
Data from Hay et al., 2005. Values are mean ± S.E.M. pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist.[3]
Table 2: Inhibitory Constants (IC50) and Selectivity
| Antagonist | Amylin Receptor (IC50) | Calcitonin Receptor (Selectivity) | CGRP Receptor (Selectivity) |
| AC187 | 0.48 nM | 38-fold vs. Calcitonin Receptor | 400-fold vs. CGRP Receptor |
Data from Tocris Bioscience product information. IC50 represents the concentration of an antagonist that inhibits the binding of an agonist by 50%.
Based on the presented data, AC187 consistently demonstrates higher potency at amylin receptor subtypes (AMY1(a) and AMY3(a)) compared to sCT(8-32).[3] Furthermore, AC187 exhibits greater selectivity for the amylin receptor over the calcitonin and CGRP receptors. Several studies have confirmed the rank order of potency for inhibiting amylin binding as AC187 > sCT(8-32).[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of sCT(8-32) and AC187 are outlined below.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of the antagonists for the amylin receptor.
-
Membrane Preparation: Membranes are prepared from cells transiently or stably expressing the receptor of interest (e.g., CTR and the respective RAMP).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]-amylin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled antagonist (sCT(8-32) or AC187).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[5][6]
cAMP Accumulation Assay
This functional assay measures the ability of the antagonists to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the amylin receptor signaling pathway.
-
Cell Culture and Transfection: Cells (e.g., COS-7) are transiently transfected with the cDNAs for the calcitonin receptor and the desired RAMP.
-
Antagonist Pre-incubation: The transfected cells are pre-incubated with varying concentrations of the antagonist (sCT(8-32) or AC187) for a specified period.
-
Agonist Stimulation: An amylin receptor agonist (e.g., rat amylin) is added to the cells at a concentration that elicits a submaximal response (e.g., EC80).
-
cAMP Measurement: After incubation with the agonist, the intracellular cAMP levels are measured using a commercially available assay kit (e.g., a competitive immunoassay or a reporter gene assay).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and the pA2 or pKB value is determined to represent the antagonist's potency.[7][8]
Visualizing Mechanisms and Workflows
Amylin Receptor Signaling Pathway and Antagonism
Caption: Amylin receptor signaling and antagonism.
Experimental Workflow: Competitive Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Full-Length Salmon Calcitonin and its Truncated Analogue, Salmon Calcitonin (8-32)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between full-length salmon calcitonin (sCT) and its N-terminally truncated fragment, salmon calcitonin (8-32) [sCT(8-32)]. This objective analysis, supported by experimental data, aims to elucidate their distinct pharmacological profiles for research and drug development applications.
Core Functional Differences: Agonist vs. Antagonist
Full-length salmon calcitonin is a potent dual agonist of the calcitonin (CT) and amylin (AMY) receptors, known for its high affinity and prolonged signaling.[1][2] In contrast, sCT(8-32) acts as a competitive antagonist at the calcitonin receptor and is also recognized as a highly selective amylin receptor antagonist.[2][3][4][5][6] This fundamental difference in activity stems from the truncation of the N-terminal amino acid residues, which are crucial for receptor activation but not for binding.[3]
Quantitative Comparison of Receptor Binding and Biological Activity
The following tables summarize the key quantitative differences in receptor binding affinity and biological response between full-length sCT and sCT(8-32).
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (pKi) | Binding Characteristics |
| Full-length Salmon Calcitonin | Calcitonin Receptor | High | Poorly reversible binding, leading to prolonged receptor activation[7][8][9] |
| Salmon Calcitonin (8-32) | Calcitonin Receptor | 8.2[10] | High affinity, but rapidly and completely reversible binding[7] |
| Salmon Calcitonin (8-32) | Amylin Receptor | High (Selective Antagonist)[4] | N/A |
Table 2: Biological Activity
| Ligand | Assay | Effect | Potency (pA2 / IC50) |
| Full-length Salmon Calcitonin | cAMP Production (in UMR-106-06 cells) | Agonist (stimulates cAMP) | N/A |
| Salmon Calcitonin (8-32) | cAMP Production (in UMR-106-06 cells) | Antagonist (inhibits sCT-induced cAMP production) | 7.81 (pA2)[3] |
| Salmon Calcitonin (8-32) | Plasminogen Activator Release (in LLC-PK1 cells) | Antagonist | 7.31 (pA2)[3] |
| Salmon Calcitonin (8-32) | Calcitonin Receptor-mediated signaling | Antagonist | 15 nM (IC50)[11] |
| Full-length Salmon Calcitonin | In Vivo Hypocalcemia | Induces hypocalcemia[12][13] | N/A |
| Salmon Calcitonin (8-32) | In Vivo Hypocalcemia | Antagonizes sCT-induced effects | N/A |
Signaling Pathways
Full-length salmon calcitonin primarily exerts its effects through the G-protein coupled calcitonin receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8][14] This signaling cascade mediates its physiological effects, including the inhibition of osteoclast activity.[14] Conversely, sCT(8-32) competitively binds to the same receptor, preventing the binding of the full-length hormone and thereby inhibiting the downstream signaling cascade.[3][15]
Figure 1. Signaling pathways of full-length sCT (agonist) vs. sCT (8-32) (antagonist).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
cAMP Accumulation Assay
Objective: To determine the agonistic or antagonistic activity of calcitonin analogues on the calcitonin receptor by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: UMR-106-06 cells, a rat osteosarcoma cell line endogenously expressing the calcitonin receptor, are cultured in appropriate media until confluent.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.
-
Treatment:
-
For Agonist Testing: Cells are treated with varying concentrations of full-length salmon calcitonin.
-
For Antagonist Testing: Cells are pre-incubated with varying concentrations of sCT(8-32) prior to the addition of a fixed concentration of full-length salmon calcitonin.
-
-
Incubation: Cells are incubated for a specified period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available enzyme immunoassay (EIA) kit.[15]
-
Data Analysis: Dose-response curves are generated to determine EC50 values for agonists or pA2/IC50 values for antagonists.
Figure 2. Workflow for a cAMP accumulation assay.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity and kinetics of calcitonin analogues to the calcitonin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the calcitonin receptor.
-
Binding Reaction:
-
Competition Binding: A fixed concentration of radiolabeled salmon calcitonin (e.g., ¹²⁵I-sCT) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor (full-length sCT or sCT(8-32)).
-
Dissociation Kinetics: Membranes are incubated with radiolabeled ligand to allow for binding. Dissociation is then initiated by adding a large excess of unlabeled ligand, and the amount of bound radioligand is measured at various time points.[7]
-
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding data are used to calculate the inhibition constant (Ki). Dissociation data are analyzed to determine the off-rate (k_off).
Figure 3. Logical relationship of radioligand binding assay types.
In Vivo Hypocalcemia Assay
Objective: To assess the in vivo biological activity of calcitonin analogues by measuring their effect on plasma calcium levels.
Methodology:
-
Animal Model: Rats are commonly used for this assay.[13][16]
-
Acclimatization and Baseline Measurement: Animals are acclimatized to the experimental conditions, and baseline blood samples are collected to determine pre-treatment plasma calcium levels.
-
Administration: Animals are administered with either vehicle control, full-length salmon calcitonin, or sCT(8-32) (often as a pre-treatment before full-length sCT to assess antagonism) via a suitable route (e.g., subcutaneous injection).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Calcium Measurement: Plasma is separated from the blood samples, and the concentration of calcium is determined using a calcium analyzer.
-
Data Analysis: Changes in plasma calcium levels from baseline are calculated and compared between treatment groups to evaluate the hypocalcemic effect.
Conclusion
The functional disparity between full-length salmon calcitonin and its (8-32) fragment is clear and significant. While full-length sCT is a potent, long-acting agonist at both calcitonin and amylin receptors, sCT(8-32) serves as a valuable research tool as a competitive antagonist for these receptors. Understanding these differences is paramount for researchers and drug developers in the fields of endocrinology, bone metabolism, and metabolic diseases, enabling the precise selection of these peptides for specific experimental and therapeutic applications.
References
- 1. Mono and dual agonists of the amylin, calcitonin, and CGRP receptors and their potential in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo. | Sigma-Aldrich [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Identification of key components in the irreversibility of salmon calcitonin binding to calcitonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged calcitonin receptor signaling by salmon, but not human calcitonin, reveals ligand bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CT receptor | Calcitonin receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. Studies on the hypocalcemic actions of salmon calcitonin and ultimobranchial gland extracts in the freshwater teleost Cyprinus carpio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of salmon calcitonin-induced hypocalcemia on bone metabolism in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Calcitonin Salmon? [synapse.patsnap.com]
- 15. Investigation of the direct effects of salmon calcitonin on human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aqueous-soluble, non-reversible lipid conjugate of salmon calcitonin: synthesis, characterization and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Calcitonin (8-32), salmon
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of bioactive peptides like Calcitonin (8-32), salmon is paramount for both personal safety and research integrity. While this peptide is not classified as a hazardous substance under current regulations, prudent laboratory practices are essential due to its biological activity and the potential for unknown hazards.[1] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be replaced immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of the lyophilized powder to prevent inhalation.[2][3] |
| General Laboratory Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in any laboratory where chemical reagents are present.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the lab to its final disposal is critical for safety and maintaining the peptide's integrity.
1. Receiving and Storage:
-
Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[2][4] Peptides containing residues like Cysteine, Methionine, or Tryptophan are prone to oxidation and should be stored under an inert gas like nitrogen or argon.[4][5]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended.[2] If necessary, create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2][4] A buffer at pH 5-6 can enhance stability.[5]
2. Handling and Reconstitution:
-
Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[2]
-
Weighing: Conduct weighing in a well-ventilated area or a fume hood, especially when handling larger quantities, to minimize inhalation of the powder.[2][5]
-
Reconstitution: The appropriate solvent depends on the peptide's properties. For many peptides, sterile distilled water is a good starting point.[5] If solubility is an issue, sonication may help, but avoid excessive heat.[2] For stock solutions, consider using sterile buffers at pH 5-6.[5]
3. Experimental Use:
-
Always handle the peptide solution using appropriate PPE.
-
Avoid contact with skin, eyes, and clothing.
-
Work in a clean, designated area to prevent cross-contamination.
Disposal Plan
Proper disposal of peptide waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.[6]
-
Liquid Waste: Unused or waste peptide solutions should be collected in a designated, sealed container for chemical waste. Do not pour peptide solutions down the drain unless permitted by your institution's Environmental Health & Safety (EHS) department after appropriate inactivation.[6]
2. Inactivation (if required):
-
For some bioactive peptides, inactivation before disposal may be recommended. This can involve treatment with a chemical decontamination solution (e.g., a strong acid or base), followed by neutralization.[6] Always consult your institution's EHS guidelines for specific protocols.
3. Final Disposal:
-
Sealed hazardous waste containers should be stored in a designated accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.[6]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
